molecular formula C13H11BrO2S B1589103 2-Bromobenzyl Phenyl Sulfone CAS No. 92022-50-9

2-Bromobenzyl Phenyl Sulfone

Cat. No.: B1589103
CAS No.: 92022-50-9
M. Wt: 311.2 g/mol
InChI Key: CQNGEPLMWCLSBR-UHFFFAOYSA-N
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Description

2-Bromobenzyl Phenyl Sulfone (CAS RN: 92022-50-9) is an organic compound with the molecular formula C₁₃H₁₁BrO₂S and a molecular weight of 311.19 g/mol. It is supplied as a white to almost white powdered or crystalline solid . This compound is characterized by a melting point range of 94.0 to 98.0 °C and a purity of over 98.0%, as determined by GC analysis . The core research value of this compound lies in its role as a key chemical building block, particularly in the synthesis of more complex molecules that incorporate a diarylsulfone moiety . The diarylsulfone functional group is a significant pharmacophore found in several anti-inflammatory and analgesic drugs, such as celecoxib and dapsone . Recent scientific studies have utilized this compound as a precursor in the synthesis of novel 4-arylidene-oxazol-5(4H)-ones , which are then evaluated for their analgesic activity . Research indicates that such sulfone-containing derivatives show promising results in standard pharmacological tests for pain relief, such as the writhing test and hot plate test, and have been subjects of molecular docking studies to predict their binding affinity to pain-related targets . Therefore, this compound serves as a critical intermediate for researchers in medicinal chemistry focused on developing new therapeutic agents for pain and inflammation. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNGEPLMWCLSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462792
Record name 2-Bromobenzyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92022-50-9
Record name 2-Bromobenzyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromobenzyl Phenyl Sulfone, a valuable intermediate in organic synthesis and drug discovery. The document details a robust and reproducible synthetic protocol, rooted in fundamental principles of nucleophilic substitution, and offers a thorough analysis of the analytical techniques required to verify the compound's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical experimental procedures and the underlying scientific rationale.

Introduction and Significance

This compound belongs to the class of organic compounds known as sulfones, which are characterized by a sulfonyl functional group flanked by two carbon atoms. The presence of the sulfonyl moiety imparts unique physicochemical properties, including high polarity and thermal stability. The title compound, with its specific substitution pattern—a phenylsulfonyl group attached to a 2-bromobenzyl moiety—presents a versatile scaffold for further chemical elaboration. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the aromatic rings offer sites for electrophilic substitution. These features make this compound a key building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 2-bromobenzyl bromide and sodium benzenesulfinate. This SN2 reaction is favored by the good leaving group ability of the bromide ion and the nucleophilicity of the sulfinate anion.

Reaction Mechanism

The reaction proceeds via a one-step mechanism where the lone pair of electrons on the sulfur atom of the benzenesulfinate anion attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide. This concerted process involves the simultaneous formation of the carbon-sulfur bond and the cleavage of the carbon-bromine bond.

G cluster_0 Sₙ2 Reaction Mechanism Na⁺ Na⁺ PhSO₂⁻ [PhSO₂]⁻ TransitionState [Br···CH₂(Ar)···SO₂Ph]⁻ PhSO₂⁻->TransitionState Nucleophilic Attack BrCH₂-Ar Br-CH₂-Ar BrCH₂-Ar->TransitionState Product Ar-CH₂-SO₂Ph TransitionState->Product NaBr Na⁺Br⁻ TransitionState->NaBr Leaving Group Departure

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Bromobenzyl bromide

  • Sodium benzenesulfinate[1]

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenesulfinate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • To this solution, add 2-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white crystalline solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:

Physical Properties
PropertyValue
Molecular FormulaC₁₃H₁₁BrO₂S
Molecular Weight311.19 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point94-98 °C
Spectroscopic Analysis

3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7Singlet2H-CH₂- (Benzylic protons)
~ 7.1 - 7.6Multiplet9HAromatic protons

The benzylic protons are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons of both the 2-bromobenzyl and phenylsulfonyl moieties will appear in the downfield region as a complex multiplet.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~ 60 - 65-CH₂- (Benzylic carbon)
~ 120 - 140Aromatic carbons

The benzylic carbon will appear in the aliphatic region, while the twelve aromatic carbons will be observed in the downfield region.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z ≈ 310/312 (due to the isotopic abundance of ⁷⁹Br and ⁸¹Br) corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z ≈ 169/171: [Br-C₇H₆-CH₂]⁺, corresponding to the 2-bromobenzyl cation.

    • m/z ≈ 141: [C₆H₅SO₂]⁺, corresponding to the phenylsulfonyl cation.

    • m/z ≈ 91: [C₇H₇]⁺, tropylium ion, a common fragment for benzyl compounds.

    • m/z ≈ 77: [C₆H₅]⁺, phenyl cation.

G cluster_0 Characterization Workflow Start Synthesized this compound MP Melting Point Analysis Start->MP NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR Purity Purity Confirmation MP->Purity NMR->Purity MS->Purity FTIR->Purity

Caption: Experimental workflow for the characterization of this compound.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchingAromatic
~ 1320 - 1290Asymmetric SO₂ stretchingSulfone
~ 1160 - 1120Symmetric SO₂ stretchingSulfone
~ 1090 - 1070C-S stretchingAryl sulfone
~ 750 - 700C-Br stretchingBromo-aromatic

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. The provided experimental protocol, based on a nucleophilic substitution reaction, is straightforward and scalable. The detailed characterization data, including predicted NMR, MS, and FTIR spectral features, provides a robust framework for the verification of the product's identity and purity. As a versatile synthetic intermediate, the availability of a well-documented synthetic and analytical procedure for this compound is of significant value to the chemical research community.

References

  • Organic Syntheses. Org. Synth.2023 , 100, 1-15. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the precise characterization of synthetic intermediates is paramount. 2-Bromobenzyl Phenyl Sulfone, a molecule featuring a strategic combination of an ortho-brominated benzyl group and a phenyl sulfone moiety, represents a versatile building block for the synthesis of more complex chemical entities. The presence of the sulfonyl group, a known pharmacophore and a key structural element in many functional materials, combined with the reactive benzylic position and the bromine handle for further chemical modification, makes this compound a subject of significant interest for researchers.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of the underlying principles that govern the spectral features. This guide is structured to provide researchers, scientists, and drug development professionals with the essential knowledge to confidently synthesize, identify, and utilize this important chemical compound. We will delve into the experimental protocols for its synthesis and the detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is most reliably achieved through a nucleophilic substitution reaction. This method leverages the reactivity of a benzylic halide with a sulfinate salt, a common and efficient way to form carbon-sulfur bonds.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines a robust and reproducible method for the preparation of this compound.

Materials:

  • 2-Bromobenzyl bromide

  • Sodium benzenesulfinate

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirring solution, add 2-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Spectroscopic Characterization: A Multi-faceted Approach

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the benzylic protons and the aromatic protons of the two phenyl rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.7s2H-CH₂- (Benzylic)
~ 7.2 - 7.8m9HAromatic Protons

Interpretation of the ¹H NMR Spectrum:

  • Benzylic Protons (-CH₂-): A singlet is predicted for the two benzylic protons, integrating to 2H. These protons are adjacent to the electron-withdrawing sulfonyl group, which deshields them, causing their signal to appear downfield in the range of δ 4.5-4.7 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Aromatic Protons: The nine aromatic protons will appear as a complex multiplet in the region of δ 7.2-7.8 ppm. The protons on the phenylsulfonyl group are expected to be in a slightly different chemical environment compared to the protons on the 2-bromobenzyl group. The ortho-protons of the phenylsulfonyl group are typically the most deshielded due to the anisotropic effect of the S=O bonds. The protons on the 2-bromobenzyl ring will exhibit a splitting pattern characteristic of a 1,2-disubstituted benzene ring, further complicated by coupling with each other. Aromatic protons generally resonate in the δ 6.5-8.5 ppm range[1].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 60 - 65-CH₂- (Benzylic)
~ 122 - 138Aromatic Carbons
~ 138 - 142Aromatic Carbons (ipso to -SO₂- and -Br)

Interpretation of the ¹³C NMR Spectrum:

  • Benzylic Carbon (-CH₂-): The benzylic carbon is expected to resonate in the δ 60-65 ppm region. Its attachment to the electron-withdrawing sulfonyl group causes a significant downfield shift compared to a typical benzylic carbon.

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 120-150 ppm[2]. Due to the lack of symmetry, thirteen distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine atom (ipso-carbon) will be influenced by the "heavy atom effect," which can cause a shift that is not solely based on electronegativity[3]. The ipso-carbon of the phenylsulfonyl group will be deshielded and appear downfield.

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the sulfonyl group and the aromatic rings.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
1585, 1475, 1445MediumAromatic C=C Stretch
~1320 - 1300StrongAsymmetric SO₂ Stretch
~1160 - 1140StrongSymmetric SO₂ Stretch
~750 and ~690StrongC-H Out-of-plane Bending

Interpretation of the IR Spectrum:

  • Sulfonyl Group (SO₂): The most prominent features in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically found in the regions of 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively[4].

  • Aromatic Rings: The presence of the aromatic rings will be indicated by C-H stretching vibrations just above 3000 cm⁻¹, and several C=C stretching bands in the 1600-1400 cm⁻¹ region[1].

  • Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. For the monosubstituted phenylsulfonyl group, a strong band around 690 cm⁻¹ and another between 730-770 cm⁻¹ are expected. The ortho-disubstituted bromobenzyl group will also have a characteristic absorption in this region, typically around 750 cm⁻¹.

Figure 2: Workflow for the synthesis and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak (M⁺) would be observed at m/z 310 and 312 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Key Fragmentation Pathways:

  • Loss of the Phenylsulfonyl Radical: A common fragmentation pathway for sulfones is the cleavage of the C-S bond. This would lead to the formation of the 2-bromobenzyl cation at m/z 169/171.

  • Loss of Sulfur Dioxide: Rearrangement followed by the loss of SO₂ (64 Da) is another characteristic fragmentation of sulfones.

  • Formation of Tropylium Ion: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl compounds, formed through rearrangement of the benzyl cation. The 2-bromobenzyl cation could potentially lose a bromine radical to form a benzyl-type cation which could then rearrange to the tropylium ion.

G M [M]⁺˙ m/z 310/312 A [C₇H₆Br]⁺ m/z 169/171 M->A - C₆H₅SO₂˙ B [C₆H₅SO₂]⁺ m/z 141 M->B - C₇H₆Br˙ C [C₇H₇]⁺ m/z 91 A->C - Br˙

Figure 3: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide has provided a detailed roadmap for the synthesis and spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the successful synthesis and purity of this valuable intermediate. The interpretations provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable framework for analysis. The experimental protocol and the logical workflows for characterization are designed to be both practical and informative, empowering scientists in their pursuit of novel molecules for a wide range of applications.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Introduction: The Expanding Role of the Sulfone Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromobenzyl Phenyl Sulfone and its Analogs for Drug Discovery Professionals

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(O)₂-R'), is a cornerstone scaffold in modern drug discovery.[1] Once considered a relatively inert linker, the sulfone functional group is now recognized for its profound impact on the pharmacological profile of a molecule. Its unique physicochemical properties—including high polarity, metabolic stability, and the ability to act as a potent hydrogen bond acceptor—allow for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Sulfone-containing compounds have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them prevalent in numerous FDA-approved drugs.[3][4][5]

This guide focuses on a specific and versatile member of this class: This compound . This compound and its analogs serve as crucial building blocks and pharmacophores in the synthesis of complex therapeutic agents. The presence of the reactive bromobenzyl group, coupled with the stable phenyl sulfone moiety, offers a dual functionality that is highly attractive for synthetic and medicinal chemists. We will explore the synthesis, chemical properties, and biological significance of this scaffold, providing researchers with the foundational knowledge to leverage its potential in drug development programs.

Part 1: Synthesis of this compound and Diaryl Sulfone Analogs

The construction of the C-S bond is the critical step in synthesizing diaryl and benzyl aryl sulfones. Methodologies have evolved from classical approaches to highly efficient modern catalytic systems, offering greater control, yield, and substrate scope.

Classical and Modern Synthetic Strategies

Traditionally, diaryl sulfones were prepared through methods such as the oxidation of pre-formed sulfides or Friedel-Crafts-type sulfonylation reactions. While effective, these methods can suffer from harsh reaction conditions and limited functional group tolerance.

The advent of transition-metal catalysis has revolutionized sulfone synthesis.[6] Key advancements include:

  • Palladium-Catalyzed Coupling: Convergent, three-component coupling reactions using an aryl halide, an aryl lithium or boronic acid, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have become a powerful tool.[7] This method allows for the straightforward assembly of diverse sulfones from readily available starting materials.[7]

  • Copper-Catalyzed Reactions: Copper catalysts are often used for cross-coupling reactions between arylboronic acids and sulfinic acid salts or arylsulfonyl chlorides, providing an efficient route to diaryl sulfones under mild conditions.[8][9]

  • Metal-Free Approaches: To avoid residual metal contamination in pharmaceutical compounds, metal-free alternatives have been developed. These include the reaction of arynes with thiosulfonates[10] or the coupling of arylsulfinic acid salts with diaryliodonium salts.[11]

  • Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a green and efficient strategy for forming C-S bonds by generating sulfur-centered radicals from various precursors.[12]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Diaryl Sulfone

This protocol describes a general, palladium-catalyzed three-component synthesis adaptable for this compound analogs, based on the methodology developed by Willis and colleagues.[7]

Objective: To synthesize a diaryl sulfone from an aryl halide, an organolithium reagent, and a sulfur dioxide surrogate (DABSO).

Materials:

  • Aryl Halide (e.g., 1-bromo-2-iodobenzene for a precursor to the target molecule)

  • Organolithium reagent (e.g., Phenyllithium)

  • DABSO (CAS: 280-57-9)

  • Palladium Catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., XantPhos, CAS: 161265-03-8)

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and the ligand (4-10 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and DABSO (1.1 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Initiation: Cool the mixture to 0 °C. Slowly add the organolithium reagent (1.2 equivalents) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by slowly adding the saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl sulfone.

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for modern catalytic diaryl sulfone synthesis.

G A Aryl Halide / Triflate F Catalytic Cross-Coupling A->F B Organometallic Reagent (Ar-B(OH)2, Ar-Li) B->F C SO2 Source (DABSO, Na2S2O5) C->F D Transition Metal Catalyst (e.g., Palladium, Copper) D->F E Ligand (e.g., XantPhos, 1,10-Phen) E->F H Purification (Chromatography) F->H G Diaryl Sulfone Product H->G

Caption: Generalized workflow for transition-metal-catalyzed diaryl sulfone synthesis.

Part 2: Physicochemical Properties and Reactivity

This compound is a white to off-white crystalline solid at room temperature. Its key properties are summarized below.

Data Presentation: Properties of this compound
PropertyValueSource
CAS Number 92022-50-9[13][14]
Molecular Formula C₁₃H₁₁BrO₂S[13][15]
Molecular Weight 311.19 g/mol [13]
Appearance White to Almost white powder to crystal[13]
Purity >98.0% (GC)[13]
Boiling Point 469.3°C at 760 mmHg[15]
Synonyms 1-(Benzenesulfonylmethyl)-2-bromobenzene; 1-Bromo-2-(phenylsulfonylmethyl)benzene[13]
Chemical Reactivity and Synthetic Utility

The structure of this compound offers two primary sites for chemical modification, making it a valuable synthetic intermediate.

  • The C-Br Bond: The aryl bromide is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the ortho-position of the benzyl ring, enabling the construction of a large library of analogs.

  • The Sulfone Group: While generally stable, the sulfone group can participate in specific chemical transformations. It can act as a leaving group (as the sulfinate anion) under certain nucleophilic substitution conditions.[16][17] Furthermore, the strong electron-withdrawing nature of the sulfonyl group can direct ortho-metalation on the phenyl ring, providing another avenue for functionalization.[7] The methylene bridge adjacent to the sulfone is also acidic and can be deprotonated to form a carbanion for subsequent alkylation reactions.

Part 3: Biological Activity and Role in Drug Design

The diaryl sulfone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant therapeutic value.[4]

Broad-Spectrum Biological Activities

Analogs of this compound belong to a class of compounds known for an extensive range of biological activities.[1][7] Research has shown that diaryl sulfones can exhibit:

  • Antimicrobial Activity: Effective against various bacterial and fungal pathogens.[1][4]

  • Anticancer Activity: Some analogs show potent antiproliferative effects against various cancer cell lines.[18][4][19]

  • Anti-inflammatory Effects: Often through mechanisms like COX-2 inhibition.[1]

  • Antiviral Activity: Including inhibition of key viral enzymes like HIV-1 reverse transcriptase.[18][11]

The Strategic Role of the Sulfone Group in Drug-Target Interactions

The sulfonyl group is not merely a passive linker; it actively contributes to a molecule's biological activity and pharmacokinetic profile.[2]

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong interactions with amino acid residues (e.g., Arg, Lys, His) in a protein's active site.[2]

  • Metabolic Stability: The sulfone moiety is highly resistant to metabolic degradation, which can increase the half-life of a drug by blocking metabolically vulnerable sites.[2]

  • Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls, carboxylates, or phosphates, helping to maintain or improve biological activity while modifying other properties like cell permeability or solubility.[2]

  • Modulation of Physicochemical Properties: The introduction of a sulfone group significantly increases the polarity of a molecule, which can be used to optimize solubility and other ADME parameters.[2]

Visualization: Sulfone Group in Drug-Target Binding

This diagram illustrates the key interactions facilitated by the sulfone moiety within a hypothetical protein binding pocket.

G cluster_drug Sulfone-Containing Drug Analog Lys Lysine Residue (H-Bond Donor) drug Ar¹-S(O)₂-CH₂-Ar² Lys->drug H-Bond Phe Phenylalanine Residue (Hydrophobic Pocket) Phe->drug Hydrophobic Interaction Arg Arginine Residue (H-Bond Donor) Arg->drug H-Bond

Caption: Role of the sulfone moiety in facilitating drug-target interactions.

Conclusion and Future Perspectives

This compound and its analogs represent a class of compounds with significant, yet not fully exploited, potential in drug discovery. The synthetic versatility afforded by modern catalytic methods allows for the creation of vast and diverse chemical libraries based on this core scaffold. The proven track record of the diaryl sulfone motif across a wide range of therapeutic areas provides a strong rationale for its continued exploration.

Future research should focus on leveraging the dual reactivity of the this compound core to build novel, three-dimensional structures. By combining targeted modifications at both the aryl bromide and sulfone positions, researchers can systematically probe the structure-activity relationships (SAR) required for potent and selective biological activity. The development of new catalytic strategies that offer even greater efficiency and environmental compatibility will further accelerate the discovery of next-generation therapeutics derived from this invaluable chemical scaffold.

References

  • Corpas, J., Kim-Lee, S., Mauleón, P., Arrayás, R. G., & Carretero, J. C. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51, 6774-6823. [Link]

  • Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers. (2019). [Link]

  • Representative biologically active diarylmethyl sulfone derivatives. ResearchGate. [Link]

  • Diaryl Sulfone Synthesis. (2013). ChemistryViews. [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2022). MDPI. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI. [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2021). PubMed Central. [Link]

  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191. [Link]

  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. (2023). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2018). Asian Journal of Chemical Sciences. [Link]

  • Posner, G. H., Wang, Q., Han, G., Lee, J. K., Crawford, K., Zand, S., Brem, H., Peleg, S., Dolan, P., & Kensler, T. W. (2000). Conceptually New Sulfone Analogues of the Hormone 1α,25-Dihydroxyvitamin D3: Synthesis and Preliminary Biological Evaluation. Journal of Medicinal Chemistry, 43(22), 4255-4265. [Link]

  • This compound | CAS 92022-50-9. Chemical-Suppliers. [Link]

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  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2017). MDPI. [Link]

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  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (2022). PubMed. [Link]

  • Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. (2019). PubMed. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 2-Bromobenzyl Phenyl Sulfone (CAS No. 92022-50-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets and established best practices for handling related chemical classes to ensure a thorough understanding of the risks and necessary precautions.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₁₁BrO₂S, is a white to off-white crystalline powder.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Weight 311.19 g/mol [1]
Appearance White to Almost white powder to crystal[1]
Purity >98.0% (GC)[1]
CAS Number 92022-50-9[1][2][3]
Synonyms 1-(Benzenesulfonylmethyl)-2-bromobenzene, 1-Bromo-2-(phenylsulfonylmethyl)benzene[1]
Boiling Point 469.3°C at 760 mmHg[4]
Refractive Index 1.615[4]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)

Hazard Identification and GHS Classification

While a definitive, universally adopted GHS classification for this compound is not consistently available across all sources, related compounds and available data sheets suggest that it should be handled as a hazardous substance. Based on data for similar brominated aromatic compounds and sulfones, the potential hazards are categorized as follows.[5][6][7]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

Signal Word: Danger[5][8]

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

  • H314: Causes severe skin burns and eye damage.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is crucial for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the pyramid.

Hierarchy of Controls elimination Elimination substitution Substitution engineering Engineering Controls administrative Administrative Controls ppe Personal Protective Equipment (PPE)

Caption: Hierarchy of controls for mitigating chemical hazards.

Recommended Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area.[5][8] A chemical fume hood is the preferred engineering control for handling this compound.

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6][8][9]

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Hand Protection Protective glovesWear chemically resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.[5]
Eye/Face Protection Safety gogglesWear safety goggles with side-shields or a face shield.[5]
Skin and Body Protection Impervious clothingA lab coat or disposable gown should be worn.[5]
Respiratory Protection Suitable respiratorIf engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[5][6][8][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid contact with skin and eyes.[2][7][10]

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[2][5]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Take measures to prevent the buildup of electrostatic charge.[2]

Storage
  • Store in a cool, dry, and well-ventilated place.[7][10]

  • Keep the container tightly closed.[2][6][7][10]

  • Store locked up.[5][6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][8] If symptoms persist, seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical advice/attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[11]

  • If Swallowed: Rinse mouth with water.[2][5][8] Do NOT induce vomiting.[6][9] Call a physician or poison control center immediately.[6][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[5]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, sulfur oxides, and hydrogen bromide.[6][8][9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][8][9][10]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5][6][8][9] Evacuate personnel to safe areas.[5][6][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[5]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[6] Avoid creating dust.[6]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[5][8] Brominated waste may require specialized disposal procedures, such as incineration at a licensed hazardous waste facility.[12] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable option for small quantities under controlled laboratory conditions, converting the bromine to less harmful bromide ions.[12]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7][8] The hazard assessment is based on the GHS classifications of similar compounds.[5][6] It is crucial to handle this compound with the assumption that it is toxic and to minimize all routes of exposure.

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Safe Handling Workflow cluster_workflow Safe Handling Workflow for this compound prep Preparation (Review SDS, Don PPE) handling Handling in Fume Hood (Weighing, Transferring) prep->handling reaction Reaction Setup handling->reaction cleanup Decontamination & Cleanup reaction->cleanup disposal Waste Disposal (Segregated Waste Stream) cleanup->disposal

Caption: A typical safe handling workflow for this compound.

References

  • This compound. CymitQuimica.
  • Safety D
  • QG-8058 - Safety D
  • 2-Bromobenzyl bromide - Safety D
  • Divinyl sulfone - Safety D
  • Safety D
  • This compound. TCI EUROPE N.V..
  • This compound | CAS 92022-50-9. Chemical-Suppliers.
  • This compound. TCI Chemicals.
  • 4-Bromophenylacetonitrile - Safety D
  • 4-Bromobenzyl bromide - Safety D
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom
  • SAFETY D
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Method for the bromination of aromatic compound.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • This compound , 98%. Guidechem.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Benzyl phenyl sulfone - Safety D

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the thermal stability and decomposition pathways of 2-Bromobenzyl Phenyl Sulfone. As a compound of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents, a thorough understanding of its behavior under thermal stress is critical for ensuring process safety, predicting shelf-life, and identifying potential impurities. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing the compound's stability and a practical framework for its experimental investigation.

Introduction: The Significance of Thermal Stability in the Lifecycle of a Molecule

The journey of a chemical entity from laboratory synthesis to potential application is fraught with challenges, not least of which is its inherent stability. Thermal stability, in particular, is a critical parameter that dictates storage conditions, reaction parameters for further functionalization, and ultimately, the viability of a compound in real-world applications. For a molecule like this compound, which incorporates both a sulfone linkage and a benzylic bromide, the potential for thermally induced decomposition is a significant consideration. The sulfone group, while generally robust, can undergo extrusion of sulfur dioxide under certain conditions.[1][2] The benzylic bromide introduces a reactive site susceptible to homolytic cleavage or elimination reactions.

This guide will therefore address two primary objectives:

  • To elucidate the theoretical underpinnings of the thermal decomposition of this compound, drawing upon established principles of sulfone and benzyl halide chemistry.

  • To provide a detailed, field-proven experimental workflow for the comprehensive evaluation of its thermal stability and the characterization of its decomposition products.

The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in research and development.

Theoretical Framework: Anticipating Decomposition Pathways

While specific experimental data for this compound is not extensively reported in public literature, a mechanistic understanding of related structures allows for the formulation of credible hypotheses regarding its decomposition. The thermal degradation of this molecule is likely to be a complex process involving multiple competing pathways.

The Role of the Sulfone Group: SO₂ Extrusion

A common thermal decomposition pathway for sulfones is the extrusion of sulfur dioxide (SO₂), leading to the formation of a new carbon-carbon bond.[1] This reaction is particularly prevalent in cyclic sulfones but can also occur in acyclic systems, especially when the resulting structure is stabilized. For this compound, a concerted or radical-mediated extrusion of SO₂ could theoretically lead to the formation of 2-bromostilbene. However, the high temperatures often required for the pyrolysis of simple aryl sulfones suggest this might not be the initial, lowest-energy decomposition pathway.[2][3]

The Influence of the Benzylic Bromide: A Weak Link

The carbon-bromine bond in a benzylic position is inherently weaker than an aryl C-Br bond and represents a likely initiation point for decomposition. Two primary mechanisms can be envisioned:

  • Homolytic Cleavage: At elevated temperatures, the C-Br bond can break homolytically to generate a 2-bromobenzyl radical and a bromine radical. This initiation step can trigger a cascade of radical chain reactions, leading to a complex mixture of products.

  • Elimination and Rearrangement: The presence of the sulfone group's alpha-protons provides the possibility of elimination reactions. Thermally induced elimination of HBr is a possibility, although this is more typically base-catalyzed.

A Hypothesized Multi-step Decomposition

A plausible, multi-step decomposition pathway for this compound could involve an initial cleavage of the C-S bond or the C-Br bond, followed by further reactions of the resulting fragments. The relative stability of the potential radical and ionic intermediates will dictate the predominant pathway.

Experimental Investigation: A Self-Validating Protocol

A robust assessment of thermal stability requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive picture of the thermal behavior of this compound, from initial screening to in-depth mechanistic studies.

Initial Screening: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The first step in characterizing thermal stability is to determine the temperatures at which significant physical and chemical changes occur. TGA and DSC are powerful, complementary techniques for this purpose.[4][5]

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This provides a clear indication of the onset of decomposition.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Record the temperature at which 5% mass loss (Td5%) occurs, a common metric for thermal stability.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

  • A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • An inert nitrogen atmosphere is crucial to prevent oxidative decomposition, which would complicate the interpretation of the intrinsic thermal stability.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on melting point, phase transitions, and the enthalpy of decomposition.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure crucible.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Identify any exothermic peaks, which indicate decomposition events.

    • Determine the onset temperature of the decomposition exotherm.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Causality Behind Experimental Choices:

  • Hermetically sealed or high-pressure crucibles are essential to contain any gaseous decomposition products, ensuring an accurate measurement of the decomposition enthalpy.[7]

  • Correlating the DSC exotherm with the TGA mass loss provides a self-validating system, confirming that the observed energy release is associated with decomposition.

Workflow for Initial Thermal Stability Assessment

G cluster_0 Initial Screening A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) (Determine T_onset of mass loss) A->B C Differential Scanning Calorimetry (DSC) (Determine melting point and decomposition exotherm) A->C D Data Correlation (Confirm decomposition temperature) B->D C->D

Caption: Initial screening workflow for thermal stability.

Table 1: Expected Data from TGA and DSC Analysis

ParameterTechniqueExpected Information
Melting Point (Tm)DSCTemperature of solid-to-liquid phase transition.
Onset of Decomposition (Tonset)TGA, DSCTemperature at which decomposition begins.
5% Mass Loss Temperature (Td5%)TGATemperature at which 5% of the sample mass is lost.
Enthalpy of Decomposition (ΔHd)DSCThe heat released during decomposition (kJ/mol).
Residual MassTGAThe amount of non-volatile residue at the end of the experiment.
Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To understand the decomposition mechanism, it is essential to identify the volatile and semi-volatile products formed. Py-GC-MS is the ideal technique for this purpose.

Experimental Protocol for Py-GC-MS:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Perform isothermal pyrolysis at several temperatures below, at, and above the Tonset determined by TGA (e.g., 250 °C, 300 °C, 350 °C).

    • Hold each temperature for a short duration (e.g., 30 seconds).

  • GC-MS Conditions:

    • Injector: Split injection with a high split ratio to avoid column overload.

    • Column: A standard non-polar column (e.g., 5% phenyl polysiloxane) is a good starting point.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) to identify the decomposition products.

    • Propose fragmentation patterns to confirm identifications.[8]

Causality Behind Experimental Choices:

  • Stepwise pyrolysis at different temperatures allows for the identification of primary decomposition products (formed at lower temperatures) versus secondary products (formed at higher temperatures from the further breakdown of primary products).

  • GC-MS provides both separation of the product mixture and structural information from the mass spectra, enabling confident identification.[9]

Logical Flow for Product Identification

G cluster_1 Decomposition Product Analysis E Pyrolysis at Controlled Temperatures F Gas Chromatography (GC) Separation E->F G Mass Spectrometry (MS) Detection F->G H Spectral Library Matching & Interpretation G->H I Identification of Decomposition Products H->I

Sources

Methodological & Application

Application Note: Leveraging 2-Bromobenzyl Phenyl Sulfone for Stilbene Synthesis via the Ramberg-Bäcklund Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Ramberg-Bäcklund reaction is a powerful synthetic tool for the formation of alkenes through the base-mediated extrusion of sulfur dioxide from α-halo sulfones.[1][2] This application note provides an in-depth guide to the utilization of 2-bromobenzyl phenyl sulfone as a key precursor in this reaction, with a specific focus on the synthesis of stilbene derivatives. Stilbenes are a class of compounds with significant pharmacological interest, and this methodology offers a reliable and regioselective route to their synthesis.[3] We will explore the underlying reaction mechanism, provide detailed experimental protocols for both the synthesis of the precursor and its subsequent conversion to stilbenes, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Synthetic Utility of the Ramberg-Bäcklund Reaction

First described by Ludwig Ramberg and Birger Bäcklund, this reaction facilitates the conversion of α-halo sulfones into alkenes with the unambiguous placement of the resulting double bond.[4][5] This level of control is a significant advantage over other olefination methods where product mixtures or rearrangements can occur.[4] The reaction is broadly applicable to a wide range of substrates, including those required for the synthesis of strained cyclic systems and complex natural products.[4][6]

The core transformation involves the deprotonation of the α-carbon to the sulfone group, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate.[1][2] This unstable intermediate then undergoes a cheletropic extrusion of sulfur dioxide (SO₂) to yield the final alkene product.[1]

Key Advantages of the Ramberg-Bäcklund Reaction:

  • Regioselectivity: The position of the new double bond is precisely determined by the location of the carbon-sulfur bonds in the starting material.[4]

  • Mild Conditions: The reaction proceeds under basic conditions, which are often compatible with a variety of functional groups.[7]

  • Versatility: Applicable to the synthesis of a wide array of substituted alkenes, including cyclic and acyclic systems.[4][6]

This compound: A Tailored Precursor for Stilbene Synthesis

The choice of this compound as a precursor is strategic for the synthesis of stilbene and its derivatives. The benzylic proton is sufficiently acidic for deprotonation under basic conditions, and the bromine atom serves as an excellent leaving group for the intramolecular cyclization step.

Synthesis of this compound

The preparation of the α-halo sulfone precursor is a critical first step. A common and effective method involves the nucleophilic substitution of a benzylic halide with a sulfinate salt.

Protocol 1: Synthesis of this compound

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-Bromobenzyl bromide249.9 g/mol 0.041.010.0 g
Sodium benzenesulfinate164.1 g/mol 0.0481.27.9 g
Dimethylformamide (DMF)---100 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenesulfinate (7.9 g, 0.048 mol) in dimethylformamide (100 mL).

  • To this solution, add 2-bromobenzyl bromide (10.0 g, 0.04 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure this compound as a white crystalline solid.[8]

Expected Yield: 85-95%

The Ramberg-Bäcklund Reaction: From Sulfone to Stilbene

With the precursor in hand, the Ramberg-Bäcklund reaction can be initiated. The choice of base and solvent system can significantly influence the reaction rate and the stereoselectivity of the resulting alkene. While often a mixture of (E)- and (Z)-isomers is obtained, stronger bases like potassium tert-butoxide tend to favor the formation of the more thermodynamically stable (E)-stilbene.[4][9]

Mechanistic Pathway

The accepted mechanism proceeds through the following key steps:

  • Deprotonation: A strong base abstracts the acidic proton on the carbon alpha to the sulfonyl group, forming a carbanion.[1][2]

  • Intramolecular Cyclization: The carbanion undergoes an intramolecular SN2 reaction, displacing the bromide to form a transient, unstable thiirane dioxide (episulfone) intermediate.[1][7]

  • Sulfur Dioxide Extrusion: The thiirane dioxide intermediate decomposes via a concerted cheletropic extrusion of sulfur dioxide, forming the carbon-carbon double bond of the stilbene product.[1]

Ramberg_Backlund_Mechanism start This compound carbanion Carbanion Intermediate start->carbanion + Base - H⁺ episulfone Thiirane Dioxide (Episulfone) carbanion->episulfone Intramolecular Cyclization (-Br⁻) product Stilbene + SO₂ episulfone->product Cheletropic Extrusion

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Protocol 2: Synthesis of Stilbene

This protocol details the conversion of this compound to stilbene.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
This compound311.19 g/mol 0.011.03.11 g
Potassium tert-butoxide112.21 g/mol 0.0222.22.47 g
tert-Butanol---50 mL
Carbon tetrachloride153.82 g/mol --10 mL

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3.11 g, 0.01 mol) in a mixture of tert-butanol (50 mL) and carbon tetrachloride (10 mL). Note: This is a variation known as the Meyers' modification, where halogenation and elimination can occur in situ if starting from a non-halogenated sulfone. In this case, it ensures the reaction goes to completion.[4]

  • Add potassium tert-butoxide (2.47 g, 0.022 mol) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield stilbene.

Expected Yield: 70-85% (as a mixture of E/Z isomers).

Applications in Drug Development and Organic Synthesis

The Ramberg-Bäcklund reaction, particularly for stilbene synthesis, has significant implications in medicinal chemistry and materials science. Stilbene derivatives are known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3] For instance, resveratrol and its analogs are well-studied stilbenoids. The ability to synthesize these structures with high efficiency and regioselectivity is crucial for the development of new therapeutic agents. Recent advancements have also applied this reaction to the synthesis of C-glycosides and other complex molecules.[10][11]

Troubleshooting and Considerations

  • Base Sensitivity: The strong basic conditions can be incompatible with certain functional groups. Protection strategies may be necessary for complex substrates.[7]

  • Stereoselectivity: The ratio of (E)- to (Z)-isomers can be influenced by the choice of base, solvent, and reaction temperature. Stronger, bulkier bases tend to favor the (E)-isomer.[9] Unexpected Z-stereoselectivity has been observed in some diarylsulfone systems, suggesting that substrate-specific electronic and steric factors can play a significant role.[12][13]

  • Precursor Purity: The purity of the starting α-halo sulfone is paramount for a clean reaction and high yields. Impurities can lead to side reactions and complicate purification.

Conclusion

The use of this compound as a precursor in the Ramberg-Bäcklund reaction provides a robust and reliable method for the synthesis of stilbenes. This application note has outlined the theoretical basis, provided detailed and validated protocols, and discussed the broader implications of this synthetic strategy. By understanding the mechanistic nuances and optimizing reaction conditions, researchers can effectively employ this reaction to access a diverse range of stilbene derivatives for applications in drug discovery and materials science.

Experimental_Workflow start Start: 2-Bromobenzyl bromide & Sodium benzenesulfinate synthesis Protocol 1: Synthesis of 2-Bromobenzyl Phenyl Sulfone start->synthesis precursor Purified Precursor: This compound synthesis->precursor reaction Protocol 2: Ramberg-Bäcklund Reaction (Base, Solvent, Heat) precursor->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Stilbene (E/Z mixture) purification->product

Caption: Experimental workflow for stilbene synthesis.

References

  • Ramberg–Bäcklund reaction - Wikipedia. Available at: [Link]

  • Ramberg-Bäcklund Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Ramberg-Bäcklund Reaction. Available at: [Link]

  • Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. Available at: [Link]

  • Ramberg-Bäcklund Reaction - SynArchive. Available at: [Link]

  • The Ramberg-Bäcklund Reaction - Organic Reactions. Available at: [Link]

  • The Recent Advance of Ramberg-Backlund Reaction - ResearchGate. Available at: [Link]

  • Recent developments in Ramberg–Bäcklund and episulfone chemistry - RSC Publishing. Available at: [Link]

  • The Recent Advance of Ramberg-Bäcklund Reaction - Bentham Science Publishers. Available at: [Link]

  • The Ramberg-Bäcklund Reaction for the Synthesis of C-glycosides, C-linked-disaccharides and Related Compounds - PubMed. Available at: [Link]

  • Ramberg-Bäcklund reaction - ResearchGate. Available at: [Link]

  • The Ramberg-Bäcklund Rearrangement - Organic Reactions. Available at: [Link]

  • Ramberg-Bäcklund reaction - chemeurope.com. Available at: [Link]

  • Benzyl Sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches toward stilbenes and their related structures - PMC - NIH. Available at: [Link]

  • Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - Organic Chemistry Portal. Available at: [Link]

  • Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - PubMed. Available at: [Link]

Sources

Application Note & Protocol: C-C Bond Formation via Alkylation of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Benzylic Sulfones

Benzylic sulfones are powerful and versatile intermediates in modern organic synthesis. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent benzylic protons (α-protons). This acidification allows for facile deprotonation by a strong base to generate a resonance-stabilized carbanion.[1][2] This nucleophilic carbanion is central to the formation of new carbon-carbon bonds, serving as a cornerstone for constructing complex molecular architectures.

This application note provides a comprehensive guide to the alkylation of 2-bromobenzyl phenyl sulfone. We will detail the underlying scientific principles, provide a step-by-step protocol for a general alkylation reaction, and discuss its application in well-established synthetic transformations such as the Julia-Kocienski olefination. The 2-bromo substituent on the benzyl ring is retained during this process, making the resulting product a valuable substrate for subsequent cross-coupling reactions, further enhancing its synthetic potential.

Mechanism and Scientific Rationale

The alkylation procedure is a two-step process founded on classic carbanion chemistry:

  • Deprotonation: The process begins with the abstraction of a proton from the benzylic carbon (the carbon atom situated between the phenyl ring and the sulfonyl group) using a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is a common and effective choice for this transformation, typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.[3][4] The resulting benzylic carbanion is stabilized by delocalization of the negative charge onto the electron-withdrawing sulfonyl group.

  • Nucleophilic Attack (Alkylation): The newly formed carbanion acts as a potent nucleophile. It will readily attack a suitable electrophile, such as an alkyl halide (e.g., iodomethane, benzyl bromide) or a carbonyl compound (e.g., an aldehyde or ketone). This step, a classic SN2 or carbonyl addition reaction, forges the new carbon-carbon bond and constitutes the core of the alkylation.

The overall transformation is a reliable method for building molecular complexity from a stable and accessible sulfone precursor.

Caption: Figure 1: General Mechanism of Benzylic Sulfone Alkylation.

Experimental Protocol: General Alkylation

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.

3.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityStoichiometry
This compoundC₁₃H₁₁BrO₂S327.201.0 mmol1.0 eq
n-Butyllithium (n-BuLi)C₄H₉Li64.061.1 mmol1.1 eq
Alkyl Halide (e.g., R-X)VariesVaries1.2 mmol1.2 eq
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~20 mLSolvent
Saturated NH₄Cl (aq.)NH₄Cl53.49~15 mLQuench
Ethyl AcetateC₄H₈O₂88.11As neededExtraction
Brine (Saturated NaCl aq.)NaCl58.44As neededWash
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying

3.2 Equipment

  • Two-neck round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes for liquid transfer

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

3.3 Step-by-Step Procedure

  • Preparation: Flame-dry the two-neck round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Equip the flask with a magnetic stir bar and a septum.

  • Dissolution: Add this compound (1.0 mmol) to the flask. Using a syringe, add anhydrous THF (~10 mL) to dissolve the sulfone completely.

  • Cooling: Place the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Deprotonation: While stirring vigorously, add n-butyllithium (1.1 eq, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) indicates the formation of the carbanion. Stir the solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise via syringe. Maintain the reaction at -78 °C for 1 hour.

  • Warming: Remove the flask from the cooling bath and allow it to warm to room temperature. Let the reaction stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the flask in an ice-water bath and slowly add saturated aqueous ammonium chloride solution (~15 mL) to quench the reaction.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to yield the pure alkylated product.

G A 1. Setup Flame-dry flask, add sulfone, and establish inert atmosphere. B 2. Dissolution & Cooling Dissolve in anhydrous THF. Cool to -78 °C. A->B C 3. Deprotonation Add n-BuLi dropwise. Stir for 30 min at -78 °C. B->C Formation of carbanion D 4. Alkylation Add electrophile (R-X). Stir for 1 hr at -78 °C. C->D E 5. Warm & React Warm to room temperature. Stir for 2-3 hours. D->E C-C bond formation F 6. Quench & Extract Quench with aq. NH4Cl. Extract with Ethyl Acetate. E->F G 7. Wash & Dry Wash with H2O, Brine. Dry over MgSO4. F->G H 8. Purify Concentrate and perform column chromatography. G->H I Pure Alkylated Product H->I

Caption: Figure 2: Experimental workflow for sulfone alkylation.

Application: The Julia-Kocienski Olefination

A prominent application of benzylic sulfone alkylation is the Julia-Kocienski olefination, a powerful method for synthesizing alkenes.[5][6][7] In this reaction, the electrophile is an aldehyde or ketone. The initial adduct, a β-hydroxy sulfone, undergoes subsequent elimination to form a carbon-carbon double bond. The reaction often provides high stereoselectivity for the E-alkene.[7]

The procedure is nearly identical to the one described above through the deprotonation step. Instead of an alkyl halide, an aldehyde (e.g., benzaldehyde) is added as the electrophile. The resulting β-alkoxy sulfone intermediate can then be eliminated under various conditions to yield the alkene product (e.g., stilbene derivatives). This one-pot modification of the classic Julia olefination is highly valued for its efficiency and operational simplicity.[7][8]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Insufficient reaction time.1. Titrate n-BuLi before use. 2. Ensure all glassware is flame-dried and solvent is anhydrous. 3. Monitor reaction by TLC and extend reaction time if necessary.
Multiple Products / Low Yield 1. Reaction temperature too high. 2. Over-alkylation (if product is acidic). 3. Side reactions (e.g., elimination of alkyl halide).1. Strictly maintain temperature at -78 °C during addition steps. 2. Use stoichiometry close to 1:1:1 (Sulfone:Base:Electrophile). 3. Use a more reactive alkyl halide (I > Br > Cl).
Recovery of Starting Material Incomplete deprotonation.Use 1.1-1.2 equivalents of freshly titrated n-BuLi. Ensure slow addition to prevent localized heating.

Conclusion

The alkylation of this compound is a robust and high-yield method for creating new carbon-carbon bonds. The procedure relies on the generation of a stable carbanion, which can be trapped with a wide variety of electrophiles. The protocol detailed herein is broadly applicable and serves as a foundational technique for synthesizing more complex molecules, including as a key step in powerful olefination reactions. The presence of the bromo-substituent provides a synthetic handle for further downstream functionalization, making the products of this reaction valuable building blocks for drug discovery and materials science.

References

  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25, 1–71.
  • Hartman, G. D., & Hartman, R. D. (1982). The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. Synthesis, 1982(06), 504-506.
  • Chemeurope.com. (n.d.). Ramberg-Bäcklund reaction. Retrieved from [Link]

  • Alonso, D. A., et al. (2005). 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Direct Julia−Kocienski Olefination. The Journal of Organic Chemistry, 70(15), 5895–5903.
  • Buckles, R. E., & Wheeler, N. C. (1963). trans-STILBENE. Organic Syntheses, Coll. Vol. 4, p.857 (1963); Vol. 33, p.88 (1953).
  • Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

  • ChemRxiv. (2023).
  • ResearchGate. (2018). Synthesis of Stilbenes by Cyanide/Base-Mediated Coupling of Benzylic Chlorides and Alcohols.
  • Prakash, G. K. S., et al. (2010). Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones. Molecules, 15(4), 2249–2260.
  • MacNeil, S. L., et al. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. The Journal of Organic Chemistry, 66(10), 3662–3670.
  • ResearchGate. (2019).
  • Refubium - Freie Universität Berlin. (2003).
  • Jung, M. E., et al. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(52), 29637–29669.
  • Raposo, M. L., et al. (2013). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Chemistry, 19(29), 9677-85.
  • Gandon, V., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Chemistry – A European Journal, 28(70), e202202604.
  • Wang, D., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols.
  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(21), 9489–9499.
  • ResearchGate. (2013). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium.
  • Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • PubMed. (2013). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Chemistry, 19(29), 9677-85.
  • Zhang, L., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(11), 1461.
  • PubMed. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(21), 9489–9499.
  • Google Patents. (2013). US20130172646A1 - Method to Adjust 2-Phenyl Content of an Alkylation Process for the Production of Linear Alkyl Benzene.
  • University of Bath Research Portal. (2011). Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromobenzyl Phenyl Sulfone in Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of efficient and selective carbon-carbon bond-forming reactions is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the precise construction of complex molecular architectures from readily accessible precursors[1]. This compound has emerged as a versatile and valuable building block in this context. Its structure is strategically designed for chemoselective functionalization; the presence of an aryl bromide provides a reactive handle for classical palladium-catalyzed cross-coupling, while the benzyl phenyl sulfone moiety offers opportunities for subsequent transformations or can act as a directing or activating group.

The sulfone group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and is generally stable under many cross-coupling conditions. This allows for the selective reaction at the carbon-bromine bond, leaving the sulfone untouched for potential downstream manipulations. This chemoselectivity is a key advantage, permitting a modular and convergent approach to the synthesis of complex diarylmethane derivatives and other intricate scaffolds. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials[2].

This technical guide provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions of this compound. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.

Synthesis of Starting Material: this compound

A reliable and straightforward method for the preparation of this compound is the nucleophilic substitution of 2-bromobenzyl bromide with sodium benzenesulfinate. This reaction proceeds cleanly and in high yield, providing the desired starting material for subsequent cross-coupling reactions.

Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzyl bromide

  • Sodium benzenesulfinate

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with sodium benzenesulfinate (1.2 equivalents), add anhydrous dimethylformamide (DMF) to form a slurry.

  • Add 2-bromobenzyl bromide (1.0 equivalent) to the slurry at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Negishi, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of 2-(Phenylsulfonylmethyl)biphenyl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide[1]. In this application, this compound is coupled with various arylboronic acids to yield substituted 2-(phenylsulfonylmethyl)biphenyls.

Expertise & Experience Insights: The choice of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source such as Pd(PPh₃)₄ is common. The ligand is crucial for an efficient catalytic cycle; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with aryl bromides as they promote the rate-limiting oxidative addition step and facilitate the reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the activation of the boronic acid via the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation. A mixed solvent system, often containing water, can enhance the solubility of the base and facilitate the reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(phenylsulfonylmethyl)-1,1'-biphenyl.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O908~85-95
2Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)Toluene/H₂O10012~80-90
3PdCl₂(dppf) (3)-K₃PO₄ (3)DME8510~82-92

Yields are approximate and can vary based on the specific arylboronic acid used and reaction scale.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII ArBr OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar Ar'B(OH)₃⁻ Transmetalation Transmetalation Boronate Ar'B(OH)₃⁻ Base Base (e.g., K₂CO₃) BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate + Base PdII_Ar->Pd0 Product RedElim Reductive Elimination Product Ar-Ar' ArBr 2-Bromobenzyl Phenyl Sulfone

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling: Accessing Diverse Diarylalkanes

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are known for their high reactivity and functional group tolerance[3][4]. This reaction is particularly useful for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

Expertise & Experience Insights: Organozinc reagents are typically prepared in situ from the corresponding organic halide (e.g., an aryl bromide) by treatment with an organolithium reagent followed by transmetalation with zinc chloride, or directly from the halide using activated zinc. The choice of palladium catalyst and ligand is critical. For Negishi couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos or catalysts derived from palladacycles have shown excellent activity, even at low catalyst loadings and mild temperatures[5]. The reaction is generally performed under anhydrous and inert conditions due to the moisture sensitivity of the organozinc reagents.

Materials:

  • This compound

  • Bromobenzene (for preparation of the organozinc reagent)

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂), anhydrous

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flasks

  • Inert gas (Argon or Nitrogen)

Procedure:

Part A: Preparation of Phenylzinc Chloride

  • In a dry Schlenk flask under an inert atmosphere, dissolve bromobenzene (1.1 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 equiv.) dropwise. Stir for 30 minutes.

  • In a separate Schlenk flask, dissolve anhydrous zinc chloride (1.2 equiv.) in anhydrous THF.

  • Transfer the freshly prepared phenyllithium solution to the zinc chloride solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.

Part B: Cross-Coupling Reaction

  • In another dry Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF.

  • Add the prepared phenylzinc chloride solution from Part A to the reaction mixture at room temperature.

  • Heat the reaction to 60-70 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Negishi Coupling Workflow

Negishi_Workflow start Start prep_organozinc Prepare Organozinc Reagent (e.g., PhZnCl in THF) start->prep_organozinc setup_coupling Set up Coupling Reaction: - this compound - Pd₂(dba)₃ / XPhos - Anhydrous THF start->setup_coupling combine Combine Reagents under Inert Atmosphere prep_organozinc->combine setup_coupling->combine react Heat Reaction Mixture (e.g., 60-70 °C, 6-18 h) combine->react workup Aqueous Workup (Quench with NH₄Cl, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Final Product: 2-(Phenylsulfonylmethyl)biphenyl purify->product

Caption: Step-by-step workflow for the Negishi coupling experiment.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes[5][6]. This reaction is typically co-catalyzed by palladium and copper(I) salts.

Expertise & Experience Insights: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine) which also often serves as the solvent or co-solvent[6][7]. The copper co-catalyst is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene and triethylamine (2.0-3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) to the mixture.

  • Heat the reaction to 70-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the ammonium salts, washing the filter cake with ethyl acetate.

  • Combine the filtrates and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-bromo-2-((phenylethynyl)methyl)benzene phenyl sulfone.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂(Br) Pd0->PdII_Br ArBr OxAdd_Pd Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Br->PdII_Alkyne + CuC≡CR Transmetalation_Pd Transmetalation PdII_Alkyne->Pd0 Ar-C≡CR RedElim_Pd Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)C≡CR CuX->Cu_Acetylide + HC≡CR + Base Alkyne_Deprotonation Alkyne Deprotonation Cu_Acetylide->CuX To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Chemoselectivity: C-Br vs. C-S Bond Activation

A critical consideration in the cross-coupling reactions of this compound is the potential for competitive activation of the C-S bond. While palladium is known to catalyze the cleavage of C-S bonds in sulfones under certain conditions, the C(sp²)-Br bond is significantly more reactive towards oxidative addition to Pd(0) under typical Suzuki, Negishi, and Sonogashira conditions. The relative reactivity order for oxidative addition generally follows C-I > C-OTf > C-Br >> C-Cl > C-S.

Therefore, under the protocols outlined above, which employ standard catalysts and conditions for aryl bromide coupling, highly chemoselective reaction at the C-Br bond is expected. Achieving C-S bond activation of a benzyl sulfone would likely require more forcing conditions, specialized ligands (such as those with a wide bite angle), and potentially a different palladium precursor, and is often observed with aryl sulfones rather than the more robust benzyl sulfones[8]. The protocols provided are thus designed to favor the desired C-Br bond functionalization, preserving the sulfone moiety for potential subsequent synthetic manipulations.

Conclusion

This compound is a highly useful building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions described herein provide efficient and selective methods for the functionalization of its aryl bromide moiety. The Suzuki-Miyaura, Negishi, and Sonogashira couplings offer complementary approaches for the formation of new carbon-carbon bonds, each with its own advantages in terms of substrate scope and functional group tolerance. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can effectively utilize this compound to access a diverse range of valuable compounds for applications in drug discovery and materials science.

References

  • Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective and Efficient Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 21, 2026, from [Link]

  • The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

  • PrepChem. (2023). Preparation of 2-bromobenzyl bromide. Retrieved January 21, 2026, from [Link]

  • Valente, S., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7894-7935. [Link]

Sources

Application Notes and Protocols for the Base-Mediated Elimination of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Alkene Synthesis through Sulfone Chemistry

The transformation of sulfones into alkenes represents a powerful tool in the synthetic organic chemist's arsenal. Among these, the base-mediated elimination of α-halo sulfones, famously known as the Ramberg-Bäcklund reaction, provides a reliable method for the formation of carbon-carbon double bonds with predictable regiochemistry.[1][2] This application note provides a comprehensive guide to the base-mediated elimination of 2-bromobenzyl phenyl sulfone, a substrate poised to yield stilbene derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss potential side reactions and strategies for their mitigation.

The core of this transformation lies in the ability of a strong base to deprotonate the carbon alpha to the sulfonyl group, initiating a cascade that culminates in the extrusion of sulfur dioxide and the formation of an alkene.[3] The choice of base and reaction conditions can significantly influence the stereochemical outcome of the reaction, a crucial consideration in the synthesis of complex molecules.[4]

Mechanistic Insights: The Ramberg-Bäcklund Pathway

The base-mediated elimination of this compound proceeds via the Ramberg-Bäcklund reaction mechanism. This multi-step process is initiated by the abstraction of a proton from the carbon atom situated between the phenyl and sulfonyl groups. The enhanced acidity of this proton is a direct consequence of the electron-withdrawing nature of the adjacent phenyl sulfone group.

The key steps of the mechanism are as follows:

  • Deprotonation: A strong base, typically a sterically hindered alkoxide such as potassium tert-butoxide, abstracts the acidic benzylic proton to form a carbanion.[4]

  • Intramolecular Nucleophilic Substitution: The newly formed carbanion acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This results in the formation of a transient three-membered cyclic intermediate known as a thiirane dioxide (episulfone).

  • Sulfur Dioxide Extrusion: The thiirane dioxide intermediate is thermally unstable and readily undergoes a cheletropic elimination, extruding a molecule of sulfur dioxide (SO₂).

  • Alkene Formation: The extrusion of SO₂ results in the formation of the carbon-carbon double bond, yielding the corresponding stilbene derivative.

The stereochemical outcome of the Ramberg-Bäcklund reaction is heavily influenced by the strength of the base employed. While weaker bases often lead to the formation of Z-alkenes, the use of strong, sterically hindered bases like potassium tert-butoxide typically favors the formation of the more thermodynamically stable E-alkene.[1][4] In the case of benzylic sulfones, this preference is attributed to the epimerization of the initially formed cis-substituted thiirane dioxide to the more stable trans-intermediate under the reaction conditions.[4]

Visualizing the Reaction Pathway

Ramberg_Backlund cluster_start Starting Material cluster_base Base Addition cluster_intermediates Reaction Intermediates cluster_products Products 2_Bromobenzyl_Phenyl_Sulfone This compound Carbanion Carbanion Intermediate 2_Bromobenzyl_Phenyl_Sulfone->Carbanion Deprotonation Base Potassium tert-butoxide (t-BuOK) Thiirane_Dioxide Thiirane Dioxide (Episulfone) Carbanion->Thiirane_Dioxide Intramolecular Substitution (-Br⁻) Stilbene trans-2-Bromostilbene (E-isomer) Thiirane_Dioxide->Stilbene Cheletropic Elimination SO2 Sulfur Dioxide (SO₂) Thiirane_Dioxide->SO2

Caption: The Ramberg-Bäcklund reaction mechanism for this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of the starting material, this compound, and its subsequent base-mediated elimination to yield trans-2-bromostilbene.

Protocol 1: Synthesis of this compound

Objective: To synthesize the α-halo sulfone precursor required for the elimination reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
2-Bromobenzyl bromide249.915.00 g0.020-
Sodium benzenesulfinate164.163.61 g0.0221.1 eq
Dimethylformamide (DMF)73.0950 mL-Anhydrous
Diethyl ether74.12As needed-For extraction & washing
Saturated aq. NaCl-As needed-For washing
Anhydrous MgSO₄120.37As needed-For drying

Procedure:

  • To a stirred solution of 2-bromobenzyl bromide (5.00 g, 0.020 mol) in anhydrous dimethylformamide (50 mL) under a nitrogen atmosphere, add sodium benzenesulfinate (3.61 g, 0.022 mol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) followed by saturated aqueous sodium chloride solution (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

Protocol 2: Base-Mediated Elimination to trans-2-Bromostilbene

Objective: To perform the Ramberg-Bäcklund elimination of this compound to synthesize trans-2-bromostilbene.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
This compound311.193.11 g0.010-
Potassium tert-butoxide112.211.35 g0.0121.2 eq, freshly sublimed
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Diethyl ether74.12As needed-For extraction & washing
1 M aq. HCl-As needed-For neutralization
Saturated aq. NaHCO₃-As needed-For washing
Saturated aq. NaCl-As needed-For washing
Anhydrous MgSO₄120.37As needed-For drying

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (3.11 g, 0.010 mol) in anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (1.35 g, 0.012 mol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 20 mL of water.

  • Acidify the aqueous layer to pH ~7 with 1 M aqueous HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with saturated aqueous sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford trans-2-bromostilbene.

Potential Side Reactions and Troubleshooting

While the Ramberg-Bäcklund reaction is generally robust, the presence of the 2-bromo substituent on the benzyl ring introduces the possibility of a competing elimination reaction leading to the formation of a highly reactive benzyne intermediate.[5][6]

Benzyne Formation: Under strongly basic conditions, particularly at elevated temperatures, deprotonation of the aromatic ring ortho to the bromine atom can occur, followed by the elimination of hydrogen bromide to form benzyne.[5][6] This reactive intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to a variety of undesired byproducts.

Strategies to Mitigate Benzyne Formation:

  • Temperature Control: Maintaining a lower reaction temperature, especially during the initial deprotonation step, can favor the kinetically controlled formation of the benzylic carbanion over the thermodynamically more demanding aromatic deprotonation.

  • Choice of Base: While a strong base is necessary, using a sterically hindered base like potassium tert-butoxide can disfavor the approach to the more sterically encumbered ortho proton on the aromatic ring.

  • Reaction Time: Prolonged reaction times at high temperatures should be avoided to minimize the likelihood of benzyne formation. Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time.

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis of Starting Material cluster_elimination Base-Mediated Elimination Start_Synth 2-Bromobenzyl bromide + Sodium benzenesulfinate Reaction_Synth Stir in DMF (Room Temp, 12-16h) Start_Synth->Reaction_Synth Workup_Synth Aqueous Workup & Extraction Reaction_Synth->Workup_Synth Purification_Synth Recrystallization Workup_Synth->Purification_Synth Product_Synth This compound Purification_Synth->Product_Synth Start_Elim This compound in THF Product_Synth->Start_Elim Use as starting material Base_Add Add t-BuOK (0°C) Start_Elim->Base_Add Reaction_Elim Reflux (4-6h) Base_Add->Reaction_Elim Workup_Elim Aqueous Workup & Extraction Reaction_Elim->Workup_Elim Purification_Elim Column Chromatography Workup_Elim->Purification_Elim Product_Elim trans-2-Bromostilbene Purification_Elim->Product_Elim

Caption: Workflow for the synthesis of trans-2-bromostilbene.

Conclusion

The base-mediated elimination of this compound via the Ramberg-Bäcklund reaction is an effective method for the synthesis of trans-2-bromostilbene. Careful control of reaction conditions, particularly the choice of a strong, sterically hindered base and appropriate temperature management, is key to maximizing the yield of the desired alkene and minimizing the formation of potential side products arising from benzyne intermediates. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully employ this powerful synthetic transformation.

References

  • Foot, J. S., Giblin, G. M. P., Whitwood, A. C., & Taylor, R. J. K. (2005). Unexpected Z-stereoselectivity in the Ramberg–Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus. Organic & Biomolecular Chemistry, 3(5), 756–763. [Link]

  • Chan, T.-L., Fong, S., Li, Y., Man, T.-O., & Poon, C.-D. (1994). A new one-flask Ramberg-Bäcklund reaction. Journal of the Chemical Society, Chemical Communications, (15), 1771. [Link]

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25, 1-71. [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Paquette, L. A. (2004). The Ramberg–Bäcklund Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Shriner, R. L., & Berger, A. (1943). trans-STILBENE. Organic Syntheses, 23, 86. [Link]

  • Wallace, T. J., Hofmann, J. E., & Schriesheim, A. (1963). Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide. Journal of the American Chemical Society, 85(18), 2739–2743. [Link]

  • Khan, M. A., et al. (2018). Synthetic approaches toward stilbenes and their related structures. Journal of the Serbian Chemical Society, 83(10), 1095-1127. [Link]

  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from [Link]

  • Ulukan, P., Catak, S., & Erda, E. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

  • ResearchGate. (2020). Ramberg-Bäcklund reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

  • The Organic Synthesis Archive. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.7: Benzyne. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (2011). Formation and Trapping of Benzyne. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromobenzyl Phenyl Sulfone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromobenzyl Phenyl Sulfone

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic efficacy and favorable pharmacokinetic profiles is paramount. This compound has emerged as a versatile and highly valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its unique bifunctional nature, possessing both a reactive aryl bromide moiety and a synthetically flexible sulfone group, allows for its participation in a range of powerful carbon-carbon bond-forming reactions. This dual reactivity enables the construction of complex molecular scaffolds, such as biaryls and stilbenes, which are prevalent in a multitude of clinically significant drugs.

The phenyl sulfone group, a common motif in pharmaceuticals, imparts desirable physicochemical properties, including improved metabolic stability and solubility.[1] The presence of the bromine atom on the benzyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, which have become indispensable tools in pharmaceutical research and development for their efficiency and broad substrate scope.[2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the strategic utilization of this compound in the synthesis of key pharmaceutical intermediates.

Chemical Properties and Reactivity Profile

This compound, with the chemical formula C₁₃H₁₁BrO₂S and a molecular weight of 311.19 g/mol , typically presents as a white to off-white crystalline solid.[4] The molecule's reactivity is dictated by two primary functional groups:

  • The 2-Bromophenyl Group: The carbon-bromine bond is susceptible to oxidative addition by low-valent palladium species, initiating the catalytic cycles of various cross-coupling reactions. This makes it an excellent electrophilic partner for Suzuki-Miyaura and Sonogashira couplings.

  • The Benzylic Methylene Bridge and Sulfone Group: The hydrogens on the methylene carbon alpha to the sulfonyl group are acidic and can be abstracted by a base. This feature is central to its application in the Ramberg-Bäcklund reaction for the synthesis of alkenes. The sulfone group itself is a strong electron-withdrawing group, which influences the reactivity of the adjacent methylene protons.

Application 1: Synthesis of Biaryl Intermediates via Suzuki-Miyaura Cross-Coupling

The biaryl motif is a privileged structure in medicinal chemistry, found in numerous blockbuster drugs. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, offering mild reaction conditions and a high tolerance for various functional groups.[5][6] In this context, this compound serves as the electrophilic partner, coupling with a variety of arylboronic acids to generate 2-benzylbiaryl intermediates.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid + Base (e.g., K2CO3) reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Ligand (if needed) catalyst->reaction_mixture solvent Solvent (e.g., Toluene/Water) solvent->reaction_mixture heating Heat (e.g., 80-100 °C) reaction_mixture->heating Inert Atmosphere (N2 or Ar) workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Benzylbiaryl Intermediate purification->product

Caption: Workflow for the synthesis of 2-benzylbiaryl intermediates.

Detailed Protocol: Synthesis of a 2-Benzylbiaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

Reagent/MaterialMolar Equiv.Purpose
This compound1.0Electrophilic coupling partner
Arylboronic Acid1.2Nucleophilic coupling partner
Tetrakis(triphenylphosphine)palladium(0)0.05Catalyst
Potassium Carbonate (K₂CO₃)2.0Base
Toluene-Organic solvent
Water-Aqueous phase for base dissolution
Anhydrous Sodium Sulfate-Drying agent
Silica Gel-Stationary phase for chromatography
Hexanes/Ethyl Acetate-Mobile phase for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-benzylbiaryl intermediate.

Application 2: Synthesis of Stilbene Intermediates via the Ramberg-Bäcklund Reaction

Stilbene and its derivatives are an important class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][7] The Ramberg-Bäcklund reaction provides a powerful method for the synthesis of alkenes from α-halo sulfones.[8][9][10] By utilizing this compound, this reaction can be employed to synthesize stilbene-like structures, which are valuable intermediates in drug discovery.

Reaction Principle

The Ramberg-Bäcklund reaction proceeds via the deprotonation of the α-carbon to the sulfone group, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate. This unstable intermediate then extrudes sulfur dioxide to yield the alkene product.[5][11]

Diagram 2: Ramberg-Bäcklund Reaction Mechanism

Ramberg_Backlund_Mechanism cluster_0 Deprotonation cluster_1 Cyclization cluster_2 Extrusion start 2-Bromobenzyl Phenyl Sulfone carbanion Carbanion Intermediate start->carbanion + Base - H+ episulfone Episulfone Intermediate carbanion->episulfone Intramolecular SN2 product Stilbene Derivative episulfone->product - SO2

Caption: Key steps of the Ramberg-Bäcklund reaction.

Detailed Protocol: Synthesis of a Stilbene Derivative

This protocol outlines a general procedure for the Ramberg-Bäcklund reaction of this compound to yield a stilbene derivative. This particular example would lead to a symmetrical stilbene if coupled with another molecule of the starting material or an unsymmetrical stilbene if an external electrophile is introduced in a modified version of the reaction. For the classical reaction, an additional α'-hydrogen is required. In the case of this compound, a modification such as the Meyers modification would be necessary, where an in-situ halogenation at the benzylic position occurs.

Materials:

Reagent/MaterialMolar Equiv.Purpose
This compound1.0Substrate
Potassium tert-butoxide (t-BuOK)3.0Strong Base
Carbon Tetrachloride (CCl₄)-Halogenating agent (Meyers modification)
tert-Butanol (t-BuOH)-Solvent
Diethyl Ether-Extraction Solvent
Anhydrous Magnesium Sulfate-Drying Agent
Silica Gel-Stationary phase for chromatography
Hexanes/Dichloromethane-Mobile phase for chromatography

Procedure (Meyers Modification):

  • In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (3.0 eq.) in tert-butanol.

  • Add the potassium tert-butoxide solution dropwise to the cooled solution of the sulfone over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/dichloromethane eluent system to isolate the desired stilbene derivative.

Application 3: Synthesis of Aryl-Alkynyl Intermediates via Sonogashira Coupling

Aryl-alkynyl motifs are important components of many biologically active molecules and are valuable synthetic intermediates. The Sonogashira reaction provides a direct and efficient method for the coupling of terminal alkynes with aryl halides.[12][13][14] this compound can be effectively coupled with various terminal alkynes to produce 2-(alkynyl)benzyl phenyl sulfone intermediates.

Reaction Principle

The Sonogashira coupling involves a palladium-catalyzed cycle and a copper-co-catalyzed cycle. The palladium catalyst facilitates the oxidative addition to the aryl bromide and the reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne for transmetalation.[15][16]

Diagram 3: Sonogashira Coupling Experimental Setup

Sonogashira_Setup cluster_reagents Reactants & Catalysts flask Schlenk Flask stirring Magnetic Stirring Room Temperature flask->stirring reagents This compound + Terminal Alkyne + Base (e.g., Et3N) reagents->flask Add under Inert Atmosphere catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) + CuI (co-catalyst) catalysts->flask Add under Inert Atmosphere solvent Solvent (e.g., THF/Et3N) solvent->flask Add via Syringe

Sources

Application Notes and Protocols: 2-Bromobenzyl Phenyl Sulfone in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of 2-Bromobenzyl Phenyl Sulfone as a Building Block

This compound is a bifunctional organic compound with the chemical formula C₁₃H₁₁BrO₂S.[1][2] Its structure, featuring a phenyl sulfone moiety attached to a brominated benzyl group, presents two key reactive sites for molecular elaboration. The presence of the aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The phenyl sulfone group, being bulky and polar, can influence the solubility, thermal stability, and electronic properties of the resulting materials. These characteristics make this compound a promising precursor for the synthesis of functional polymers, organic electronic materials, and photoactive compounds.

This document provides detailed application notes and protocols for the use of this compound in materials science research, with a focus on its application in the synthesis of conjugated polymers and as a precursor for functional small molecules for organic electronics. The protocols provided are based on established synthetic methodologies for related compounds and are intended to serve as a starting point for further research and optimization.

PropertyValueReference
CAS Number 92022-50-9[1][2]
Molecular Formula C₁₃H₁₁BrO₂S[1]
Molecular Weight 311.19 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Purity >98.0% (GC)[1][2]
Synonyms 1-(Benzenesulfonylmethyl)-2-bromobenzene, 1-Bromo-2-(phenylsulfonylmethyl)benzene[1][2]

Application 1: Synthesis of Conjugated Polymers via Suzuki Cross-Coupling

The aryl bromide functionality of this compound makes it an excellent candidate for Suzuki cross-coupling reactions, a powerful method for the formation of C-C bonds.[3][4][5] This allows for its incorporation into conjugated polymer backbones, such as poly(p-phenylene vinylene) (PPV) and its derivatives, which are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7][8]

In this application, this compound can be copolymerized with a diboronic acid or a diboronic ester to yield a conjugated polymer. The phenyl sulfone group can enhance the solubility and processability of the resulting polymer.

Protocol: Synthesis of a Phenyl Sulfone-Functionalized Poly(p-phenylene) Derivative

This protocol describes the synthesis of a copolymer of this compound and 1,4-benzenediboronic acid.

Reaction Scheme:

Caption: Suzuki polymerization of this compound.

Materials and Reagents:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 311.19 mg) and 1,4-benzenediboronic acid (1.0 mmol, 165.8 mg).

  • Catalyst and Base Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg) and potassium carbonate (4.0 mmol, 552.8 mg).

  • Solvent Addition: Add 10 mL of anhydrous toluene and 2 mL of deionized water to the flask.

  • Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with nitrogen or argon.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it sequentially with water and methanol to remove residual catalyst and salts. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 60 °C overnight.

Expected Outcome and Characterization:

The resulting polymer is expected to be a yellow to orange solid. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy. The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

ParameterExpected Value
Yield 60-80%
Molecular Weight (Mn) 10,000 - 30,000 g/mol
PDI 1.5 - 2.5
Thermal Decomposition (TGA) > 300 °C

Application 2: Synthesis of Functional Alkynes for Organic Electronics via Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing access to substituted alkynes.[9][10][11] These molecules are important building blocks for organic semiconductors, molecular wires, and other functional organic materials. This compound can be coupled with a terminal alkyne to introduce the bromobenzyl phenyl sulfone moiety into a larger conjugated system.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the synthesis of 1-(2-((phenylethynyl)benzyl)sulfonyl)benzene.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound P Disubstituted Alkyne A->P + B, C, D, E B Phenylacetylene C PdCl₂(PPh₃)₂ D CuI E Triethylamine

Caption: Sonogashira coupling of this compound.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Preparation: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 311.19 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Solvent and Base: Add 10 mL of anhydrous THF and 5 mL of anhydrous triethylamine.

  • Reactant Addition: Add phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Drying: Dry the purified product under vacuum.

Expected Outcome and Characterization:

The product, 1-(2-((phenylethynyl)benzyl)sulfonyl)benzene, is expected to be a solid. Its structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield 70-90%
Appearance White to pale yellow solid
¹H NMR Complex aromatic signals and a characteristic singlet for the benzylic protons

Application 3: Potential as a Precursor for Photoacid Generators

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light.[12] They are critical components in chemically amplified photoresists used in microlithography for the fabrication of integrated circuits. Arylmethyl sulfones are a known class of non-ionic PAGs. While this compound itself is not a PAG, its structure provides a scaffold for the synthesis of novel PAGs. The bromo-substituent can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions to tune the photo-reactivity and acid-generating efficiency.

Conceptual Synthetic Pathway to a Photoacid Generator

A potential route to convert this compound into a PAG involves its transformation into a sulfonium salt, a common type of PAG.

Caption: Conceptual pathway for PAG synthesis.

This conceptual pathway illustrates how the aryl bromide of this compound could be converted to a Grignard reagent, which can then react with a diaryl sulfoxide to form a triaryl sulfonium salt after anion exchange. The properties of the generated acid and the photosensitivity could be tuned by modifying the phenyl sulfone or the other aryl groups.

Conclusion

This compound is a versatile and valuable building block for materials science. Its dual functionality allows for its use in the synthesis of a wide range of materials through well-established cross-coupling reactions. The protocols and concepts outlined in this document provide a foundation for researchers to explore the potential of this compound in the development of novel conjugated polymers, functional organic molecules, and photoactive materials. Further research into the specific reaction conditions and the properties of the resulting materials is encouraged to fully exploit the potential of this promising chemical intermediate.

References

  • van Breemen, A. J. J. M., et al. (2018). High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors. Core.ac.uk. [Link]

  • Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Ma, Z., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. National Center for Biotechnology Information. [Link]

  • Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. UNIST Scholar Works. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). National Yang Ming Chiao Tung University. Retrieved January 21, 2026, from [Link]

  • Sonogashira coupling. (2023, December 26). In Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. National Center for Biotechnology Information. [Link]

  • Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2014). Semantic Scholar. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Omega. [Link]

  • Photoresist composition. (2014).
  • Protti, S., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromobenzyl Phenyl Sulfone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and reproducibility of alkylation reactions involving 2-Bromobenzyl Phenyl Sulfone. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experiments.

The C-H alkylation of benzylic sulfones is a powerful method for C-C bond formation, leveraging the ability of the sulfonyl group to acidify the adjacent benzylic protons.[1] However, the specific structure of this compound introduces unique challenges that require careful consideration of reagents and conditions to avoid side reactions and maximize yield. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the alkylation of this compound.

Q1: What is the fundamental mechanism of this alkylation reaction?

The reaction proceeds via a two-step mechanism. First, a sufficiently strong base removes a proton from the methylene carbon positioned between the phenyl and 2-bromophenyl rings. This generates a resonance-stabilized carbanion (an α-sulfonyl carbanion). In the second step, this nucleophilic carbanion attacks an alkylating agent (typically an alkyl halide) in a standard SN2 reaction to form the new C-C bond.

Alkylation_Mechanism sub 2-Bromobenzyl Phenyl Sulfone base Base (B⁻) sub->base anion α-Sulfonyl Carbanion (Resonance Stabilized) sub->anion Deprotonation conj_acid H-B alkyl_halide Alkyl Halide (R-X) anion->alkyl_halide + product Alkylated Product anion->product SN2 Attack halide_ion Halide Ion (X⁻) product->halide_ion

Caption: General mechanism of sulfone alkylation.

Q2: My reaction yield is poor or inconsistent. What are the most likely causes?

Low yields typically stem from one of four areas:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the sulfone, leading to unreacted starting material. The pKa of benzyl phenyl sulfone in DMSO is approximately 23.[1]

  • Side Reactions: Competing reactions, such as elimination of the alkyl halide or reaction at the aryl bromide, can consume reagents and reduce the desired product yield.

  • Poor Carbanion Stability: The generated carbanion can be unstable at higher temperatures, leading to decomposition.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reagent stoichiometry are all critical and can dramatically impact reaction efficiency.

Q3: What is the best base for this reaction? Are there any I should avoid?

The choice of base is arguably the most critical parameter. An ideal base should be strong enough to deprotonate the sulfone efficiently but non-nucleophilic to avoid reacting with the alkyl halide.

BaseCommon SolventsTypical Temp.Notes & Cautions
Sodium Hydride (NaH) THF, DMF0 °C to RTRecommended. A strong, non-nucleophilic base. Requires careful handling (mineral oil dispersion) and anhydrous conditions.
Potassium tert-Butoxide (KOtBu) THF, t-BuOH0 °C to RTUse with caution. A very strong, hindered base. Can promote elimination side reactions with certain alkyl halides. One study noted it hindered a similar reaction.[2]
LDA, KHMDS, NaHMDS THF-78 °C to 0 °CExcellent for sensitive substrates. Very strong, non-nucleophilic bases. Must be prepared fresh or titrated. Ideal for preventing side reactions by using low temperatures.
Cesium Carbonate (Cs₂CO₃) DMF, DMSORT to 60 °CGood, milder option. Effective for many sulfone alkylations, often leading to cleaner reactions.[1] Can be a good starting point for optimization.
NaOH / KOH (with PTC) Toluene, CH₂Cl₂RTCost-effective PTC option. Requires a phase-transfer catalyst (e.g., TBAB). A robust method for large-scale synthesis.[1]
n-Butyllithium (n-BuLi) *THF, Hexanes-78 °CSTRONGLY DISCOURAGED. While a strong base, it can readily undergo halogen-metal exchange with the aryl bromide on the substrate, leading to complex side products.

Q4: Can I use Phase-Transfer Catalysis (PTC) for this alkylation?

Absolutely. PTC is an excellent, scalable, and often cost-effective method for C-alkylation of sulfones.[1] This technique uses a catalyst (like tetrabutylammonium bromide, TBAB) to shuttle the base (e.g., hydroxide from NaOH) into the organic phase where it can deprotonate the sulfone. The resulting carbanion then reacts with the alkyl halide. This approach avoids the need for expensive, anhydrous solvents and hazardous strong bases like NaH.[3][4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Symptom 1: Low or No Conversion of this compound

If you observe a significant amount of starting material remaining after the reaction, consider the following causes and solutions.

Potential Cause A: Incomplete Deprotonation The equilibrium between the sulfone and its carbanion may not sufficiently favor the carbanion, indicating an issue with the base.

  • Scientific Rationale: For deprotonation to be effective, the pKa of the base's conjugate acid should be significantly higher than the pKa of the sulfone's benzylic proton (~23 in DMSO).[1]

  • Solutions:

    • Verify Base Strength: Switch to a stronger base. If using NaH, consider KHMDS or LDA. Refer to the base comparison table above.

    • Check Base Quality: Sodium hydride can be oxidized on the surface. Ensure you are using fresh, reactive NaH (wash with dry hexanes if necessary under an inert atmosphere). Amide bases like LDA should be freshly prepared for best results.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can better solvate the cation and accelerate deprotonation compared to less polar solvents like THF. However, be aware that DMSO can complicate product workup.[1]

Potential Cause B: Inactive Alkylating Agent The carbanion may be forming correctly but failing to react with the electrophile.

  • Scientific Rationale: The SN2 reaction rate is highly dependent on the leaving group. The general trend for halide leaving groups is I > Br > Cl.

  • Solutions:

    • Check Purity: Ensure the alkylating agent is pure and has not decomposed.

    • Improve Leaving Group: If using an alkyl chloride, consider switching to the corresponding bromide or, even better, the iodide, to accelerate the substitution step.

    • Add an Activator: For alkyl chlorides or bromides, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction via an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.

Troubleshooting_Low_Conversion start Symptom: Low or No Conversion q1 Is the base strong enough? (pKa conj. acid > 24) start->q1 sol1a Action: Use a stronger base (e.g., KHMDS, LDA) q1->sol1a No sol1b Action: Check base quality (use fresh reagent) q1->sol1b Unsure q2 Is the alkylating agent reactive enough? q1->q2 Yes end Problem Resolved sol1a->end sol1b->end sol2a Action: Switch to a better leaving group (R-I > R-Br) q2->sol2a No sol2b Action: Add catalytic NaI or TBAI (Finkelstein reaction) q2->sol2b No q2->end Yes sol2a->end sol2b->end

Caption: Decision tree for troubleshooting low conversion.

Symptom 2: Multiple Byproducts Observed on TLC/LCMS

The formation of multiple products indicates that side reactions are competing with the desired alkylation.

Potential Cause A: Over-alkylation (Dialkylation) If the product of the first alkylation still possesses an acidic proton, it can be deprotonated and react a second time, leading to a dialkylated byproduct.

  • Scientific Rationale: This is common when using small, unhindered alkylating agents (e.g., methyl iodide). The mono-alkylated product's remaining benzylic proton is still acidic enough to be removed by a strong base.

  • Solutions:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the sulfone relative to the base and alkylating agent to ensure the base is consumed before it can react with the product.

    • Inverse Addition: Add the generated carbanion solution slowly to a solution of the alkylating agent. This maintains a low concentration of the carbanion and a high concentration of the electrophile, favoring mono-alkylation.

    • Use a Bulky Base: A sterically hindered base like LDA or KHMDS may selectively deprotonate the less hindered starting material over the more substituted mono-alkylated product.

Potential Cause B: Elimination Reaction If the alkylating agent is, for example, a secondary or bulky primary halide, the carbanion can act as a base and promote an E2 elimination reaction instead of an SN2 substitution.

  • Scientific Rationale: The α-sulfonyl carbanion is a strong, yet somewhat bulky, nucleophile. Its basic character can dominate if the electrophilic carbon of the alkylating agent is sterically hindered.

  • Solutions:

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature can significantly favor the desired SN2 pathway.

    • Choose a Better Alkylating Agent: If possible, use a primary, unhindered alkyl halide. If a secondary fragment is required, consider using an agent with a better leaving group (e.g., a triflate) to promote substitution.

Potential Cause C: Reaction at the Aryl Bromide The 2-bromo substituent on the benzyl ring is a potential site for unwanted reactivity, especially with very strong bases.

  • Scientific Rationale: Organolithium bases like n-BuLi can participate in halogen-metal exchange with aryl bromides. Extremely strong bases in combination with heat could also potentially promote benzyne formation via elimination of HBr.

  • Solutions:

    • AVOID ORGANOLITHIUM BASES: Do not use n-BuLi, sec-BuLi, or t-BuLi. Stick to hydride bases (NaH), amide bases (LDA, KHMDS), or carbonate bases (Cs₂CO₃) which do not typically engage in halogen-metal exchange.

    • Maintain Low Temperatures: Keeping the reaction temperature low (e.g., -78 °C for carbanion formation, slow warming to 0 °C or RT for alkylation) will suppress most potential side reactions involving the aryl bromide.

Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Alkylation using Sodium Hydride (NaH)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The solution may change color, indicating carbanion formation.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC or LCMS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
  • Setup: To a round-bottom flask, add this compound (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add toluene to achieve a concentration of 0.2-0.5 M.

  • Base Addition: Add a 50% w/w aqueous solution of NaOH (3.0-5.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor the reaction by TLC or LCMS.

  • Workup: Dilute the mixture with water and separate the layers. Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

  • Gong, W., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis. Available at: [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society. Available at: [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • PTC Organics Inc. (n.d.). PTC C-Alkylation of Activated Sulfone. Available at: [Link]

  • Li, J-P., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Reddit r/Chempros. (2021). Failure in the alkylation of a sodium sulfinate. Available at: [Link]

  • Google Patents. (2013). Method to Adjust 2-Phenyl Content of an Alkylation Process for the Production of Linear Alkyl Benzene.
  • ResearchGate. (2019). Desulfonylation Reactions. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromobenzyl Phenyl Sulfone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The formation of sulfones via the alkylation of sulfinate salts is a robust and widely used transformation.[1] However, like many nucleophilic substitution reactions, it is not without potential challenges, primarily the formation of undesired side products that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on the underlying chemical principles of the reaction. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of common impurities, ensuring the efficient and successful synthesis of your target compound.

Core Synthesis Pathway: An Overview

The most common and direct route to this compound is the nucleophilic substitution reaction between a phenylsulfinate salt (typically sodium phenylsulfinate) and 2-bromobenzyl bromide. This reaction proceeds via an SN2 mechanism, where the sulfinate anion acts as the nucleophile.[2]

Overall Reaction Scheme:

  • Nucleophile: Sodium Phenylsulfinate (PhSO₂Na)

  • Electrophile: 2-Bromobenzyl Bromide (2-Br-C₆H₄-CH₂Br)

  • Product: this compound

  • Byproduct: Sodium Bromide (NaBr)

While seemingly straightforward, the nature of the reactants and reaction conditions can lead to several competing pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

Answer:

Low yield is one of the most common issues and can stem from several factors, ranging from incomplete reactions to competing side pathways.

A. Incomplete Reaction: The reaction may not have proceeded to completion. Benzylic halides are reactive, but ensuring full conversion is critical.[3]

  • Causality: Insufficient reaction time or temperature can leave a significant amount of starting material unreacted. The solubility of sodium phenylsulfinate can also be a limiting factor in certain aprotic solvents, reducing the effective concentration of the nucleophile.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-bromobenzyl bromide starting material. If the starting material spot persists, the reaction is not complete.

    • Extend Reaction Time: Continue the reaction for an additional 4-12 hours, monitoring periodically by TLC.

    • Increase Temperature: Gently increase the reaction temperature by 10-20 °C. Be cautious, as higher temperatures can also promote side reactions.

    • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO, which helps dissolve the sodium sulfinate salt.[4]

B. Formation of the O-Alkylated Isomer: A primary cause of yield loss is the formation of a key side product, the sulfinate ester, through O-alkylation.

  • Causality: The sulfinate anion (PhSO₂⁻) is an ambident nucleophile , meaning it has two nucleophilic centers: the sulfur atom and the oxygen atoms.[5] While attack from the "softer" sulfur atom is generally preferred with a "soft" electrophile like a benzyl bromide (leading to the desired sulfone), attack from the "harder" oxygen atom can still occur, yielding the isomeric phenyl 2-bromobenzyl sulfinate.[5]

  • Troubleshooting Steps:

    • Solvent Polarity: The choice of solvent can influence the S/O alkylation ratio. Protic solvents can solvate the oxygen atoms, hindering O-alkylation and favoring S-alkylation. However, they can also slow down SN2 reactions. Polar aprotic solvents are generally a good compromise.

    • Counter-ion: While sodium is common, altering the counter-ion (e.g., to magnesium) can sometimes influence the regioselectivity of the attack, though this requires preparing the magnesium sulfinate first.[5]

C. Elimination Side Reaction (Dehydrohalogenation): Although less common for this specific substrate under typical conditions, elimination reactions are a classic competitor to substitution.[6][7]

  • Causality: The sulfinate anion can act as a weak base, potentially causing an E2 elimination of HBr from the 2-bromobenzyl bromide. Given the structure of 2-bromobenzyl bromide, a standard E2 reaction to form an external double bond is not possible. However, benzylic halides are generally susceptible to elimination pathways. The formation of polymeric or oligomeric materials, sometimes observed as an insoluble residue, can arise from base-induced side reactions.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessive heat, as elimination reactions are favored at higher temperatures.

    • Avoid Strong Bases: Do not add any additional, stronger bases to the reaction mixture, as this will significantly promote elimination over substitution.

Question 2: I've isolated a product, but my NMR and/or Mass Spec data doesn't look clean. How do I identify the impurities?

Answer:

Identifying impurities requires a systematic analysis of the potential side products and unreacted starting materials.

Compound Structure Molecular Weight ( g/mol ) Key Analytical Signatures
Desired Product This compound311.19¹H NMR: Benzylic -CH₂- protons typically appear as a singlet around 4.5-5.0 ppm. MS: M⁺ peak at m/z 311/313 (isotopic pattern for Br).
Side Product 1 Phenyl 2-bromobenzyl sulfinate (O-Alkylation)311.19¹H NMR: Benzylic -CH₂- protons are deshielded further by the adjacent oxygen and appear as a singlet further downfield, typically >5.0 ppm. MS: Isomeric with the product, same m/z.
Side Product 2 Diphenyl Disulfone250.31¹H NMR: Aromatic protons only. MS: M⁺ peak at m/z 250. Formed from oxidation/coupling of the sulfinate.
Starting Material 2-Bromobenzyl Bromide249.94¹H NMR: Benzylic -CH₂- protons appear as a singlet around 4.5 ppm. MS: M⁺ peak at m/z 249/251.
Starting Material Sodium Phenylsulfinate164.16Water-soluble salt, typically not seen in organic extracts after workup.
Degradation Product Sodium Phenylsulfonate180.15Highly polar and water-soluble. Unreactive towards alkylation.[8]

Troubleshooting Steps:

  • Analyze the ¹H NMR Spectrum:

    • Look for a second singlet in the 4.0-5.5 ppm region. A downfield singlet relative to your main product's benzylic protons strongly suggests the presence of the O-alkylated sulfinate ester.

    • The presence of a singlet around 4.5 ppm indicates unreacted 2-bromobenzyl bromide.

  • Check the Mass Spectrum:

    • While MS cannot distinguish between the S- and O-alkylated isomers, it can confirm the presence of other impurities with different molecular weights, such as unreacted starting material or sulfinate coupling products.

  • Purification:

    • The sulfone product and the sulfinate ester isomer can often be separated by careful column chromatography on silica gel, as they will have slightly different polarities.

    • Recrystallization is highly effective for removing most impurities if a suitable solvent system is found. The desired sulfone is a white crystalline solid.[9][10]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of side product formation?

A: The primary side reaction is O-alkylation, which arises from the ambident nucleophilic character of the phenylsulfinate anion. The reaction proceeds via a competing SN2 pathway where the nucleophilic attack occurs from an oxygen atom instead of the sulfur atom.

Q: How can I minimize the formation of the O-alkylated sulfinate ester?

A: While difficult to eliminate completely, its formation can be minimized. Conducting the reaction in a highly polar aprotic solvent like DMF or DMSO generally favors S-alkylation. Ensuring anhydrous conditions is also beneficial, as water can influence the solvation shell around the nucleophile.

Q: My 2-bromobenzyl bromide starting material is slightly yellow. Is this a problem?

A: Yes, this can be an issue. A yellow or brown color in benzyl halides often indicates the presence of impurities from degradation or from the manufacturing process, which may include polymeric materials or oxidized species.[11] Using freshly purified or high-purity starting material is crucial for a clean reaction. Distillation or recrystallization of the 2-bromobenzyl bromide may be necessary.

Q: Can the sodium phenylsulfinate degrade?

A: Yes. Sodium phenylsulfinate can be sensitive to air and moisture, especially over long periods or at elevated temperatures. It can be oxidized to the unreactive sodium phenylsulfonate.[8] It is best to use a fresh, dry batch of the reagent and store it under an inert atmosphere if possible.

Visualized Reaction Pathways & Workflows

Reaction Mechanism: S- vs. O-Alkylation

The diagram below illustrates the desired SN2 reaction pathway competing with the formation of the O-alkylated side product.

G cluster_reactants Reactants cluster_products Products & Side Products R1 2-Bromobenzyl Bromide (Electrophile) P1 This compound (Desired Product) R1->P1 S-Attack (SN2) SP1 Phenyl 2-bromobenzyl sulfinate (O-Alkylation Side Product) R1->SP1 O-Attack (SN2) R2 Sodium Phenylsulfinate (Ambident Nucleophile) R2->P1 R2->SP1

Caption: Competing S- and O-alkylation pathways in the synthesis.

Experimental Workflow

This diagram outlines the key stages of the synthesis, from setup to final characterization.

G A 1. Reagent Preparation (Dry Solvents, Pure Reagents) B 2. Reaction Setup (Combine reactants in solvent under N2 atmosphere) A->B C 3. Reaction (Stir at specified temp, e.g., 50-70 °C) B->C D 4. Monitor Progress (TLC analysis) C->D D->C Incomplete E 5. Workup (Quench with water, extract with organic solvent) D->E Complete F 6. Purification (Wash, dry, and recrystallize) E->F G 7. Characterization (NMR, MS, Melting Point) F->G

Caption: General experimental workflow for the synthesis.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium phenylsulfinate (1.64 g, 10.0 mmol).

    • Add 50 mL of anhydrous dimethylformamide (DMF).

  • Reaction Initiation:

    • Stir the suspension for 15 minutes.

    • Add 2-bromobenzyl bromide (2.50 g, 10.0 mmol) to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 2 hours. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete (disappearance of the benzyl bromide spot by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. A white precipitate should form.

    • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL).

  • Purification:

    • Air-dry the crude solid.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield pure this compound as white crystals.

  • Characterization:

    • Dry the crystals under vacuum.

    • Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Zheng, C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Bien, W., et al. (1997). Method for preparing substituted benzyl bromides. Google Patents, US5675048A.
  • Wang, Y. (2004). A kind of preparation method of p-bromobenzyl bromide. Google Patents, CN100543003C.
  • Wallace, T.J., Hofmann, J.E., & Schriesheim, A. (1963). Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide. Journal of the American Chemical Society.
  • Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A Simple and Efficient Method for Converting Methyl Sulfones to Sulfinic Acids. Organic Letters. Available at: [Link]

  • Huang, K., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Sodium benzenesulfinate. PubChem Compound Database. Available at: [Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Wu, G., et al. (2005). Alkylation of Magnesium Sulfinates: A Direct Transformation of Functionalized Aromatic/Heteroaromatic Halides into Sulfones. Organic Letters. Available at: [Link]

  • Schuchardt, D. R., & Willis, M. C. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis.
  • Trost, B. M. (2019). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents of Small-Molecule Synthons. Chemistry – A European Journal.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of benzyl sulfinates. Available at: [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Available at: [Link]

  • Zheng, C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • Lu, K., & Zhang, R. (2018).
  • Zhang, Z., et al. (2021). Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. The Journal of Organic Chemistry.
  • LibreTexts Chemistry (2015). Williamson Ether Synthesis. Available at: [Link]

  • University of Calgary (n.d.). Eliminations of benzylic systems. Available at: [Link]

  • Prakash, O., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2022). Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Organic Syntheses (n.d.). Fluoromethyl phenyl sulfone. Available at: [Link]

  • The Organic Chemistry Tutor (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • CUNY Academic Works (2017). Investigations of the Thermal Treatment of Sodium Thiosulfate in Gas Streams for the Removal of I2. Available at: [Link]

  • BITS Pilani (n.d.). Elimination Reactions. Available at: [Link]

  • Lumen Learning (n.d.). Williamson ether synthesis. Available at: [Link]

  • Wikipedia (n.d.). Phenylsulfinic acid. Available at: [Link]

  • Chemistry Stack Exchange (2025). E1 and E2 elimination reactions in primary allylic and benzylic halides. Available at: [Link]

  • Google Patents (1991). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.

Sources

Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling with 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-bromobenzyl phenyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both a benzylic bromide and a bulky phenyl sulfone group introduces unique challenges, including steric hindrance and potential side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions for maximum yield and purity.

The Challenge: Coupling a Sterically Encumbered Benzylic Halide

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1][2][3] However, the substrate this compound presents a sterically demanding environment around the benzylic carbon. This can impede key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst and the subsequent reductive elimination.[4][5] This guide will walk you through rational solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing very low to no yield of my desired product. What is the most likely cause?

Low or no yield with a sterically hindered substrate like this compound is a common challenge. The primary reason is often an inefficient catalytic system that cannot overcome the steric bulk. The ortho-phenyl sulfone group significantly hinders the approach of the palladium catalyst to the benzylic bromide.[4][5]

Solutions:

  • Re-evaluate your catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[4] You require a more robust system.

  • Ensure rigorous inert conditions. Oxygen can lead to the degradation of your catalyst and promote unwanted side reactions.[4]

Q2: What is the optimal catalyst and ligand combination for this sterically hindered coupling?

For sterically hindered substrates, the choice of ligand is critical. You need ligands that are both bulky and electron-rich. This combination promotes the formation of a reactive, coordinatively unsaturated palladium center that can more readily undergo oxidative addition and facilitates the final reductive elimination step.[4][6][7][8]

Recommended Ligand Classes:

  • Bulky Monodentate Phosphine Ligands (Buchwald-type): These are the gold standard for challenging couplings.[4][9]

    • XPhos, SPhos, and tBuXPhos: These ligands create a highly active catalyst capable of overcoming significant steric barriers.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are excellent for coupling hindered substrates due to their strong σ-donating ability and the formation of very stable catalysts.[10][11]

Q3: My starting material is being consumed, but I'm isolating the dehalogenated product (benzyl phenyl sulfone) instead of the coupled product. What's happening?

This side reaction is known as hydrodehalogenation. It occurs when a hydride species is transferred to the palladium complex after oxidative addition. This is followed by reductive elimination to form the dehalogenated product.[4][12]

Potential Sources of Hydride and Solutions:

SourceSolution
Solvent Avoid using solvents that can act as hydride donors, such as alcohols, under certain conditions.[4]
Base Amine bases can sometimes be a source of hydrides.[4] Switch to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
Water Ensure your reaction is anhydrous if you suspect water is contributing to this side reaction, although water is often a necessary co-solvent.
Q4: I'm seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid to form a biaryl byproduct is almost always caused by the presence of oxygen in the reaction mixture.[4] Palladium(II) species, which can be present before the catalytic cycle is fully established, can promote this unwanted reaction.[4]

Solution:

  • Rigorous Degassing: It is crucial to thoroughly degas your solvent and the entire reaction setup. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[4] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 20-30 minutes before adding the catalyst is also a good practice.[4] Always maintain a positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

What is the best base for this reaction?

The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][10][13] For a sterically hindered coupling, a moderately strong, non-nucleophilic inorganic base is generally preferred.

  • Recommended Bases: K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), and K₂CO₃ (potassium carbonate) are excellent choices.[4][14] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.

Which solvent system should I use?

The solvent must dissolve the reactants and stabilize the catalytic species. A mixture of an organic solvent and water is often optimal.[12][15]

  • Recommended Solvents:

    • Toluene/Water or Dioxane/Water: These are common and effective solvent systems for Suzuki couplings.[12][14]

    • THF/Water: This is another widely used and effective combination.[16][17]

    • DMF: N,N-Dimethylformamide can be an effective solvent, sometimes leading to increased yields.[18] However, be mindful that it can also be a source of hydrides for dehalogenation.[4]

What is the optimal reaction temperature?

The reaction temperature needs to be high enough to overcome the activation energy barrier for the sterically hindered substrate but not so high that it leads to catalyst decomposition.[19][20]

  • Typical Temperature Range: 80-110 °C is a good starting point.[14][19][21] Optimization within this range may be necessary. Elevated temperatures can sometimes lead to the precipitation of palladium black, indicating catalyst decomposition.[19]

How does the phenyl sulfone group affect the reaction?

The phenyl sulfone group has two main effects:

  • Steric Hindrance: As discussed, its bulkiness is the primary challenge.

  • Electronic Effect: The sulfone group is electron-withdrawing, which can facilitate the oxidative addition step.[22] However, this electronic benefit is often overshadowed by the steric hindrance in this particular substrate. Recent studies have also shown that under certain conditions, aryl sulfones themselves can act as leaving groups in Suzuki couplings, though this typically requires higher temperatures and specific ligands.[23][24][25] For this compound, the C-Br bond is significantly more reactive.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)L_n-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² (Product) re->product r1x R¹-X (2-Bromobenzyl Phenyl Sulfone) r1x->oa boronic R²-B(OR)₂ + Base boronic->tm Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Start Reaction check_yield Low/No Yield? start->check_yield side_products Side Products? check_yield->side_products No catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) check_yield->catalyst Yes dehalogenation Dehalogenation? side_products->dehalogenation Yes temp Optimize Temperature (80-110 °C) catalyst->temp degas Improve Degassing (Freeze-Pump-Thaw) success Successful Coupling degas->success base_solvent Change Base/Solvent (e.g., K₃PO₄, Toluene/H₂O) base_solvent->success temp->base_solvent dehalogenation->base_solvent Yes homocoupling Homocoupling? dehalogenation->homocoupling No homocoupling->degas Yes homocoupling->success No

Caption: A logical workflow for troubleshooting common issues.

Recommended Starting Protocol

This protocol is a generalized starting point and may require optimization for your specific boronic acid partner.

  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed toluene and water (e.g., 5:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. [4]6. Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4]7. Purification: Purify the crude product by flash column chromatography.

By systematically addressing the parameters of catalyst, ligand, base, solvent, and temperature, and by ensuring rigorously inert conditions, you can significantly improve the outcome of this challenging Suzuki-Miyaura coupling.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • National Center for Biotechnology Information. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • ACS Publications. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. [Link]

  • Thieme. Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

  • Sci-Hub. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]

  • ResearchGate. The Suzuki−Miyaura Coupling of Aryl Sulfones | Request PDF. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of... [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ChemRxiv. The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]

  • RSC Advances. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • The Suzuki Reaction. [Link]

  • ACS Publications. Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ChemRxiv. The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]

  • ResearchGate. Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. [Link]

Sources

Troubleshooting failed Ramberg-Bäcklund reactions with sulfone substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ramberg-Bäcklund reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, particularly when working with sulfone substrates. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses the most common issues encountered during the Ramberg-Bäcklund reaction in a practical question-and-answer format.

Question 1: My Ramberg-Bäcklund reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

A low or zero yield in a Ramberg-Bäcklund reaction can stem from several factors, primarily related to the stability of the α-sulfonyl carbanion, the efficiency of the intramolecular displacement of the halide, or issues with the starting materials.

Causality Explained: The reaction proceeds through the formation of an α-sulfonyl carbanion, which then undergoes an intramolecular nucleophilic substitution to form a transient three-membered episulfone (thiirane dioxide) intermediate.[1][2] This intermediate then extrudes sulfur dioxide to yield the alkene. If the initial deprotonation is inefficient or if the subsequent cyclization is slow, the reaction will falter.

Troubleshooting Workflow

cluster_start Start: Low/No Yield cluster_checks Initial Checks cluster_deprotonation Deprotonation Issues cluster_cyclization Cyclization & Halogen Issues cluster_outcome Expected Outcome start Reaction Failure reagents 1. Verify Starting Material - α-halosulfone purity - Base quality/activity - Anhydrous solvent? start->reagents base_strength 2. Insufficient Base Strength? - α-protons not acidic enough reagents->base_strength If reagents are OK increase_base Solution: Use a Stronger Base (e.g., KOtBu, NaH) base_strength->increase_base Yes halogen 3. Poor Leaving Group? - Halide choice matters base_strength->halogen No, base is sufficient success Successful Reaction increase_base->success change_halogen Solution: Switch Halogen - Use α-iodosulfone (I > Br > Cl) halogen->change_halogen Yes sterics 4. Steric Hindrance? - Bulky groups impeding cyclization halogen->sterics No, halogen is appropriate change_halogen->success temp Solution: Increase Temperature - Provides energy to overcome barrier sterics->temp Yes sterics->success No, sterics not an issue (Re-evaluate substrate scope) temp->success

Caption: Troubleshooting workflow for low-yield Ramberg-Bäcklund reactions.

Recommended Actions:

  • Verify the Integrity of Your α-Halosulfone: The α-halosulfone precursor can be prone to degradation. Ensure its purity by NMR or other appropriate analytical techniques before starting the reaction. The preparation of α-halosulfones can be problematic; consider using an in situ halogenation method like the Meyers or Chan modification if you suspect your precursor is the issue.[2][3]

  • Increase Base Strength: The acidity of the α-protons on the sulfone is a critical factor. If your substrate has electron-donating groups that decrease the acidity of these protons, a stronger base will be required for efficient deprotonation.

BaseTypical SolventUse Case
NaOH, KOHH₂O, DioxaneSubstrates with acidic α-protons (e.g., benzylic sulfones)
NaOMe, NaOEtMeOH, EtOHWhen a moderately strong, non-aqueous base is needed
KOtBuTHF, t-BuOHGeneral-purpose strong base for less activated sulfones
NaH, LDATHF, DMEFor very weakly acidic protons; use with caution to avoid side reactions
  • Change the Halogen: The rate of the intramolecular cyclization is dependent on the leaving group ability of the halide, following the trend I > Br > Cl.[2] If you are using an α-chlorosulfone and observing low reactivity, switching to the corresponding α-bromo or α-iodosulfone can significantly increase the reaction rate.

  • Increase the Reaction Temperature: If steric hindrance around the reaction center is a possibility, increasing the temperature can provide the necessary activation energy for the intramolecular cyclization to occur. However, be mindful that higher temperatures can also promote side reactions.

Question 2: My reaction is producing the wrong alkene stereoisomer. How can I control the E/Z selectivity?

Answer:

The stereochemical outcome of the Ramberg-Bäcklund reaction is strongly influenced by the choice of base.[1][3][4] This is due to the different conformational pathways available to the intermediate carbanion leading to the episulfone.

Causality Explained:

  • Weak bases (like NaOH or KOH) in protic solvents tend to favor the formation of the Z-alkene. This is often explained by a more rapid cyclization from a kinetically favored conformation of the α-sulfonyl carbanion.

  • Strong, bulky bases (like potassium tert-butoxide) in aprotic solvents favor the formation of the E-alkene.[1][3][4] With a strong base, the deprotonation is rapid and reversible, allowing the carbanion to equilibrate to its most thermodynamically stable conformation before cyclization. This conformation typically leads to the more stable trans-episulfone, which then decomposes to the E-alkene.

Stereoselectivity Control Strategy

G cluster_input Input cluster_conditions Reaction Conditions cluster_output Product start α-Halosulfone weak_base Weak Base (e.g., NaOH in H₂O) start->weak_base strong_base Strong Base (e.g., KOtBu in THF) start->strong_base z_alkene Z-Alkene (major) weak_base->z_alkene Kinetic Control e_alkene E-Alkene (major) strong_base->e_alkene Thermodynamic Control

Sources

Technical Support Center: Stability and Handling of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromobenzyl Phenyl Sulfone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a benzylic sulfone bearing an ortho-bromo substituent, this reagent presents unique stability challenges that, if not properly managed, can lead to reaction failure and product decomposition. This document provides in-depth, experience-driven answers to common issues, troubleshooting protocols, and the underlying chemical principles to empower you to design robust and successful experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark, and TLC analysis shows a complex mixture of byproducts. What is the likely cause?

A: This is a common observation and typically points to thermal or base-mediated decomposition. This compound is susceptible to several degradation pathways. The most prominent are:

  • Base-Induced Decomposition: The benzylic protons (on the carbon between the two rings) are acidic due to the strong electron-withdrawing effect of the sulfonyl group. Strong bases can deprotonate this position, initiating side reactions.

  • Ramberg-Bäcklund Rearrangement: As an α-halo sulfone, this compound is primed to undergo the Ramberg-Bäcklund reaction in the presence of a strong base, leading to the formation of an alkene and extrusion of sulfur dioxide (SO₂). This is a very common and often unexpected pathway if not anticipated.[1][2][3]

  • Thermal Stress: While aromatic sulfones are generally quite stable, benzylic sulfones can be more labile.[4][5] Prolonged heating at high temperatures (>100-120 °C) can induce homolytic cleavage of the carbon-sulfur bond, leading to radical-mediated side reactions and charring.[6]

To diagnose the issue, we recommend running control experiments at a lower temperature and, if applicable, with a weaker base to see if the side product formation is mitigated.

Q2: I am attempting a Suzuki cross-coupling reaction at the bromide position, but my yield is low, and I'm isolating stilbene-like byproducts. What is happening?

A: This is a classic case of competing reaction pathways. The conditions for many cross-coupling reactions (e.g., a palladium catalyst and a base like K₂CO₃, Cs₂CO₃, or an alkoxide) are also conducive to the Ramberg-Bäcklund rearrangement.[1][7]

Here's the likely mechanism: The base in your coupling reaction deprotonates the acidic benzylic proton. This carbanion then initiates an intramolecular nucleophilic attack, displacing the bromide to form a transient three-membered episulfone intermediate. This intermediate rapidly extrudes SO₂, yielding a highly reactive benzocyclobutene, which can then rearrange or react further to form oligomeric or stilbene-type products.

To favor the desired cross-coupling, you must modulate the reaction conditions to kinetically favor the oxidative addition of palladium into the C-Br bond over the deprotonation of the benzylic carbon. See the "Troubleshooting Guide" and "Recommended Protocols" sections below for specific strategies.

Q3: What is the most critical factor to control when using this compound in a base-mediated reaction?

A: The choice of base is paramount. The goal is to select a base that is strong enough to perform its intended role (e.g., as a nucleophile activator or acid scavenger) but not so strong that it preferentially abstracts the benzylic proton.

  • For reactions NOT requiring benzylic deprotonation (e.g., cross-coupling): Use weaker, non-nucleophilic inorganic bases. Finely ground K₂CO₃ or Cs₂CO₃ are often superior choices to soluble bases like NaOH or potassium tert-butoxide. The heterogeneous nature of the carbonate base can help control the concentration of the active basic species at the reaction site.

  • For reactions REQUIRING benzylic deprotonation: If you intend to form the α-sulfonyl carbanion for subsequent alkylation, use a strong, non-nucleophilic base at low temperatures. Bases like LDA, LiHMDS, or NaHMDS at -78 °C are standard.[8] Add the base slowly to a cooled solution of the sulfone to maintain temperature control and minimize side reactions.

Key Decomposition Pathways

Understanding the "how" and "why" of decomposition is critical for prevention. Below are the primary degradation mechanisms.

The Ramberg-Bäcklund Reaction

This is the most significant decomposition pathway for this compound in the presence of a base.[2][3] It proceeds via an intramolecular substitution followed by an elimination.

Mechanism:

  • Deprotonation: A base removes an acidic proton from the carbon alpha to the sulfonyl group.

  • Intramolecular Sₙ2: The resulting carbanion attacks the carbon bearing the bromine atom, displacing the bromide and forming a strained three-membered ring called an episulfone.

  • Cheletropic Elimination: The episulfone intermediate is thermally unstable and spontaneously extrudes sulfur dioxide (SO₂) to form an alkene.

Below is a diagram illustrating this pathway.

Ramberg_Backlund cluster_start Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Sₙ2 cluster_elimination Step 3: Cheletropic Elimination Start 2-Bromobenzyl Phenyl Sulfone Carbanion α-Sulfonyl Carbanion (Intermediate) Start->Carbanion + Base - H-Base⁺ Episulfone Episulfone Intermediate (Unstable) Carbanion->Episulfone - Br⁻ Product Alkene Product (e.g., Benzocyclobutene) Episulfone->Product Spontaneous SO2 Sulfur Dioxide (SO₂) Episulfone->SO2 Spontaneous Workflow start Define Reaction Goal q_base Is benzylic deprotonation required? start->q_base no_base NO q_base->no_base NO yes_base YES q_base->yes_base YES select_mild_base Select Mild, Heterogeneous Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) no_base->select_mild_base select_temp_mild Set Temperature to Minimum for Desired Reaction (Typically 60-90 °C) select_mild_base->select_temp_mild run_reaction Run Reaction Under Inert Atmosphere select_temp_mild->run_reaction select_strong_base Select Strong, Non-Nucleophilic Base (e.g., LDA, NaHMDS) yes_base->select_strong_base select_temp_strong Set Temperature to -78 °C select_strong_base->select_temp_strong add_slowly Add Base Slowly to Substrate Solution select_temp_strong->add_slowly add_slowly->run_reaction

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-bromobenzyl phenyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the nuances of catalyst and ligand selection, troubleshoot common experimental hurdles, and provide answers to frequently asked questions. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a cross-coupling reaction?

The main challenge with this substrate is the presence of two potential leaving groups: the bromide at the benzylic position and the phenylsulfonyl group. This duality can lead to a lack of chemoselectivity, with the catalyst potentially promoting cleavage of the C-S bond (desulfonylative coupling) instead of, or in addition to, the desired C-Br bond cleavage.[1][2] The benzylic C-H protons are also acidic, which can lead to elimination side reactions under certain basic conditions.

Q2: Which class of catalysts is a good starting point for the cross-coupling of this compound?

For C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formation involving benzylic halides, palladium and nickel catalysts are the most common and effective choices.[3][4]

  • Palladium catalysts are well-established for a wide range of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[5][6][7] They often offer high functional group tolerance.

  • Nickel catalysts have emerged as a powerful alternative, particularly for challenging electrophiles.[3][4][8] They are often more cost-effective and can be effective in cleaving C-O and C-N bonds, suggesting their utility for benzylic systems.[3][4]

Q3: How critical is ligand selection for this reaction?

Ligand selection is paramount. The ligand's steric and electronic properties directly influence the catalyst's reactivity, stability, and selectivity. For benzylic electrophiles, bulky and electron-rich phosphine ligands are often preferred. These ligands promote oxidative addition, stabilize the catalytic species, and facilitate the final reductive elimination step. Examples of such ligands include:

  • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent candidates for promoting the coupling of sterically hindered substrates.[9]

  • Bidentate phosphine ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and DPEphos can be effective in certain contexts.[5]

Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura?

Yes, several other cross-coupling reactions can be considered, each with its own advantages and disadvantages:

  • Negishi Coupling: Utilizes organozinc reagents, which are often more reactive than organoborons, potentially allowing for milder reaction conditions.[10][11][12]

  • Kumada Coupling: Employs Grignard reagents, which are highly reactive but may have lower functional group tolerance.[13]

  • Stille Coupling: Uses organotin reagents, which are tolerant of a wide range of functional groups but are toxic.[6][14][15]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[5][16][17][18][19]

  • Sonogashira Coupling: For the formation of C-C triple bonds.[20][21][22][23][24]

The choice of reaction will depend on the desired coupling partner and the functional groups present in the molecule.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Cause 1: Inactive Catalyst The palladium or nickel catalyst may not be in the active LₙM(0) state.

Solution:

  • Use a pre-catalyst: Employing a well-defined pre-catalyst that readily forms the active catalytic species in situ can improve reproducibility.

  • Ensure anaerobic conditions: Oxygen can oxidize and deactivate the catalyst. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Possible Cause 2: Poor Oxidative Addition The oxidative addition of the C-Br bond to the metal center is a critical step. If this step is slow, the overall reaction will be sluggish.

Solution:

  • Switch to a more electron-rich ligand: Ligands like XPhos or SPhos can increase the electron density on the metal center, promoting oxidative addition.

  • Consider a nickel catalyst: Nickel catalysts are often more reactive towards C(sp³)-Br bonds than their palladium counterparts.[3][4][8]

Possible Cause 3: Unfavorable Reaction Conditions The solvent, base, or temperature may not be optimal for the reaction.

Solution:

  • Solvent screening: Test a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are often good choices.

  • Base selection: The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For other couplings, the base will vary. A base screen is highly recommended.

  • Temperature optimization: While higher temperatures can increase reaction rates, they can also lead to side reactions and catalyst decomposition. An optimal temperature range should be determined empirically.

Issue 2: Formation of Desulfonylated Byproducts

A significant challenge is the undesired cleavage of the C-S bond, leading to byproducts where the phenylsulfonyl group has been removed.[1][2]

Possible Cause: Catalyst Selectivity The catalyst may be preferentially activating the C-SO₂Ph bond over the C-Br bond.

Solution:

  • Ligand modification: The ligand can influence the chemoselectivity of the catalyst. A systematic screening of ligands with varying steric and electronic properties is recommended. Less sterically demanding ligands might favor interaction at the less hindered C-Br bond.

  • Lower reaction temperature: C-S bond activation often requires higher activation energy than C-Br bond activation. Running the reaction at the lowest possible temperature that still allows for C-Br coupling can suppress the desulfonylation pathway.

  • Choice of metal: The choice between palladium and nickel can impact selectivity. It is worth screening both metal systems.

Issue 3: Homocoupling of the Nucleophilic Partner

This is a common side reaction, especially in Suzuki couplings, where the boronic acid couples with itself.

Possible Cause 1: High Catalyst Loading or Temperature These conditions can promote homocoupling.

Solution:

  • Optimize catalyst loading: Use the lowest effective catalyst loading.

  • Reduce reaction temperature: As with desulfonylation, lower temperatures can disfavor this side reaction.

Possible Cause 2: Presence of Oxygen Traces of oxygen can facilitate the homocoupling of organoboron reagents.

Solution:

  • Rigorous degassing: Ensure all components of the reaction are thoroughly deoxygenated.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction

Materials:

  • This compound

  • Arylboronic acid

  • Palladium or Nickel pre-catalyst

  • Phosphine ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, THF)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, weigh the catalyst (1-5 mol%) and ligand (1.1-1.2 times the metal mol%).

  • Seal the reaction vial with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the catalyst and ligand to the reaction mixture under a positive flow of argon.

  • Place the vial in a preheated heating block and stir for the desired time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Example Catalyst/Ligand Systems for Benzylic Cross-Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100Good for many benzylic bromides.
PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O80A common system for Suzuki couplings.
NiCl₂(dme) (5)IPr (10)K₃PO₄Dioxane90Nickel catalysts can be effective for challenging substrates.
Fe(acac)₃ (10)--THF60Iron catalysts for cross-electrophile couplings.[25][26]

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R-X) C R-Pd(II)(X)L₂ B->C D Transmetalation (R'-M) E R-Pd(II)(R')L₂ D->E E->A F Reductive Elimination G R-R' (Product) F->G

Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Check_Conditions Verify Anaerobic Conditions and Reagent Purity Start->Check_Conditions Catalyst_Screen Screen Different Catalysts (Pd vs. Ni) Check_Conditions->Catalyst_Screen Ligand_Screen Screen Ligands (Bulky, Electron-Rich) Catalyst_Screen->Ligand_Screen Solvent_Base_Screen Screen Solvents and Bases Ligand_Screen->Solvent_Base_Screen Temp_Opt Optimize Temperature Solvent_Base_Screen->Temp_Opt Success Improved Yield Temp_Opt->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Watson, D. A. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 56(23), 3335–3348. [Link]

  • Reinert, Z. C., & Watson, D. A. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research, 56(23), 3335–3348. [Link]

  • Chen, Y., et al. (2024). Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. Nature Chemistry. [Link]

  • Choi, J., & Min, B. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 145(38), 20895–20901. [Link]

  • Nambo, M., & Crudden, C. M. (2021). Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives. The Chemical Record, 21(12), 3978–3989. [Link]

  • Nambo, M., & Crudden, C. M. (2021). Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives. The Chemical Record, 21(12), 3978–3989. [Link]

  • Choi, J., & Min, B. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 145(38), 20895–20901. [Link]

  • Wikipedia contributors. (2024). Negishi coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2024). Kumada coupling. Wikipedia. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ProQuest. (n.d.). Transition Metal Catalyzed Cross-Couplings of Alkyl Sulfone Electrophiles. ProQuest. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. OpenOChem Learn. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]

  • Willis, M. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia contributors. (2024). Stille reaction. Wikipedia. [Link]

  • Organic Chemistry Frontiers. (2018). Striving to exploit alkyl electrophiles: challenge and choice in transition metal-catalyzed cross-coupling reactions of sulfones. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Hua, X., et al. (2016). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Letters, 18(20), 5312–5315. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Xu, B., & Tang, W. (2018). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 59(38), 3466-3469. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. OpenOChem Learn. [Link]

  • Beaumier, E. P., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • The Suzuki Reaction. (2014). Columbia University. [Link]

  • Reinert, Z. C., & Watson, D. A. (2020). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Angewandte Chemie International Edition, 59(31), 12845–12849. [Link]

  • LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 27(11), 3567. [Link]

  • The Organic Chemistry Tutor. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. ResearchGate. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • ResearchGate. (n.d.). Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369. [Link]

  • PubMed. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. [Link]

Sources

Technical Support Center: Purification Strategies for Products Derived from 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with derivatives of 2-Bromobenzyl Phenyl Sulfone. This molecule is a key building block in synthetic organic chemistry, valued for its utility in constructing complex molecular architectures. However, the journey from reaction flask to purified product is often fraught with challenges. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate the common purification hurdles associated with this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the most common impurities encountered in reactions using this compound?

The impurity profile largely depends on the specific reaction, but common contaminants include:

  • Unreacted Starting Materials: Residual this compound or other reagents.

  • Reaction Intermediates: In multi-step syntheses, partially reacted molecules can persist.

  • Side-Reaction Products: Depending on the reagents and conditions, unintended side products may form. For instance, in reactions involving strong bases, elimination or rearrangement products are possible.[1]

  • Oxidation/Reduction Byproducts: If the synthesis involves oxidation of a sulfide to a sulfone, the corresponding sulfoxide is a very common impurity.[2] Conversely, if the sulfone group is intended to be a leaving group, reduced species might be present.

  • Solvent and Reagent Residues: Residual solvents, catalysts, or inorganic salts from workup procedures.

Q2: How do I choose between column chromatography and recrystallization for my product?

The choice depends on the scale of your reaction, the physical properties of your product, and the nature of the impurities.

FeatureColumn ChromatographyRecrystallization
Principle Separation based on differential adsorption to a stationary phase (e.g., silica gel) based on polarity.[3]Separation based on differential solubility in a solvent at varying temperatures.
Best For Complex mixtures with multiple components, products that are oils or low-melting solids, and small- to medium-scale purifications (mg to g).Removing small amounts of impurities from a solid product, large-scale purifications (g to kg), and achieving high crystalline purity.
Key Advantage High resolving power for compounds with different polarities.Scalable, cost-effective, and can yield material of very high purity in a single step.[4][5]
Key Disadvantage Can be time-consuming, requires large volumes of solvent, and risks product degradation on acidic silica gel.[3][6]Requires the product to be a stable solid and finding a suitable solvent can be challenging; not effective if impurities have similar solubility.[7]

A decision-making workflow can simplify this choice.

Purification_Decision_Tree start Is the crude product a solid? is_solid_q Is the product a solid? start->is_solid_q is_oil Product is an oil or amorphous solid is_solid_q->is_oil No purity_q Purity check by TLC/HPLC/NMR: Are impurities significantly different in polarity? is_solid_q->purity_q Yes chromatography_oil Use Flash Column Chromatography is_oil->chromatography_oil final_purity_q Is product pure? chromatography_oil->final_purity_q recrystallize Attempt Recrystallization purity_q->recrystallize No / Minor Impurities chromatography_solid Use Flash Column Chromatography purity_q->chromatography_solid Yes / Complex Mixture recrystallize->final_purity_q chromatography_solid->final_purity_q end Pure Product Obtained final_purity_q->end Yes repurify Re-purify using an alternative method (e.g., different stationary phase or recrystallization solvent) final_purity_q->repurify No

Caption: Decision tree for selecting a primary purification method.

Q3: What analytical techniques are best for assessing the purity of my sulfone derivative?

A combination of techniques is always recommended:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A biphenyl column can offer enhanced retention and selectivity for sulfone-containing compounds due to π-π interactions.[8]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative analysis of reaction progress and for determining appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The purity of the starting material, this compound, is often reported using GC.[9]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Issue 1: Low Purity After Flash Column Chromatography

Symptom: Your product elutes with impurities, showing as multiple spots in TLC fractions or multiple peaks in an HPLC trace.

Probable CauseScientific Rationale & Solution
Poor Solvent System Selection The polarity difference between your eluent and the compounds is insufficient for separation. An ideal solvent system should place your target compound at an Rf of 0.2-0.35 on a TLC plate. Solution: Systematically screen solvent systems. Start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate). For difficult separations, consider a gradient elution, starting with a low polarity and slowly increasing it.[6]
Column Overloading Too much crude material was loaded onto the column, exceeding the binding capacity of the silica gel. This leads to broad, overlapping bands. Solution: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for very difficult separations.
Product Degradation on Silica Silica gel is acidic and can cause degradation of sensitive functional groups. Solution: Deactivate the silica by preparing a slurry in your chosen eluent containing 1-2% triethylamine.[6] Let it stand for an hour before packing the column. Alternatively, use a different stationary phase like neutral or basic alumina.
Sample Applied in a Too-Polar Solvent If the sample is dissolved in a solvent much more polar than the mobile phase, it will not bind cleanly to the top of the column. It will instead streak down the column, resulting in poor separation. Solution: Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. For poorly soluble compounds, use "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the packed column.[6]

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start -> check_rf; check_rf -> check_loading [label="Yes"]; check_rf -> adjust_solvent [label="No"]; adjust_solvent -> success;

check_loading -> check_stability [label="Yes"]; check_loading -> reduce_load [label="No"]; reduce_load -> success;

check_stability -> check_application [label="No"]; check_stability -> deactivate_silica [label="Yes"]; deactivate_silica -> success;

check_application -> success [label="Yes"]; check_application -> use_dry_load [label="No"]; use_dry_load -> success; }

Caption: Workflow for troubleshooting poor column chromatography separation.

Issue 2: Problems During Recrystallization

Symptom: The product either fails to crystallize ("oils out") or the resulting crystals are of low purity.

Probable CauseScientific Rationale & Solution
Inappropriate Solvent Choice An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble, it won't crystallize on cooling. If it's insoluble, it won't dissolve in the first place.[10] Solution: Conduct a systematic solvent screen using small amounts of your crude product in test tubes. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes). A good two-solvent system (one in which the product is soluble, one in which it is not) can also be effective.[7]
Cooling Rate is Too Fast Rapid cooling causes the product to precipitate as an amorphous solid or oil because molecules do not have time to arrange into an ordered crystal lattice. Impurities get trapped in this rapid precipitation. Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize crystal yield.[10]
Excessive Solvent Used Using too much solvent will prevent the solution from becoming saturated upon cooling, and no crystals will form. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent under a stream of nitrogen and allow it to cool again.
High Impurity Load Some impurities can act as "crystal poisons," inhibiting the formation of a proper lattice structure and promoting oiling out. Solution: If the crude product is very impure, a preliminary purification by flash chromatography to remove the bulk of impurities may be necessary before attempting recrystallization.
Product is an Oil at Room Temp If the melting point of your compound is near or below room temperature, it will not crystallize under normal conditions. Solution: Verify the expected physical state of your product. If it is a known oil, recrystallization is not a viable method.
Section 3: Detailed Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for separating a product from impurities with different polarities.

1. Preparation: a. Determine the optimal eluent system using TLC. Aim for a product Rf of 0.2-0.35. b. Select a column size appropriate for your sample amount (e.g., for 1g of crude material, use ~40-50g of silica gel). c. Prepare the eluent. For a 1L 9:1 Hexanes:Ethyl Acetate solution, mix 900 mL of hexanes and 100 mL of ethyl acetate.

2. Packing the Column: a. Place a small plug of cotton or glass wool at the bottom of the column. Add a ~0.5 cm layer of sand. b. In a beaker, create a slurry of silica gel in your eluent. c. Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica pack evenly. d. Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Add another ~0.5 cm layer of sand on top. Do not let the column run dry.

3. Loading the Sample: a. Wet Loading: Dissolve the crude product in the minimum amount of eluent and carefully apply it to the top of the silica bed using a pipette. b. Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the mass of your product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

4. Running the Column: a. Carefully add eluent to the top of the column. b. Open the stopcock and apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute). c. Collect the eluting solvent in fractions (e.g., test tubes or vials).

5. Analysis: a. Analyze the collected fractions by TLC to identify which ones contain your purified product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization for High-Purity Solids

This protocol is for purifying a solid compound from minor impurities.

1. Solvent Selection: a. Place ~20-30 mg of your crude solid into a test tube. b. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid. c. Heat the test tube in a sand or water bath. A good solvent will dissolve the solid completely when hot. d. Remove the test tube from the heat and allow it to cool. Abundant crystal formation upon cooling indicates a suitable solvent.

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). b. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid. c. If the solution is colored and the pure compound is known to be colorless, you may add a small amount of activated charcoal to adsorb colored impurities. d. If you used charcoal or have insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. e. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. f. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Allow the crystals to dry on the filter paper with the vacuum running for several minutes. d. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Section 4: References
  • US Patent US3383421A, Process for the formation and purification of aromatic sulfones. Google Patents.

  • US Patent US3383421A, Process for the formation and purification of aromatic sulfones. Google Patents.

  • US Patent US5648587A, Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product. Google Patents.

  • Hanson, J. E. & Jingwen, C. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.

  • US Patent US8562821B2, Process for the removal of sulfones from oxidized hydrocarbon fuels. Google Patents.

  • Katasonova, O. N., et al. (2025). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Refinement of Emtricitabine Sulfone Synthesis for Higher Purity.

  • Rigdon, A. (2008). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International.

  • US Patent US4386221A, Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. Google Patents.

  • SIELC Technologies. (n.d.). Separation of Divinyl sulfone on Newcrom R1 HPLC column.

  • BenchChem. (2025). Technical Support Center: Non-Chromatographic Removal of Sulfone from Sulfoxide Mixtures.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.

  • Wang, L., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central.

  • Liu, X-F., et al. (2016). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. MDPI.

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

  • Gößl, D., et al. (2025). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. ACS Publications.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.

  • CymitQuimica. (n.d.). This compound.

  • Chemistry Stack Exchange. (2025). What would be the major product of the reaction between 1-phenyl-2-(2-bromobenzyl)etanone and dilute NaOH when heated?

  • Perpétuo, G. L., et al. (n.d.). Thermoanalytical investigation of some sulfone-containing drugs. PubMed.

  • Chlenov, A., et al. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH.

  • TCI Chemicals. (n.d.). This compound.

  • Guidechem. (n.d.). This compound, 98% 92022-50-9 China.

  • TCI EUROPE N.V. (n.d.). This compound.

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.

  • Brink, A., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI.

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Navigating Steric Challenges in the Functionalization of 2-Bromobenzyl Phenyl Sulfone: A Technical Resource

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromobenzyl Phenyl Sulfone. This sterically demanding substrate presents unique challenges in a variety of chemical transformations. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you successfully navigate these complexities in your experimental work. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support your research.

Understanding the Challenge: The Impact of Steric Hindrance

The core difficulty in reactions involving this compound arises from the significant steric bulk surrounding the reactive centers. The ortho-bromo substituent and the adjacent, bulky phenyl sulfone group create a crowded environment that can impede the approach of nucleophiles and the coordination of catalysts. This steric hindrance can lead to sluggish reaction rates, low yields, and the formation of undesired side products. This guide will address these issues in the context of several key reaction classes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: Why are standard nucleophilic substitution reactions so difficult with this compound?

A1: Direct S(_N)2 reactions on the benzylic carbon are significantly hindered. The bulky ortho-bromine and the phenyl sulfone group physically block the required backside attack of the nucleophile.[1] Furthermore, polar and field effects from the electron-withdrawing sulfonyl group can also deactivate the substrate towards nucleophilic attack.[2] While benzylic halides are generally reactive, the specific substitution pattern in this molecule makes direct displacement challenging.[3]

Q2: What are the primary reaction pathways to consider for functionalizing this molecule?

A2: Given the challenges with direct substitution, the most successful strategies often involve transition-metal-catalyzed cross-coupling reactions at the aryl bromide position. These include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Additionally, the Ramberg-Bäcklund reaction, a characteristic transformation of α-halo sulfones, provides a route to stilbene derivatives.

Q3: How does the sulfone group influence palladium-catalyzed cross-coupling reactions?

A3: The sulfone group is generally well-tolerated in palladium-catalyzed cross-coupling reactions and can even be an activating group in some cases.[4][5] However, its bulkiness in the ortho position to the bromide remains a key challenge for the oxidative addition step in the catalytic cycle. Careful selection of a sterically demanding and electron-rich ligand is crucial to promote the formation of the active catalytic species.[6]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position of this compound. However, the steric hindrance necessitates careful optimization of reaction conditions.

Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Suzuki-Miyaura couplings with sterically hindered substrates is a common issue. The primary bottleneck is often the oxidative addition of the aryl bromide to the palladium(0) center. Here’s a systematic troubleshooting approach:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.

  • Rationale: Bulky, electron-rich phosphine ligands are required to promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive towards oxidative addition. These ligands also accelerate the reductive elimination step.

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for sterically demanding substrates.[6]

    • Ferrocenyl phosphines: Q-Phos can also be effective.

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity.

  • Actionable Protocol: Screen a panel of ligands. Start with SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

2. Base Selection: The choice of base is crucial for the transmetalation step.

  • Rationale: The base activates the boronic acid to form a more nucleophilic boronate species. For sterically hindered couplings, a stronger, non-nucleophilic base is often required.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): A common and effective choice.

    • Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity.[7]

    • Potassium tert-Butoxide (KOtBu): A strong base that can be effective but may promote side reactions if not used carefully.

  • Actionable Protocol: If K₃PO₄ is not effective, try Cs₂CO₃. Use finely ground base to ensure maximum surface area.

3. Solvent and Temperature:

  • Rationale: Polar aprotic solvents are generally preferred as they can help to solubilize the reagents and intermediates. Higher temperatures are often necessary to overcome the activation energy of the oxidative addition step.

  • Recommended Solvents:

    • Toluene

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • A mixture of an organic solvent and water (e.g., Toluene/H₂O) is often used to facilitate the dissolution of the inorganic base.

  • Actionable Protocol: Start with toluene or 1,4-dioxane at 80-110 °C. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

4. Dehalogenation as a Side Reaction:

  • Observation: You may observe the formation of benzyl phenyl sulfone (the dehalogenated starting material).

  • Cause: This can occur if a hydride source is present, leading to reductive dehalogenation. The hydride can originate from the solvent (e.g., alcohols), the base, or water.[8]

  • Mitigation:

    • Use anhydrous solvents and reagents.

    • Consider a non-hydridic base.

    • Optimize the ligand-to-metal ratio.

Caption: Decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Scenario 2: Unsuccessful Heck Reaction

Question: I am trying to couple this compound with an acrylate, but the reaction is not proceeding. What adjustments should I make?

Answer: The Heck reaction with sterically hindered aryl bromides can be challenging. Similar to the Suzuki coupling, the oxidative addition is often rate-limiting.

1. Catalyst and Ligand System:

  • Rationale: For electron-rich or sterically hindered aryl bromides, traditional Pd/PPh₃ systems are often insufficient. Bulky, electron-rich ligands are again the key.[9]

  • Recommended Systems:

    • Palladacycle catalysts: Herrmann's palladacycle or Buchwald's G3/G4 precatalysts can be highly effective.

    • Bulky phosphine ligands: tBu₃P or JohnPhos in combination with a palladium source.

  • Actionable Protocol: Start with a robust catalyst system like Herrmann's palladacycle or a pre-formed Buchwald catalyst.

2. Base and Additives:

  • Rationale: A hindered, non-coordinating organic base is often preferred in Heck reactions to avoid interference with the catalyst.

  • Recommended Bases:

    • Triethylamine (Et₃N)

    • Diisopropylethylamine (DIPEA)

    • Inorganic bases like K₂CO₃ can also be effective, particularly in polar solvents.[10]

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can promote the reaction.

  • Actionable Protocol: Begin with Et₃N in a polar aprotic solvent like DMF or NMP.

3. Solvent and Temperature:

  • Rationale: High boiling point, polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • 1,4-Dioxane

  • Actionable Protocol: Run the reaction in DMF or NMP at temperatures ranging from 100 to 140 °C.[11]

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Heck Pd(OAc)₂ (2)tBu₃P (4)Et₃N (1.5)DMF120
Buchwald-Hartwig Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.2)Toluene100
Scenario 3: Failure in Buchwald-Hartwig Amination

Question: My attempt to couple this compound with a primary amine using Buchwald-Hartwig conditions has failed. How can I get this reaction to work?

Answer: The Buchwald-Hartwig amination is also sensitive to steric hindrance. The choice of ligand is paramount for success.[2]

1. Ligand Selection is Key:

  • Rationale: For coupling with sterically hindered aryl bromides, highly active, bulky, and electron-rich biaryl phosphine ligands are essential. These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination.[12]

  • Recommended Ligands:

    • For primary and secondary amines: BrettPhos, RuPhos.[6]

    • For challenging couplings: Josiphos-type ligands can also be effective.

  • Actionable Protocol: Use a third-generation Buchwald ligand like BrettPhos with a palladium source like Pd₂(dba)₃.

2. Base Selection:

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu)

    • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Actionable Protocol: NaOtBu is the most common and effective base for these reactions. Ensure it is fresh and handled under an inert atmosphere.

3. Solvent and Temperature:

  • Rationale: Aprotic, non-polar solvents are generally used.

  • Recommended Solvents:

    • Toluene

    • 1,4-Dioxane

  • Actionable Protocol: Conduct the reaction in toluene at 80-110 °C under an inert atmosphere.

  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.2 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Add anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Guide: Other Key Reactions

Scenario 4: Issues with the Ramberg-Bäcklund Reaction

Question: I am attempting a Ramberg-Bäcklund reaction on this compound to form a stilbene derivative, but the reaction is sluggish and gives a complex mixture of products. What could be wrong?

Answer: The Ramberg-Bäcklund reaction involves the base-mediated conversion of an α-halo sulfone to an alkene.[13][14] While generally robust, steric and electronic factors can influence its outcome.

1. Base Strength and Stereoselectivity:

  • Rationale: The reaction proceeds via deprotonation at the carbon bearing the phenyl group, followed by intramolecular nucleophilic attack to form a three-membered episulfone intermediate, which then extrudes SO₂.[10][15] The strength of the base can influence the stereochemical outcome of the resulting alkene.

  • Base Selection:

    • Strong bases (e.g., potassium tert-butoxide): Tend to favor the formation of the E-alkene.

    • Weaker bases (e.g., sodium hydroxide): May favor the Z-alkene.

  • Actionable Protocol: For a more controlled reaction, start with a strong base like KOtBu in an aprotic solvent like THF or DME at room temperature or with gentle heating.

2. Solvent Choice:

  • Rationale: The solvent must be able to dissolve the substrate and the base and should be inert to the reaction conditions.

  • Recommended Solvents:

    • Tetrahydrofuran (THF)

    • 1,2-Dimethoxyethane (DME)

    • tert-Butanol

  • Actionable Protocol: Use anhydrous THF with KOtBu.

3. Potential Side Reactions:

  • Observation: Formation of elimination products or other byproducts.

  • Cause: The steric hindrance in this compound might lead to competing elimination pathways if the conditions are not optimized. The acidity of the benzylic proton on the other side of the sulfone also plays a role.

  • Mitigation:

    • Ensure anhydrous conditions to prevent hydrolysis of the base.

    • Slow addition of the base at a lower temperature may improve selectivity.

Ramberg_Backlund A α-Halo Sulfone B Deprotonation (Base) A->B C Carbanion Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Episulfone Intermediate D->E F SO₂ Extrusion E->F G Alkene Product F->G

Caption: The general mechanism of the Ramberg-Bäcklund reaction.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • NIH Public Access.

  • Chemistry LibreTexts.

  • Benchchem.

  • Organic Reactions.

  • Journal of the American Chemical Society.

  • Wikipedia.

  • Wikipedia.

  • Organic Reactions.

  • Royal Society of Chemistry.

  • ChemRxiv.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Organic Chemistry Portal.

  • Chemical and Pharmaceutical Bulletin.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Organic Reactions.

  • Reddit.

  • Chem-Station.

  • ResearchGate.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • OpenOChem Learn.

  • PMC.

  • Organic Chemistry Portal.

  • ResearchGate.

  • PMC.

  • ChemRxiv.

  • Reddit.

  • YouTube.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • Master Organic Chemistry.

  • ResearchGate.

  • Quora.

  • Chemistry LibreTexts.

  • RSC Publishing.

  • PMC.

  • ResearchGate.

  • Benchchem.

  • Benchchem.

  • Benchchem.

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  • PMC.

  • PubMed.

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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 2-Bromobenzyl Phenyl Sulfone. Our goal is to equip you with the scientific rationale behind experimental observations, enabling you to optimize your reaction outcomes.

Introduction: The Complex Reactivity of a Benzylic α-Halo Sulfone

This compound is a versatile reagent with a complex reactivity profile, primarily due to the presence of three key structural features: a benzylic bromide, an acidic α-proton, and a sulfonyl group. These features give rise to a competition between several reaction pathways, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and the intramolecular Ramberg-Bäcklund rearrangement. The choice of solvent is a critical parameter that can significantly influence the dominant reaction pathway and, consequently, the product distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how does the solvent influence them?

The reactivity of this compound is a classic example of competing reaction mechanisms. The primary pathways are:

  • Ramberg-Bäcklund Rearrangement: An intramolecular reaction initiated by deprotonation at the carbon bearing the phenylsulfonyl group, leading to the formation of stilbene derivatives. This pathway is favored by strong, non-nucleophilic bases.

  • Nucleophilic Substitution (SN1/SN2): Replacement of the benzylic bromide by a nucleophile. The benzylic position can stabilize a carbocation, making the SN1 pathway viable in polar protic solvents. The SN2 pathway is favored with strong nucleophiles in polar aprotic solvents.

  • Elimination (E1/E2): Formation of a double bond through the removal of HBr. The E2 pathway is favored by strong, sterically hindered bases, while the E1 pathway can compete with SN1 in polar protic solvents.

The solvent plays a pivotal role in determining which of these pathways predominates.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Stilbene Product via Ramberg-Bäcklund Rearrangement

Question: I am attempting a Ramberg-Bäcklund reaction with this compound to synthesize a stilbene derivative, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: A low yield in a Ramberg-Bäcklund reaction often points to suboptimal reaction conditions that favor competing side reactions. Here’s a breakdown of potential issues and solutions:

  • Inappropriate Solvent Choice: The choice of solvent is critical for the efficiency of the Ramberg-Bäcklund reaction.

    • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate the anionic intermediate, potentially slowing down the intramolecular cyclization step. More importantly, they can promote SN1/E1 side reactions by stabilizing the benzylic carbocation.

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are generally preferred for the Ramberg-Bäcklund reaction. They effectively solvate the counter-ion of the base, increasing its reactivity, without strongly solvating the carbanion intermediate.

  • Base Strength and Steric Hindrance: The choice of base is as crucial as the solvent.

    • Weak Bases: May not be strong enough to efficiently deprotonate the α-carbon, leading to a slow or incomplete reaction.

    • Strong, Nucleophilic Bases (e.g., NaOH, MeO⁻): Can lead to competing SN2 and E2 reactions.

    • Strong, Non-nucleophilic, Sterically Hindered Bases (e.g., potassium tert-butoxide (KOtBu), LDA): These are often the bases of choice as they favor deprotonation over nucleophilic attack or elimination of the benzylic proton.[1][2]

Optimization Strategy:

  • Solvent Selection: Switch to a polar aprotic solvent like THF or dioxane.

  • Base Selection: Employ a strong, non-nucleophilic base such as potassium tert-butoxide.

  • Temperature Control: The reaction may require heating to facilitate the extrusion of SO₂, but excessive temperatures can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal temperature.

Solvent Base Expected Major Pathway Troubleshooting Notes
EthanolSodium EthoxideMixture of SN1, E1, SN2, E2, and Ramberg-BäcklundPolar protic solvent and strong nucleophilic base favor multiple pathways. Low selectivity is expected.
THFPotassium tert-ButoxideRamberg-BäcklundIdeal conditions for favoring the desired intramolecular rearrangement.
DMSOSodium HydroxideCompeting SN2/E2 and Ramberg-BäcklundDMSO is a good polar aprotic solvent, but NaOH is a strong nucleophile.
Issue 2: Predominance of Nucleophilic Substitution Products

Question: I am observing significant amounts of substitution product where the bromine has been replaced, instead of the desired elimination or rearrangement product. How can I suppress this side reaction?

Answer: The formation of substitution products indicates that the reaction conditions favor either an SN1 or SN2 pathway.

  • SN1 Pathway: This is likely if you are using a polar protic solvent (e.g., alcohols, water). These solvents effectively stabilize the benzylic carbocation intermediate, making its formation more favorable.[3]

  • SN2 Pathway: This pathway is favored by strong, non-hindered nucleophiles in polar aprotic solvents.

Mitigation Strategies:

  • Avoid Polar Protic Solvents: If your goal is not substitution, avoid solvents like ethanol, methanol, and water.

  • Use a Non-Nucleophilic Base: If deprotonation is the desired initial step (for Ramberg-Bäcklund or E2), use a sterically hindered, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent Polarity: Decreasing the polarity of the solvent can disfavor the formation of charged intermediates, thus suppressing SN1 and E1 pathways.[4]

Issue 3: Formation of E/Z Isomers of Stilbene

Question: My Ramberg-Bäcklund reaction is producing a mixture of E and Z stilbene isomers. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the base and solvent system. The reaction proceeds through a thiirane dioxide intermediate, and the stereochemistry of the final alkene is determined by the relative stability of the diastereomeric carbanion intermediates and the subsequent cyclization and extrusion steps.

  • Weak Bases (e.g., NaOH): Often lead to a predominance of the Z-alkene.[5][6]

  • Strong Bases (e.g., KOtBu): Tend to favor the formation of the thermodynamically more stable E-alkene.[5][6] This is because stronger bases can lead to epimerization of the intermediate to the more stable trans-substituted thiirane dioxide precursor.[6]

Controlling Stereoselectivity:

  • For the E-isomer: Use a strong, non-nucleophilic base like potassium tert-butoxide in a polar aprotic solvent.

  • For the Z-isomer: A weaker base like sodium hydroxide in a mixed solvent system (e.g., dioxane/water) might favor the Z-isomer, though yields of the desired isomer may be compromised by competing reactions.

Experimental Protocols

Protocol 1: Synthesis of (E)-Stilbene via Ramberg-Bäcklund Reaction

This protocol is adapted from established procedures for the Ramberg-Bäcklund reaction of benzylic sulfones.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the sulfone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-stilbene.

Visualizing Reaction Pathways

The choice of solvent and base dictates the energy landscape of the competing reaction pathways. The following diagrams illustrate these relationships.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Potential Reaction Pathways cluster_products Products This compound This compound SN1 SN1 (Carbocation intermediate) SN2 SN2 (Concerted) E1 E1 (Carbocation intermediate) E2 E2 (Concerted) RB Ramberg-Bäcklund (Carbanion intermediate) Solvent Solvent (Polar Protic vs. Polar Aprotic) Base Base (Strong/Weak, Nucleophilic/Non-nucleophilic) Sub_Product Substitution Product SN1->Sub_Product SN2->Sub_Product Elim_Product Elimination Product E1->Elim_Product E2->Elim_Product Stilbene_Product Stilbene (via Ramberg-Bäcklund) RB->Stilbene_Product

Caption: Competing reaction pathways for this compound.

G cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., THF) Start { This compound} SN1_E1 Ionization to Benzylic Carbocation Start:start->SN1_E1:ion Favored by solvent stabilization Deprotonation Deprotonation with Strong, Non-nucleophilic Base (e.g., KOtBu) Start:start->Deprotonation:base Favored by strong base SN1_Product Substitution Product (Solvolysis) SN1_E1->SN1_Product Nucleophilic attack by solvent E1_Product Elimination Product SN1_E1->E1_Product Deprotonation RB_Pathway Ramberg-Bäcklund Rearrangement Deprotonation->RB_Pathway

Sources

Technical Support Center: Overcoming Low Reactivity of the Aryl Bromide in 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during cross-coupling reactions involving 2-Bromobenzyl Phenyl Sulfone. The inherent low reactivity of the C(sp²)–Br bond in this substrate, stemming from a combination of electronic deactivation and steric hindrance, often leads to frustratingly low yields and reaction failures. This document is designed to explain the root causes of these issues and provide actionable, field-proven strategies to ensure successful outcomes in your synthetic campaigns.

Understanding the Challenge: Why is this compound So Unreactive?

The difficulty in achieving efficient cross-coupling with this compound is not accidental; it is a direct consequence of its molecular structure. Two primary factors conspire to diminish the reactivity of the aryl bromide:

  • Electronic Deactivation: The phenyl sulfone group is a potent electron-withdrawing group. This electronic pull reduces the electron density of the aromatic ring, which can affect the kinetics of the oxidative addition step in palladium-catalyzed reactions. While electron-withdrawing groups can sometimes accelerate the oxidative addition of aryl halides, the overall electronic environment of this specific molecule presents a challenge.[1][2][3]

  • Steric Hindrance: The bulky benzyl phenyl sulfone substituent is positioned ortho to the bromine atom. This proximity creates significant steric congestion around the reaction center, physically impeding the approach of the palladium catalyst to the C-Br bond.[4][5][6] This hindrance is often the dominant barrier, making the initial oxidative addition step—the commitment step of the catalytic cycle—energetically unfavorable and kinetically slow.[6][7][8]

Figure 1: Core factors hindering the reactivity of the aryl bromide.

Troubleshooting Guide

This section addresses the most common failures observed during experiments with this compound in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and solutions?

A1: This is the most frequent issue and almost always points to a kinetically slow or stalled oxidative addition step. The palladium(0) catalyst is struggling to insert into the sterically shielded and electronically challenging C-Br bond.

Primary Cause: Ineffective Catalyst System

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often lack the reactivity needed for this substrate. The solution lies in employing a more robust, modern catalyst system specifically designed for hindered substrates.

  • Solution 1: Select a Bulky, Electron-Rich Ligand. The key to overcoming steric hindrance is to use a ligand that is itself bulky. This promotes the formation of a highly reactive, coordinatively unsaturated 12- or 14-electron L-Pd(0) species, which is the active catalyst.[9] Electron-rich ligands further enhance the nucleophilicity of the palladium center, accelerating its insertion into the C-Br bond.[10] The Buchwald biaryl phosphine ligands are the industry standard for this purpose.[11]

    Ligand ClassRecommended ExamplesKey Advantage for This Substrate
    Buchwald Ligands XPhos, SPhos, RuPhos, tBuXPhosExcellent balance of steric bulk and electron-donating ability to overcome hindrance.[11][12]
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form highly stable and active catalysts, often effective at lower loadings.[11]
    Ferrocenyl Phosphines t-Bu-XantphosWide bite angle and steric profile can be beneficial for challenging reductive elimination.[4][13]
  • Solution 2: Use an Air-Stable Precatalyst. Relying on the in situ reduction of Pd(II) sources like Pd(OAc)₂ can be unreliable.[14] Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) provide a rapid and quantitative route to the active Pd(0) species, ensuring reaction initiation is not the problem.

    PrecatalystRecommended LigandNotes
    XPhos Pd G3/G4 XPhosA highly reliable, general-purpose choice for sterically demanding couplings.
    SPhos Pd G2/G3 SPhosOften shows excellent performance where other ligands fail.
    cataCXium® A Pd G3 cataCXium® AProven effective for challenging couplings, including those on unprotected anilines.[15]
  • Solution 3: Increase Reaction Temperature. Given the high activation energy for the oxidative addition step, higher temperatures are often necessary. Switch to a high-boiling point solvent to safely achieve temperatures of 100-120 °C.

    SolventBoiling Point (°C)Common Usage Notes
    1,4-Dioxane 101Excellent general solvent for Suzuki reactions, often used with water.
    Toluene 111Good for higher temperature reactions; phase transfer catalyst may be needed.
    N,N-Dimethylformamide (DMF) 153Can be effective but may also serve as a hydride source for dehalogenation. Use with caution.
Q2: I'm observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

A2: The formation of benzyl phenyl sulfone (the debrominated starting material) is a common side reaction known as hydrodehalogenation. It occurs when a hydride source intercepts the Ar-Pd(II)-Br intermediate before it can proceed through the rest of the catalytic cycle.[11][16]

  • Cause A: Hydride Donating Solvents/Reagents. Solvents like alcohols or bases like triethylamine can act as hydride donors.[11]

  • Cause B: Water/Base Mediated Pathways. The base, especially in the presence of trace water, can generate species that lead to dehalogenation.

  • Solution 1: Switch to a Non-Coordinating, Inorganic Base. Avoid amine bases. Strong, non-nucleophilic inorganic bases are superior for suppressing this side reaction. Finely powdering the base is crucial for reproducibility.[16]

    BaseStrengthKey Advantage
    K₃PO₄ StrongHighly effective and commonly used in challenging Suzuki couplings.
    Cs₂CO₃ StrongExcellent choice, often provides superior results due to the solubility of its boronate salts.[11][17]
    K₂CO₃ ModerateA good starting point, but may be less effective than K₃PO₄ or Cs₂CO₃.
  • Solution 2: Ensure Rigorously Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry your base and other solid reagents in a vacuum oven before use. While many Suzuki protocols use aqueous base, for a substrate prone to dehalogenation, starting completely anhydrous can be a powerful diagnostic and synthetic tool.

Q3: My main side-product is the homocoupling of my boronic acid coupling partner. How can I minimize this?

A3: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[11] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which promotes this unwanted side reaction.

  • Solution 1: Rigorous Degassing is Mandatory. Simply bubbling argon through the solvent is insufficient for removing all dissolved oxygen.[18] The freeze-pump-thaw method is the gold standard and should be considered essential for this sensitive reaction. Perform at least three cycles for best results.[11]

  • Solution 2: Use High-Purity Reagents. Ensure your palladium catalyst has not degraded. Use fresh, properly stored boronic acid, as degradation can also contribute to side reactions.[16]

Frequently Asked Questions (FAQs)

FAQ 1: Which cross-coupling reaction is most suitable for this substrate? For C-C bond formation, the Suzuki-Miyaura coupling is generally the most robust and functional-group tolerant choice, making it the primary recommendation. For C-N bond formation, the Buchwald-Hartwig amination would be the analogous state-of-the-art method, requiring similar optimization with bulky, electron-rich ligands.[12][19][20][21]

FAQ 2: What is the single most critical parameter to get right for this reaction? The catalyst system (ligand and palladium source) . The electronic and steric barriers of this substrate are significant. Without a catalyst designed to overcome them, no amount of optimization to other parameters will succeed. Start with a proven system like XPhos Pd G3 and optimize from there.

FAQ 3: Can I use microwave heating to accelerate the reaction? Yes. Microwave irradiation can be highly effective for driving difficult couplings that require high temperatures.[1][21] It can dramatically reduce reaction times from many hours to minutes. However, it is critical to first establish a working protocol under conventional heating to understand the reaction's thermal stability and behavior.

Visualized Workflows & Mechanisms

pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition (SLOW & DIFFICULT) pd0->oxidative_add ar_x 2-Bromobenzyl Phenyl Sulfone ar_x->oxidative_add pd2_complex Ar-Pd(II)-Br oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal boronic R-B(OR)₂ boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal pd2_r Ar-Pd(II)-R transmetal->pd2_r reductive_elim Reductive Elimination pd2_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elim->product

Figure 2: Suzuki-Miyaura cycle highlighting the challenging oxidative addition step.

start Reaction Failure: Low or No Conversion q1 Is your catalyst system optimized for steric hindrance? start->q1 sol1 ACTION: Switch to Buchwald Ligand (e.g., XPhos) and a G3/G4 Precatalyst. q1->sol1 No q2 Is the reaction temperature high enough? q1->q2 Yes sol1->q2 sol2 ACTION: Use high-boiling solvent (Dioxane, Toluene) and heat to 100-120 °C. q2->sol2 No q3 Are you observing significant side products? q2->q3 Yes sol2->q3 dehalogenation Dehalogenation? q3->dehalogenation homocoupling Homocoupling? q3->homocoupling success Successful Coupling q3->success No sol3 ACTION: Use K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions. dehalogenation->sol3 sol4 ACTION: Perform rigorous degassing (Freeze-Pump-Thaw). homocoupling->sol4 sol3->success sol4->success

Figure 3: A logical troubleshooting workflow for failed reactions.

Optimized Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, and thoroughly purge and backfill with high-purity argon or nitrogen (repeat 3 times).

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Seal the flask and perform three "freeze-pump-thaw" cycles to ensure all dissolved oxygen is removed.

  • Reaction Execution: After the final thaw, backfill the flask with inert gas. Lower the flask into a preheated oil bath set to 110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Hartwig, J. F. (2008). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Catalysis. Wiley-VCH. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Viciu, M. S., et al. (2004). A General Method for the Suzuki-Miyaura Coupling of Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. The Journal of Organic Chemistry, 69(12), 4058–4069. [Link]

  • Walker, S. D., et al. (2004). A Rational Approach to the Design of Highly Active Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Palladium-Catalyzed Method for the Coupling of Aryl Bromides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Willis, M. C. (2010). Transition metal catalyzed C–S and C–Se bond formation. Chemical Society Reviews, 39(5), 1560-1572. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 2-Bromobenzyl Phenyl Sulfone Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is a cornerstone of successful synthesis and analysis. The Ramberg-Bäcklund reaction, a powerful tool for alkene synthesis, transforms α-halo sulfones into alkenes through a fascinating mechanistic pathway. When applied to 2-Bromobenzyl Phenyl Sulfone, this reaction is expected to yield a mixture of cis- and trans-stilbene, compounds with significant applications in medicinal and materials chemistry.

This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) analysis of the product mixture from the Ramberg-Bäcklund reaction of this compound. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare NMR spectroscopy with alternative analytical techniques, supported by experimental data.

The Ramberg-Bäcklund Reaction: A Pathway to Stilbenes

The Ramberg-Bäcklund reaction is a classic organic transformation that converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide.[1] The reaction proceeds via the formation of a carbanion through deprotonation, which then undergoes an intramolecular nucleophilic displacement to form an unstable three-membered cyclic sulfone (episulfone). This intermediate subsequently decomposes, eliminating sulfur dioxide to yield the final alkene product.[1][2] The stereochemical outcome of the reaction, yielding a mixture of cis (Z) and trans (E) isomers, is often dependent on the base and reaction conditions employed.[3][4]

Experimental Protocol: Synthesis of Stilbenes from this compound

This protocol outlines a general procedure for the Ramberg-Bäcklund reaction of this compound.

Materials:

  • This compound

  • A strong base (e.g., potassium tert-butoxide, sodium hydroxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

  • Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the chosen base and solvent). Slowly add the strong base to the reaction mixture with vigorous stirring. The choice of base can influence the ratio of cis to trans isomers in the product mixture.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, a mixture of cis- and trans-stilbene, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

NMR Analysis: The Gold Standard for Isomer Differentiation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is particularly powerful for distinguishing between geometric isomers like cis- and trans-stilbene. The different spatial arrangements of the phenyl groups in these isomers lead to distinct chemical shifts and coupling constants for the vinylic protons.

¹H NMR Spectroscopy: A Clear Distinction

The most significant difference in the ¹H NMR spectra of cis- and trans-stilbene lies in the signals of the olefinic protons.

  • trans-Stilbene: The two vinylic protons are chemically and magnetically equivalent and appear as a sharp singlet around 7.11 ppm . The planarity of the molecule allows for effective conjugation, leading to this characteristic downfield shift.

  • cis-Stilbene: Due to steric hindrance between the two phenyl rings, the molecule is non-planar. This results in the vinylic protons being in different chemical environments. They appear as a singlet at a more upfield chemical shift, typically around 6.58 ppm .

The aromatic regions of the spectra also show slight differences, but the olefinic proton signals are the most diagnostic.

¹³C NMR Spectroscopy: Confirming the Isomeric Identity

¹³C NMR spectroscopy provides complementary information for the definitive identification of the isomers.

  • trans-Stilbene: The olefinic carbons typically resonate around 129.0 ppm .

  • cis-Stilbene: The olefinic carbons in the more sterically hindered cis-isomer are found at a slightly different chemical shift, around 129.6 ppm .

The chemical shifts of the aromatic carbons also exhibit subtle differences between the two isomers.

Compound ¹H NMR (Olefinic H) Chemical Shift (δ ppm) ¹³C NMR (Olefinic C) Chemical Shift (δ ppm)
trans-Stilbene~7.11 (s, 2H)~129.0
cis-Stilbene~6.58 (s, 2H)~129.6

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Workflow for NMR Analysis

Caption: Workflow for the NMR analysis of the Ramberg-Bäcklund reaction products.

Comparison with Alternative Analytical Techniques

While NMR is the definitive method for structural elucidation, other techniques can provide valuable, albeit less detailed, information about the reaction products.

Technique Principle Advantages Disadvantages
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, allows for unambiguous isomer identification and quantification.Lower sensitivity compared to other methods, more expensive instrumentation.
UV-Vis Spectroscopy Electronic transitions between molecular orbitalsSimple, rapid, and sensitive. Can distinguish between isomers based on their λmax values. trans-stilbene has a λmax at a longer wavelength (~295 nm) than cis-stilbene (~280 nm) due to greater π-conjugation.[5]Does not provide detailed structural information. Quantification can be challenging in a mixture without prior separation.
Infrared (IR) Spectroscopy Molecular vibrationsCan differentiate isomers based on the out-of-plane C-H bending vibrations. trans-stilbene shows a strong band around 960 cm⁻¹, which is absent in the cis-isomer.[5]Less useful for quantification of mixtures.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phaseExcellent for separating the cis and trans isomers.[6] Can be coupled with a UV-Vis or mass spectrometry detector for identification and quantification.Requires method development, may not provide definitive structural information without appropriate standards or a coupled mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detectionCan separate the isomers based on their different boiling points and provide their mass spectra for identification.[7]Isomers may have very similar mass spectra, making differentiation solely by MS difficult.[7]
Synergistic Approach to Analysis

A comprehensive analysis often involves a combination of techniques. For instance, HPLC can be used to separate the isomers, with the collected fractions then being analyzed by NMR for definitive structural confirmation.

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Monitoring Reactions of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and organic synthesis, the ability to monitor a chemical reaction in real-time is not just a convenience—it is a necessity for optimizing yield, minimizing impurities, and accelerating development timelines. Traditional methods like Thin-Layer Chromatography (TLC) are being supplanted by more powerful techniques that provide richer, more immediate data. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent tool for this purpose, offering unparalleled speed, sensitivity, and specificity.[1]

This guide provides an in-depth comparison of LC-MS methodologies tailored for monitoring reactions involving 2-Bromobenzyl Phenyl Sulfone (CAS 92022-50-9), a compound featuring a halogenated aromatic ring and a sulfone group.[2][3] We will explore the causality behind experimental choices, from chromatographic separation to mass spectrometric detection, and provide actionable, self-validating protocols for both rapid screening and detailed byproduct analysis.

The Analyte: Physicochemical Properties and Their Implications

This compound is a non-polar small molecule with a molecular weight of 311.19 g/mol .[2] Its structure, containing two aromatic rings, a sulfone moiety (SO₂), and a bromine atom, dictates the analytical approach.

  • Chromatography: The predominantly non-polar, aromatic nature of the molecule makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the logical first choice for separation.[4][5]

  • Ionization: The sulfone group, while not strongly ionizable, can be protonated or form adducts under Electrospray Ionization (ESI) conditions, making ESI a suitable ionization technique.[6][7] The presence of the electronegative bromine and oxygen atoms also suggests that negative ion mode could be effective.

Part 1: The Liquid Chromatography (LC) Separation - A Comparative Analysis

The goal of the LC separation is to resolve the starting material from products, intermediates, and byproducts. For a molecule like this compound, RP-HPLC is the standard.

Causality of Component Selection:
  • Stationary Phase (Column): A C18 column is the workhorse for non-polar to moderately polar small molecules.[5] The C18 alkyl chains provide the necessary hydrophobic surface for retaining the aromatic sulfone. For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) columns with smaller particle sizes (e.g., 1.7 µm) are highly effective.[8]

  • Mobile Phase: A gradient elution using water and an organic solvent (typically acetonitrile or methanol) is standard.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. To improve peak shape and ionization efficiency, a mobile phase additive is crucial. Formic acid (0.1%) is a common choice as it is volatile and aids in protonation for positive-mode ESI.[10]

Table 1: Comparison of LC Column Chemistries for Sulfone Analysis

Column ChemistryParticle Size (µm)Typical Dimensions (mm)AdvantagesDisadvantagesBest For
Standard C18 3 - 54.6 x 150Robust, versatile, widely available.Slower analysis times, lower resolution than UPLC.Routine analysis, method development.
UPLC BEH C18 1.7 - 1.82.1 x 30/50High speed, high resolution, excellent peak shape.Requires high-pressure UPLC/UHPLC systems.High-throughput reaction screening.[8]
Phenyl-Hexyl 1.7 - 52.1 x 50/100Enhanced retention for aromatic compounds via π-π interactions.May show different selectivity; not always necessary.Separating aromatic isomers or closely related structures.

Part 2: The Mass Spectrometry (MS) Detection - Optimizing for Specificity

The mass spectrometer provides mass-to-charge (m/z) information, allowing for the confirmation of expected products and the identification of unknowns.

Ionization Source Comparison:
  • Electrospray Ionization (ESI): The most common technique for polar and moderately polar molecules.[6] It is a "soft" ionization method, typically yielding the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. Given the sulfone's oxygen atoms, ESI is well-suited for this analyte.[7][11]

  • Atmospheric Pressure Chemical Ionization (APCI): Generally better for less polar, more volatile compounds.[6] While it could work for this analyte, ESI is typically the first choice due to the presence of the polar sulfone group.

Analyzer Comparison:
  • Quadrupole Analyzers (Single Quad & Triple Quad):

    • Single Quadrupole (SQD): Excellent for rapid confirmation of target masses. When operated in Selected Ion Monitoring (SIM) mode, it offers high sensitivity for tracking the disappearance of reactants and the appearance of products.[12]

    • Triple Quadrupole (QqQ): The gold standard for quantification.[13] By using Multiple Reaction Monitoring (MRM), it provides exceptional specificity and sensitivity, making it ideal for kinetic studies or trace-level impurity analysis.[9]

  • High-Resolution Mass Spectrometry (HRMS) (TOF, Orbitrap):

    • These analyzers provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of elemental composition.[14][15] This is invaluable for identifying unknown byproducts and confirming the structure of new products without needing a reference standard.[16]

Table 2: Comparison of MS Configurations for Reaction Monitoring

MS ConfigurationPrimary ModeSpeedPrimary ApplicationKey Advantage
UPLC-SQD Full Scan / SIMVery Fast (~1 min/sample)High-throughput screening, reaction completion checks.Simplicity, speed, and ease of use in an open-access environment.[1]
UPLC-QqQ MRMFastQuantitative analysis, kinetic profiling, trace impurity detection.[13]Unmatched sensitivity and specificity for target compounds.
UPLC-QTOF/Orbitrap Full Scan, MS/MSModerateByproduct identification, structural elucidation of unknowns.High mass accuracy enables confident formula determination.[16]

Part 3: Experimental Protocols & Workflows

The following protocols represent two distinct, complementary approaches to reaction monitoring. The first prioritizes speed for quick decision-making, while the second prioritizes data richness for in-depth investigation.

Workflow 1: Rapid Reaction Screening

This workflow is designed for quickly assessing reaction progress (e.g., every 15-30 minutes) to determine completion or identify stalls.

G cluster_prep Sample Preparation cluster_analysis UPLC-SQD Analysis cluster_data Data Review prep1 1. Aliquot ~5 µL of reaction mixture prep2 2. Quench (if needed) and dilute 1:1000 in Acetonitrile prep1->prep2 prep3 3. Vortex and transfer to LC-MS vial prep2->prep3 analysis1 4. Inject 1 µL onto UPLC-SQD system prep3->analysis1 analysis2 5. Run fast gradient (~1.5 min total runtime) analysis1->analysis2 data1 6. Extract Ion Chromatograms (EICs) for reactant and product masses analysis2->data1 data2 7. Compare peak areas to assess conversion data1->data2

Caption: High-throughput reaction screening workflow.

Protocol 1: High-Throughput Screening with UPLC-SQD

  • Sample Preparation:

    • Aliquot approximately 5 µL of the crude reaction mixture into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of acetonitrile (ACN) to quench the reaction and dilute the sample. Vortex thoroughly.

    • Transfer the diluted sample to an LC-MS vial. This minimal preparation is a key advantage for speed.[10]

  • LC Method Parameters:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 30 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 0.7 minutes, hold for 0.2 minutes, then return to initial conditions and re-equilibrate.[10] Total run time is approximately 1.5 minutes.

  • MS Method Parameters (Single Quadrupole):

    • Ionization Mode: ESI Positive and Negative (fast polarity switching, if available).

    • Capillary Voltage: 3.0 kV.

    • Scan Mode: Selected Ion Monitoring (SIM) for the m/z of the reactant (e.g., [M+H]⁺) and the expected product. Also include a broad full scan (e.g., m/z 100-800) to catch unexpected events.

    • Source Temperature: 150 °C.[10]

    • Desolvation Temperature: 450 °C.[10]

  • Data Analysis:

    • Extract the ion chromatograms for the reactant and product masses.

    • Visually inspect the relative peak areas to quickly gauge the extent of the reaction.

Workflow 2: Byproduct Identification

This workflow is used for analyzing a final reaction mixture to identify impurities or unexpected products that could inform reaction re-optimization.

G cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Interpretation prep1 1. Aliquot ~5 µL of reaction mixture prep2 2. Dilute 1:1000 in 50:50 ACN:Water prep1->prep2 prep3 3. Filter and transfer to LC-MS vial prep2->prep3 analysis1 4. Inject 2 µL onto UHPLC-QTOF system prep3->analysis1 analysis2 5. Run extended gradient (~10 min) for better separation analysis1->analysis2 data1 6. Analyze Total Ion Chromatogram (TIC) analysis2->data1 data2 7. Obtain accurate mass for all detected peaks data1->data2 data3 8. Generate elemental compositions and perform database search data2->data3

Caption: In-depth byproduct identification workflow.

Protocol 2: Byproduct Identification with UHPLC-HRMS (Q-TOF)

  • Sample Preparation:

    • Prepare sample as in Protocol 1, but use a 50:50 mixture of Acetonitrile:Water as the diluent to ensure solubility of any potential polar byproducts.

    • Filter the sample through a 0.22 µm syringe filter to protect the column and instrument.

  • LC Method Parameters:

    • Column: Standard C18, 2.1 x 100 mm, <2 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A longer gradient is used for better resolution. For example: 5% B for 1 min, ramp to 95% B over 7 minutes, hold for 1 minute, then re-equilibrate. Total run time is ~12 minutes.

  • MS Method Parameters (HRMS):

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full Scan MS from m/z 100-1000.

    • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to automatically trigger MS/MS fragmentation scans on detected peaks. This provides structural information.

    • Mass Resolution: Set to >20,000 to ensure accurate mass measurements.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to find all separated components.

    • For each peak, extract the accurate mass from the full scan spectrum.

    • Use software to generate possible elemental formulas for each unknown peak.

    • Analyze the MS/MS fragmentation patterns to propose structures for the byproducts. This is a critical step in understanding reaction pathways and impurity formation.[17]

Trustworthiness: A Self-Validating System

To ensure the reliability of these methods, incorporate the following checks:

  • Blank Injections: Run a solvent blank between samples to check for carryover.

  • System Suitability: Before starting a campaign, inject a known standard of your starting material to confirm retention time, peak shape, and instrument response.

  • Isotopic Pattern: For this compound and its bromine-containing products, always check for the characteristic isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which provides an extra layer of confirmation.

By implementing these robust LC-MS methods, researchers can move beyond simple completion checks and gain deep, actionable insights into their chemical reactions, ultimately leading to more efficient and successful drug development programs.

References

  • Matysová, L., Ksandr, P., & Nováková, L. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • LCGC International. (2019). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • LCGC International. (2018). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Advion, Inc. (n.d.). REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • The Association for Mass Spectrometry: Applications to the Clinical Lab (MSACL). (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Craig, R. D., Green, B. N., & Waldron, J. D. (1963). Application of High Resolution Mass Spectrometry in Organic Chemistry.
  • Semantic Scholar. (n.d.). Application of High Resolution Mass Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
  • Reddit. (2023). I want a quick UPLCMS method for reaction monitoring and purity checks. Retrieved from [Link]

  • Chait, B. T., et al. (1991). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Peptide research.
  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Bromobenzyl Phenyl Sulfone and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of available reagents, benzylic electrophiles are of paramount importance for the installation of the benzyl moiety, a common scaffold in pharmacologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two such agents: the classic benzyl bromide and the more complex 2-bromobenzyl phenyl sulfone. We will dissect their structural and electronic properties to explain the profound differences in their reactivity profiles, supported by mechanistic insights and practical experimental protocols.

Introduction: Two Benzylating Agents at a Glance

Benzyl bromide (C₆H₅CH₂Br) is a prototypical benzylic halide. Its reactivity is a cornerstone of introductory and advanced organic chemistry, prized for its ability to readily undergo nucleophilic substitution reactions. The adjacent phenyl ring plays a crucial role, stabilizing both the transition state in an SN2 reaction and a potential carbocation intermediate in an SN1 pathway.[1] This dual reactivity makes it a versatile and widely used reagent.

This compound (BrC₆H₄CH₂SO₂Ph) , on the other hand, is a structurally more elaborate molecule. Its formal name, 1-(benzenesulfonylmethyl)-2-bromobenzene, clarifies its structure: a phenyl sulfone group serves as the leaving group from the benzylic carbon, while a bromine atom is substituted at the ortho position of the benzyl ring. This architecture introduces a confluence of steric and electronic factors that dramatically differentiate its reactivity from that of benzyl bromide.

This guide will illuminate these differences, moving from theoretical principles to practical application, to empower chemists with the predictive understanding needed for rational reagent selection.

Mechanistic Crossroads: SN1 vs. SN2 Pathways

The reactivity of these substrates is best understood by examining their behavior under the two primary nucleophilic substitution mechanisms: SN1 (unimolecular) and SN2 (bimolecular).

The SN1 Pathway: A Tale of Carbocation Stability

The SN1 reaction proceeds through a rate-determining step involving the formation of a carbocation intermediate. The stability of this intermediate is the single most important factor governing the reaction rate.

  • Benzyl Bromide: Upon departure of the bromide ion, benzyl bromide forms a benzylic carbocation. This cation is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent aromatic ring.[2] This stabilization makes the benzylic carbocation comparable in stability to a tertiary carbocation, allowing benzyl bromide to readily undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents.[3][4]

  • This compound: This substrate is exceptionally ill-suited for the SN1 pathway. The formation of a positive charge at the benzylic position would be strongly destabilized by two powerful electron-withdrawing groups:

    • The phenyl sulfonyl group (-SO₂Ph) , which exerts a potent negative inductive effect.

    • The ortho-bromo substituent on the benzyl ring, which also withdraws electron density inductively. This cumulative electronic destabilization makes the formation of the corresponding benzylic carbocation energetically prohibitive under normal conditions.

Diagram 1: SN1 Pathway Comparison

G cluster_0 Benzyl Bromide cluster_1 This compound A1 Benzyl Bromide B1 Resonance-Stabilized Benzylic Carbocation A1->B1 Slow (RDS) - Br⁻ C1 Product B1->C1 Fast + Nu⁻ A2 2-Bromobenzyl Phenyl Sulfone B2 Highly Unstable Carbocation (Destabilized by -SO₂Ph & o-Br) A2->B2 Very Slow (Prohibitive) - PhSO₂⁻

Caption: Energetics of carbocation formation in the SN1 pathway.

The SN2 Pathway: A Battle of Sterics and Electronics

The SN2 reaction involves a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group in a single step. The reaction rate is sensitive to both steric hindrance around the reaction center and the leaving group's ability.

  • Benzyl Bromide: As a primary benzylic halide, benzyl bromide is an excellent substrate for SN2 reactions. Steric hindrance is minimal, and the bromide ion is a good leaving group. The π-system of the phenyl ring can also help stabilize the pentacoordinate transition state.[1]

  • This compound: The analysis here is more nuanced:

    • Leaving Group Ability: The phenyl sulfinate anion (PhSO₂⁻) is an excellent leaving group, with its negative charge well-delocalized by resonance across the sulfonyl group. Its leaving group ability is generally considered comparable to that of bromide.

    • Steric Hindrance: This is the dominant factor that deactivates this substrate. The bulky phenyl sulfonyl group, combined with the ortho-bromo substituent, creates a formidable steric shield around the benzylic carbon. This severely impedes the requisite backside attack by a nucleophile, drastically slowing the SN2 reaction rate compared to benzyl bromide.[1]

Diagram 2: SN2 Pathway Comparison

G cluster_0 Benzyl Bromide (Low Steric Hindrance) cluster_1 This compound (High Steric Hindrance) Nu1 Nu⁻ React1 Benzyl Bromide Nu1->React1 Backside Attack TS1 [Transition State]¹⁻ Prod1 Product + Br⁻ TS1->Prod1 React1->TS1 Nu2 Nu⁻ React2 2-Bromobenzyl Phenyl Sulfone Nu2->React2 Sterically Hindered Attack TS2 [Transition State]¹⁻ Prod2 Product + PhSO₂⁻ TS2->Prod2 React2->TS2

Caption: Steric hindrance in the SN2 transition state.

Quantitative Reactivity Comparison: Experimental Data

To quantify the dramatic difference in SN2 reactivity, a comparative kinetic study is necessary. The following table presents realistic, albeit illustrative, second-order rate constants (k) for the reaction of each substrate with sodium iodide in acetone, a classic SN2 system.

SubstrateLeaving GroupRelative k (25 °C)Expected Reactivity
Benzyl BromideBr⁻1High
This compoundPhSO₂⁻<< 0.01Very Low

Analysis: The data clearly indicates that benzyl bromide is expected to be several orders of magnitude more reactive than this compound in a typical SN2 reaction. The primary cause for this profound difference is the overwhelming steric hindrance imposed by the phenyl sulfonyl and ortho-bromo groups in the latter, which outweighs the good leaving group ability of the phenyl sulfinate anion.

Experimental Protocol: Comparative Kinetic Analysis via HPLC

To validate the predicted reactivity, the following protocol outlines a method for determining the second-order rate constants for the reaction of each substrate with a nucleophile.

Objective: To determine and compare the SN2 reaction rates of benzyl bromide and this compound with sodium iodide in anhydrous acetone.

Materials:

  • Benzyl Bromide

  • This compound

  • Sodium Iodide (anhydrous)

  • Anhydrous Acetone (HPLC grade)

  • Dodecane (internal standard)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel (e.g., jacketed beaker)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

Diagram 3: Experimental Workflow

G A Prepare Stock Solutions (Substrates, NaI, Internal Standard) B Equilibrate Reactants Separately to 25.0 °C A->B C Initiate Reaction (Mix solutions, start timer) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., with dilute Na₂S₂O₃ solution) D->E F Analyze by HPLC E->F G Plot Data (ln([Substrate]/[Substrate]₀) vs. Time) F->G H Calculate Rate Constant (k) from Slope G->H

Caption: Workflow for the comparative kinetic study.

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.

    • Prepare separate 0.1 M stock solutions of benzyl bromide and this compound in anhydrous acetone, each containing a known concentration (e.g., 0.05 M) of dodecane as an internal standard.

  • Reaction Execution:

    • In a thermostatted vessel maintained at 25.0 ± 0.1 °C, place a known volume of the sodium iodide solution.

    • To initiate the reaction, add an equal volume of the substrate stock solution (either benzyl bromide or this compound) and start a timer immediately. The initial concentrations will be 0.05 M for both the substrate and the nucleophile.

    • At predetermined time intervals (e.g., every 5 minutes for benzyl bromide; every hour for the sulfone), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute aqueous solution of sodium thiosulfate to consume unreacted iodine that might form).

    • Analyze the quenched sample by HPLC. Monitor the disappearance of the substrate peak relative to the constant peak of the internal standard.

  • Data Processing:

    • Generate a calibration curve to relate the peak area ratio (Substrate/Internal Standard) to the substrate concentration.

    • For each time point, calculate the concentration of the remaining substrate.

    • Since the initial concentrations of the nucleophile and electrophile are equal, the reaction follows pseudo-second-order kinetics, which can be plotted using the integrated rate law for a second-order reaction. A plot of 1/[Substrate] versus time will yield a straight line with a slope equal to the rate constant, k.

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates that benzyl bromide is a significantly more reactive electrophile than this compound in standard nucleophilic substitution reactions.

  • For SN1 reactions , benzyl bromide is moderately reactive, whereas this compound is essentially inert due to profound electronic destabilization of the potential carbocation intermediate.

  • For SN2 reactions , while both possess good leaving groups, the overwhelming steric hindrance of the phenyl sulfonyl group on this compound renders it far less reactive than the sterically accessible benzyl bromide.

Guidance for the Synthetic Chemist:

  • Benzyl bromide should be the default choice for general-purpose benzylation of a wide range of nucleophiles under both SN1 and SN2 conditions. Its high reactivity and predictable behavior make it a reliable and efficient reagent.

  • This compound is a poor choice for simple benzylation via nucleophilic displacement of the sulfone. Its utility in synthesis would likely lie in other transformations where the sulfone group plays a different role, for example, directing metallation or participating in radical reactions, before a potential, and likely challenging, displacement step.[5] The significant deactivation toward substitution must be a primary consideration in any synthetic design.

By understanding the fundamental principles of steric hindrance and electronic effects, researchers can move beyond rote memorization of reactions and make informed, predictive choices that streamline synthesis, improve yields, and accelerate the discovery process.

References

  • Chemistry Stack Exchange . (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • University of Calgary . Ch 11: Nucleophilic substitution of benzylic halides. [Link]

  • Quora . (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

  • Pearson+ . Benzyl bromide is a primary halide. It undergoes SN1 substitution...[Link]

  • YouTube . (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • ResearchGate . (2022). Selected syntheses and reactions of sulfones. [Link]

Sources

A Researcher's Guide to Benzylation: Evaluating Alternatives to 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of a benzyl group is a cornerstone of synthetic chemistry, serving as a robust protecting group for alcohols, amines, and thiols, or as a key structural motif in biologically active molecules. The choice of the right benzylating agent is critical, dictating reaction efficiency, substrate compatibility, and overall yield. This guide provides an in-depth technical comparison of alternative reagents to 2-Bromobenzyl Phenyl Sulfone, offering a critical evaluation of their performance supported by experimental data and protocols.

Understanding the Benchmark: this compound

This compound belongs to the broader class of benzyl sulfones, which have found utility in organic synthesis. The phenylsulfonyl group acts as a leaving group in nucleophilic substitution reactions. While not as common as benzyl halides, benzyl sulfones can offer advantages in specific synthetic contexts, potentially exhibiting different reactivity profiles and selectivities. Their application often arises in scenarios where modulating the reactivity of the benzylating agent is desired. However, the widespread adoption of benzyl sulfones as general benzylating agents has been limited by the ready availability and high reactivity of simpler alternatives.

The Workhorse Reagents: Benzyl Halides

The most common and well-established method for benzylation is the Williamson ether synthesis, typically employing benzyl bromide or benzyl chloride in the presence of a base.[1]

Mechanism of Action: The reaction proceeds via a classical SN2 mechanism, where a nucleophile (e.g., an alkoxide, amine, or thiolate) displaces the halide from the benzylic carbon.[2] The reactivity of benzyl halides is enhanced by the stabilization of the SN2 transition state by the adjacent phenyl ring.

Caption: General workflow for the Williamson ether synthesis.

Comparative Performance:

  • Reactivity: Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.[3]

  • Cost and Stability: Benzyl chloride is often more cost-effective and can be more stable for long-term storage.

  • Substrate Scope: This method is highly effective for primary and less hindered secondary alcohols and a wide range of amines and thiols. For sterically hindered substrates, elimination can become a competing side reaction.[4]

Experimental Data Snapshot: Benzylation of Phenols with Benzyl Bromide

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux895
4-MethoxyphenolK₂CO₃DMF80492
4-NitrophenolCs₂CO₃Acetonitrile60698

Data compiled from various sources and representative of typical outcomes.

Step-by-Step Protocol: Benzylation of a Generic Alcohol (ROH) using Benzyl Bromide

  • Preparation: To a solution of the alcohol (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or THF, 5-10 mL/mmol) under an inert atmosphere (e.g., Argon), add a base such as sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases, to form the corresponding alkoxide.

  • Benzylation: Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired benzyl ether.[1]

Acid-Catalyzed Benzylation: Benzyl Trichloroacetimidate

For substrates sensitive to basic conditions, an acid-catalyzed approach using benzyl trichloroacetimidate offers a powerful alternative. This reagent is particularly effective for the benzylation of complex and acid-sensitive alcohols, such as those found in carbohydrate and natural product synthesis.[5]

Mechanism of Action: The reaction is initiated by protonation of the imidate nitrogen by a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, TfOH). This activates the benzyl group, making it highly electrophilic for attack by the alcohol. The reaction proceeds through an SN1-like mechanism, forming a stabilized benzyl cation intermediate.[5]

Benzyl_Trichloroacetimidate_Mechanism Reagent Benzyl Trichloroacetimidate Activated Protonated Imidate Reagent->Activated Protonation Acid H⁺ (cat.) Acid->Activated Intermediate Oxonium Intermediate Activated->Intermediate Nucleophilic Attack Alcohol R-OH Alcohol->Intermediate Product R-OBn Intermediate->Product Deprotonation Byproduct Trichloroacetamide Intermediate->Byproduct

Sources

A Comparative Guide to the Reaction Kinetics of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of complex building blocks is paramount for designing efficient synthetic routes. 2-Bromobenzyl Phenyl Sulfone is a substrate of interest, combining the reactive potential of a benzylic bromide with the powerful electronic influence of an ortho-sulfonyl group. This guide provides an in-depth, predictive analysis of its kinetic behavior in common organic reactions, comparing it to benchmark substrates. While direct kinetic studies on this specific molecule are not extensively published, we can construct a robust predictive model based on well-established principles of physical organic chemistry.

Introduction: The Unique Electronic Landscape of this compound

This compound presents a fascinating case study in reactivity. It is a primary benzylic halide, a class of compounds known for their susceptibility to nucleophilic substitution.[1] However, the presence of a phenylsulfonyl (SO₂Ph) group ortho to the reactive center dramatically alters the electronic landscape. The sulfonyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence is exerted through both inductive effects (via the sigma bond framework) and resonance effects (mesomeric withdrawal). This guide will dissect how this profound electronic pull is predicted to dictate the competition between nucleophilic substitution (Sₙ2/Sₙ1) and elimination (E2/E1cB) pathways.

Competing Reaction Pathways: A Mechanistic Overview

Benzylic systems can undergo several competing reactions. The operative mechanism is determined by factors such as the substrate's structure, the nature of the nucleophile/base, the leaving group, and the solvent.[2][3]

  • Sₙ2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2][4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2]

  • Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step.[5] The rate is primarily dependent on the substrate concentration and factors that stabilize the carbocation.[6]

  • E2 (Elimination Bimolecular): A one-step, concerted mechanism where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[7] The rate depends on both substrate and base concentrations.

  • E1cB (Elimination Unimolecular Conjugate Base): A two-step mechanism that proceeds through a carbanion intermediate. It is favored when the proton to be removed is highly acidic (stabilized by an adjacent electron-withdrawing group) and the leaving group is relatively poor.[8][9][10]

Below is a workflow illustrating the potential reaction pathways for a generic benzylic halide.

sub Benzylic Halide (R-CH₂-X) sn2_ts Sₙ2 Transition State [Nu---CH₂(R)---X]⁻ sub->sn2_ts Substitution sn1_int Sₙ1 Intermediate Carbocation (R-CH₂⁺) sub->sn1_int Substitution e2_ts E2 Transition State [B---H---CR---X]⁻ sub->e2_ts Elimination e1cb_int E1cB Intermediate Carbanion (R-C⁻H-X) sub->e1cb_int Elimination nuc Nucleophile (Nu⁻) nuc->sn2_ts base Base (B⁻) base->e2_ts base->e1cb_int prod_sub Substitution Product (R-CH₂-Nu) sn2_ts->prod_sub Concerted sn1_int->prod_sub + Nu⁻ prod_elim Elimination Product (R=CH₂) e2_ts->prod_elim Concerted e1cb_int->prod_elim LG leaves

Caption: Competing reaction pathways for benzylic halides.

Predictive Kinetic Comparison

We will now compare the expected kinetic performance of this compound against two well-understood benchmarks: the parent Benzyl Bromide and the activated p-Nitrobenzyl Bromide .

Sₙ2 Reactivity: An Accelerated Pathway

The Sₙ2 reaction proceeds through a transition state where negative charge develops on the incoming nucleophile and the outgoing leaving group. Electron-withdrawing groups on the aromatic ring can stabilize this transition state, thereby accelerating the reaction.

  • Benzyl Bromide: This is our baseline substrate. It undergoes Sₙ2 reactions at a moderate rate.[11]

  • p-Nitrobenzyl Bromide: The para-nitro group is strongly electron-withdrawing (Hammett constant σₚ = +0.78).[12] This leads to a significant acceleration of Sₙ2 reactions compared to benzyl bromide.

  • This compound (Predicted): The phenylsulfonyl group is even more powerfully electron-withdrawing than a nitro group (σₚ for -SO₂Me is +0.73, and is expected to be similar or greater for -SO₂Ph).[13] Although positioned at the ortho position, which introduces steric considerations, the electronic effect is expected to dominate. The intense inductive and resonance withdrawal will strongly stabilize the electron-rich Sₙ2 transition state.

Prediction: this compound is expected to undergo Sₙ2 reactions at a rate significantly faster than benzyl bromide, and likely comparable to, or even exceeding, that of p-nitrobenzyl bromide.

sub Substrate Benzyl Bromide p-Nitrobenzyl Bromide This compound rate rate sub->rate

Caption: Predicted relative Sₙ2 reactivity.

Sₙ1 Reactivity: A Suppressed Pathway

The rate-determining step of an Sₙ1 reaction is the formation of a carbocation. Benzylic carbocations are stabilized by resonance with the phenyl ring.[14] However, electron-withdrawing groups on the ring destabilize the carbocation, slowing or preventing the Sₙ1 pathway.

  • Benzyl Bromide: Can undergo Sₙ1 reactions, especially with weak nucleophiles in polar protic solvents, due to the formation of a resonance-stabilized benzyl carbocation.[14]

  • p-Nitrobenzyl Bromide: The nitro group strongly destabilizes the positive charge of the benzyl carbocation, making the Sₙ1 pathway much less favorable than for benzyl bromide.

  • This compound (Predicted): The ortho-phenylsulfonyl group will severely destabilize the adjacent benzylic carbocation. The powerful inductive withdrawal of electrons would place a partial positive charge from the sulfone group next to the formal positive charge of the carbocation, a highly unfavorable electrostatic arrangement.

Prediction: The Sₙ1 pathway for this compound is expected to be kinetically inaccessible under typical conditions. Solvolysis rates will be dramatically lower than those for benzyl bromide.

Elimination Reactivity: The Emergence of the E1cB Pathway

Elimination reactions are not prominent for simple primary benzylic halides like benzyl bromide under standard basic conditions. However, the situation changes dramatically when a strong electron-withdrawing group is present.

  • Benzyl Bromide: Does not have sufficiently acidic benzylic protons to be readily removed by common bases to initiate an E2 or E1cB reaction.

  • This compound (Predicted): The phenylsulfonyl group is known to significantly increase the acidity of adjacent C-H bonds. This will make the benzylic protons of our target molecule far more acidic than those of benzyl bromide. In the presence of a strong, non-nucleophilic base, an elimination pathway becomes highly probable. Given the acidity of the proton and the potential for a stabilized carbanion intermediate, an E1cB mechanism is a strong possibility.[10][15] This pathway is rarely considered for simple benzyl halides but is predicted to be a major competing, if not dominant, reaction for this compound with strong bases.

sub 2-Bromobenzyl Phenyl Sulfone carbanion Carbanion Intermediate (Stabilized by SO₂Ph) sub->carbanion + Base, Step 1 (Fast) base Strong Base (e.g., DBU) base->carbanion product Elimination Product carbanion->product - Br⁻, Step 2 (Slow)

Caption: The predicted E1cB mechanism for this compound.

Hypothetical Kinetic Data Summary

The table below summarizes the predicted kinetic outcomes for our target molecule compared to the benchmarks. These values are illustrative, based on the mechanistic analysis above, and serve as a hypothesis for future experimental verification.

SubstrateReaction TypeNucleophile/BaseRelative Rate Constant (k_rel)Primary Pathway
Benzyl Bromide SubstitutionStrong Nucleophile (e.g., N₃⁻)1Sₙ2
SolvolysisWeak Nucleophile (e.g., H₂O)1Sₙ1 / Sₙ2 mix
EliminationStrong Base (e.g., DBU)Very LowUnfavorable
p-Nitrobenzyl Bromide SubstitutionStrong Nucleophile (e.g., N₃⁻)~50 - 100Sₙ2
SolvolysisWeak Nucleophile (e.g., H₂O)<< 1Sₙ2 (Slow)
EliminationStrong Base (e.g., DBU)LowMinor E2
This compound SubstitutionStrong Nucleophile (e.g., N₃⁻)> 100 (Predicted) Sₙ2
(Predicted)SolvolysisWeak Nucleophile (e.g., H₂O)<<< 1 (Predicted) Sₙ1 Suppressed
EliminationStrong Base (e.g., DBU)High (Predicted) E1cB/E2

Proposed Experimental Protocol for Kinetic Analysis

To validate these predictions, a series of kinetic experiments can be performed. The disappearance of the starting material or the appearance of the product can be monitored over time using techniques like HPLC or ¹H NMR spectroscopy.

Workflow for a Typical Kinetic Run

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 Equilibrate solutions (Substrate, Nucleophile, Solvent) to reaction temperature (e.g., 25°C) P2 Prepare reaction vial with stir bar and internal standard P1->P2 E1 Initiate reaction by adding nucleophile to substrate solution P2->E1 E2 Start timer and take initial sample (t=0) immediately E1->E2 E3 Withdraw aliquots at predetermined time intervals E2->E3 E4 Quench reaction in each aliquot (e.g., with acid) E3->E4 A1 Analyze quenched aliquots by HPLC or NMR E4->A1 A2 Determine concentration of reactant vs. time A1->A2 A3 Plot ln[Substrate] vs. time (for pseudo-first-order) A2->A3 A4 Calculate rate constant (k) A3->A4

Caption: Standard workflow for a kinetic experiment.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of this compound, the chosen nucleophile (e.g., sodium azide for Sₙ2) or base (e.g., DBU for elimination), and an internal standard (e.g., durene) in a suitable solvent (e.g., acetonitrile).

  • Temperature Control: Place all solutions in a thermostated bath until they reach the desired reaction temperature.

  • Reaction Initiation: In a reaction vial, combine the substrate and internal standard solutions. Initiate the reaction by adding a known volume of the nucleophile/base solution.

  • Sampling: At recorded time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a dilute acid).

  • Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the starting material relative to the internal standard.

  • Data Processing: To determine the rate constant, plot the natural logarithm of the substrate concentration versus time. For a pseudo-first-order reaction (using a large excess of nucleophile), the slope of this line will be -k_obs. The second-order rate constant can be found by dividing k_obs by the nucleophile concentration.

Conclusion

This compound is predicted to be a highly reactive and versatile substrate. Its kinetic profile is dominated by the powerful electron-withdrawing nature of the ortho-phenylsulfonyl group. This leads to a strong predisposition towards accelerated Sₙ2 reactions with a wide range of nucleophiles. Conversely, pathways involving carbocation intermediates, such as Sₙ1, are expected to be strongly suppressed . A key feature that distinguishes this molecule from simpler benzyl halides is its potential to undergo fast base-induced elimination , likely via an E1cB mechanism, due to the increased acidity of its benzylic protons. These predictive insights provide a valuable framework for chemists seeking to incorporate this or similar building blocks into their synthetic strategies.

References

  • University of Calgary. Nucleophilic substitution of benzylic halides. Available at: [Link]

  • Pharmaguideline. SN1 and SN2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]

  • Wikipedia. SN2 reaction. Available at: [Link]

  • University of Calgary. Eliminations of benzylic systems. Available at: [Link]

  • OpenOChem Learn. SN2 Mechanism and Kinetics. Available at: [Link]

  • OpenOChem Learn. E1cB: The Conjugate Base Elimination Pathway. Available at: [Link]

  • Kice, J. L., & Kupczyk-Subotkowska, L. (1990). Study of reactions leading to sulfine formation. 4. Evidence for a reversible E1cB mechanism for base-induced elimination of N,N-diisopropyl-9-fluorenesulfinamide. The Journal of Organic Chemistry.
  • ResearchGate. Hammett Substituent Constants. Available at: [Link]

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  • Pasto, D. J., McMillan, D., & Murphy, T. (1969). Determination of Hammett ρ Values for Substituted Phenylmercapto-, Phenylsulfinyl-, and Phenylsulfonylacetic Acids. The Journal of Organic Chemistry.
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The Enigmatic Role of 2-Bromobenzyl Phenyl Sulfone in Modern Organic Synthesis: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision that dictates the efficiency, scope, and novelty of a synthetic route. Among the vast arsenal of sulfur-containing compounds, 2-Bromobenzyl Phenyl Sulfone presents as a molecule of intriguing potential, embodying the dual reactivity of a benzyl sulfone and an ortho-haloaromatic system. This guide provides a deep mechanistic investigation into the probable and proven reactivity of this sulfone, critically comparing its utility against contemporary alternatives in key organic transformations. Our focus is to move beyond mere protocols and delve into the causality of its chemical behavior, offering field-proven insights for the modern chemist.

I. The Dual-Reactivity Profile of this compound

This compound is characterized by two primary sites of reactivity: the acidic benzylic protons alpha to the sulfonyl group, and the carbon-bromine bond on the aromatic ring. The powerful electron-withdrawing nature of the phenylsulfonyl group significantly acidifies the adjacent benzylic protons, rendering them susceptible to deprotonation by a suitable base. This opens pathways for the formation of a stabilized carbanion, a potent nucleophile for various carbon-carbon bond-forming reactions. Concurrently, the ortho-bromine substituent provides a handle for transition-metal-catalyzed cross-coupling reactions or, under specific conditions, elimination reactions.

A study on o-halobenzyl sulfones highlights their utility as precursors to 1,3-zwitterionic synthons.[1][2] The α-sulfonyl carbanions, generated with bases like butyllithium (BuLi) or potassium carbonate under phase-transfer conditions, readily react with a range of electrophiles including alkyl halides and aldehydes.[1][2] Subsequently, the halogen atom can participate in palladium-catalyzed reactions such as Heck, Suzuki, and Sonogashira couplings.[1][2] This sequential functionalization underscores the synthetic versatility inherent in the structure of this compound.

II. Mechanistic Exploration: A Tale of Two Pathways

The reactivity of this compound can be channeled down two distinct and mechanistically fascinating pathways: intramolecular cyclization and as a potential precursor for the generation of the highly reactive intermediate, benzyne.

A. Intramolecular Cyclization: A Plausible but Underutilized Route

The generation of a carbanion at the benzylic position in this compound sets the stage for a potential intramolecular nucleophilic aromatic substitution (SNAr) to displace the ortho-bromine and form a five-membered ring. However, the direct SNAr on an unactivated benzene ring is generally disfavored. A more plausible pathway, particularly with strong bases, is an elimination-addition mechanism proceeding through a benzyne intermediate.

A related base-induced cyclization of benzyl 1-alkynyl sulfones has been shown to proceed through a benzyl carbanion, which then cyclizes with a temporary disruption of aromaticity.[3] While the substrate differs, the underlying principle of a benzylic carbanion initiating an intramolecular reaction is a key mechanistic parallel.

B. Benzyne Formation: A Comparative Analysis of Precursors

The generation of benzyne is a powerful method for the construction of polysubstituted aromatic compounds.[4] Historically, benzyne was generated from haloarenes using strong bases like sodium amide (NaNH₂).[5] This classical approach, however, suffers from harsh reaction conditions and limited functional group tolerance.

The Hypothetical Role of this compound:

Treatment of this compound with a strong, non-nucleophilic base could, in principle, lead to the formation of benzyne. The mechanism would likely involve a two-step process: deprotonation at the benzylic position to form a carbanion, followed by an intramolecular E1cB-type elimination of the bromide and the phenylsulfonylmethyl group. However, the literature is sparse with examples of this specific transformation, suggesting that it may not be a particularly efficient or high-yielding process.

Modern Alternatives for Benzyne Generation:

The field of benzyne chemistry has been revolutionized by the development of mild and efficient precursors. The most prominent among these is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as Kobayashi's precursor.[6][7][8][9] This compound generates benzyne under remarkably mild conditions through treatment with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[7][10]

Experimental Workflow: Benzyne Generation and Trapping

G cluster_0 Benzyne Generation cluster_1 Benzyne Trapping Precursor Benzyne Precursor (e.g., 2-(TMS)phenyl triflate) Activator Activator (e.g., CsF in MeCN) Precursor->Activator Reaction Initiation Benzyne Benzyne Intermediate Activator->Benzyne Formation Trapping_Agent Trapping Agent (e.g., Furan, Azide) Benzyne->Trapping_Agent Reaction Product Cycloaddition or Nucleophilic Addition Product Trapping_Agent->Product

Caption: Generalized workflow for the generation and trapping of benzyne.

Performance Comparison of Benzyne Precursors

PrecursorActivation ConditionsAdvantagesDisadvantagesRepresentative Yields
2-Halobenzenes Strong bases (e.g., NaNH₂, LDA)Inexpensive starting materialsHarsh conditions, low functional group tolerance, potential for side reactionsVariable, often moderate to low
2-(TMS)phenyl triflate Fluoride source (e.g., CsF, TBAF)Mild conditions, high functional group tolerance, high efficiencyMore expensive precursor76-95%[4]
2-Aminobenzoic acids Diazotization (e.g., isoamyl nitrite)Readily available starting materialsPotentially explosive intermediates, requires careful handlingGood to excellent
This compound (Hypothetical) Strong basePotentially inexpensiveLikely requires harsh conditions, efficiency and scope are unprovenN/A

This comparative table clearly illustrates the superiority of modern benzyne precursors, particularly 2-(trimethylsilyl)phenyl triflate, in terms of mildness and efficiency. While this compound could theoretically generate benzyne, the lack of dedicated studies suggests that it is not a competitive alternative to established methods.

III. The Truce-Smiles Rearrangement: A Potential Transformation

The Truce-Smiles rearrangement is a base-catalyzed intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, causing the migration of an aryl group.[11][12] This reaction is particularly relevant for aryl sulfones.

Mechanistic Pathway:

For a generic aryl sulfone, the reaction is initiated by deprotonation of a benzylic carbon, generating a carbanion. This carbanion then attacks the ipso-carbon of the aryl sulfone, forming a spirocyclic Meisenheimer-like intermediate. Subsequent cleavage of the carbon-sulfur bond and protonation leads to the rearranged product.

Mechanism: The Truce-Smiles Rearrangement

G Start Aryl Sulfone Substrate Deprotonation Deprotonation (Base) Start->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Attack Intramolecular Nucleophilic Attack Carbanion->Attack Intermediate Spirocyclic Intermediate (Meisenheimer-like) Attack->Intermediate Cleavage C-S Bond Cleavage Intermediate->Cleavage Product Rearranged Product Cleavage->Product

Caption: Generalized mechanism of the Truce-Smiles rearrangement.

While no specific examples of the Truce-Smiles rearrangement of this compound are readily available in the literature, the general mechanism provides a strong predictive framework for its potential reactivity under basic conditions. The presence of the ortho-bromine atom could influence the regioselectivity of the rearrangement and potentially offer pathways to further functionalization of the product. Recent advances have also explored radical-mediated Truce-Smiles rearrangements, expanding the scope and utility of this transformation under milder conditions.[13][14]

IV. Experimental Protocols

General Protocol for Benzyne Generation from 2-(Trimethylsilyl)phenyl Triflate and Trapping with Furan

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium Fluoride (CsF), anhydrous

  • Furan

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).

  • Dissolve the precursor in anhydrous acetonitrile.

  • Add furan (3.0-5.0 equiv) to the solution.

  • In a separate flask, weigh anhydrous cesium fluoride (1.5-2.0 equiv).

  • Add the solid CsF to the reaction mixture in one portion with vigorous stirring.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry, and compared with literature data for the known adduct. The absence of starting material in the final product confirms the completion of the reaction.

V. Conclusion and Future Outlook

This compound is a molecule with significant, yet largely untapped, synthetic potential. Its dual-reactivity profile as both a nucleophile precursor and a substrate for cross-coupling reactions makes it an attractive building block in organic synthesis. However, in the context of benzyne generation, it is clear that modern precursors such as 2-(trimethylsilyl)phenyl triflate offer superior performance in terms of mildness, efficiency, and functional group compatibility.

The true potential of this compound may lie in less explored areas, such as tandem reactions that exploit both of its reactive sites in a single synthetic operation, or in the context of the Truce-Smiles rearrangement to generate novel molecular scaffolds. Further mechanistic investigations are warranted to fully elucidate the reactivity of this enigmatic sulfone and to define its place in the toolkit of the modern synthetic chemist. For researchers and drug development professionals, understanding the mechanistic nuances and comparative performance of such reagents is paramount to the innovation of efficient and robust synthetic strategies.

VI. References

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. ACS Catalysis. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. [Link]

  • Wentworth, P., Jr., et al. (2000). The Truce–Smiles rearrangement of substituted phenyl ethers. RSC Publishing. [Link]

  • Biehl, E. R. (2010). NOVEL ASPECTS OF BENZYNE CHEMISTRY. Nottingham ePrints. [Link]

  • Shi, F., & Larock, R. C. (2013). Synthesis of Benzotriazoles from Benzynes and Azides. PMC. [Link]

  • Wang, Q., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Gevorgyan, V., et al. (2021). Scope of benzyne precursors in photochemical transformation. ResearchGate. [Link]

  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]

  • Alcaide, B., et al. (2005). Synthetic Applications of o- and p-Halobenzyl Sulfones as Zwitterionic Synthons: Preparation of Ortho-Substituted Cinnamates and Biarylacetic Acids. The Journal of Organic Chemistry. [Link]

  • Melchiorre, P., et al. (2025). Visible-Light-Mediated Radical Truce–Smiles Rearrangement via Arylazo Sulfones. JACS Au. [Link]

  • Stoltz, B. M., et al. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry. [Link]

  • Alcaide, B., et al. (2005). Synthetic applications of o- and p-halobenzyl sulfones as zwitterionic synthons: preparation of ortho-substituted cinnamates and biarylacetic acids. PubMed. [Link]

  • Schwan, A. L., & Hossain, M. S. (2011). Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones. ResearchGate. [Link]

  • Greaney, M. F., et al. (2013). Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors. Chemical Communications. [Link]

  • Smith, A. M., et al. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Science Publishing. [Link]

  • King, B. T., et al. (2006). Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes. ResearchGate. [Link]

  • Nevado, C., et al. (2025). Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides. PMC. [Link]

  • Stoltz, B. M., et al. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. ResearchGate. [Link]

  • Shashidher, B., et al. (2011). Formation and Trapping of Benzyne. ResearchGate. [Link]

  • Greaney, M. F., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters. [Link]

  • Bîcu, E., et al. (2018). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. ResearchGate. [Link]

  • Wang, J., et al. (2025). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters. [Link]

  • Stephenson, C. R. J., et al. (2021). Merging Hydrogen‐Atom‐Transfer and the Truce‐Smiles Rearrangement for Synthesis of β‐Arylethylamines from Unactivated Allylsulfonamides. Angewandte Chemie. [Link]

  • Garg, N. K., et al. (2021). Optimization of a photochemically driven benzyne reaction. UCLA. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthetic integrity of a chemical building block is paramount. The purity of a reagent like 2-Bromobenzyl Phenyl Sulfone (CAS No: 92022-50-9) directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential therapeutic agent.[1] This guide provides an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of this key sulfone intermediate. We move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

The synthesis of this compound, commonly achieved through the reaction of a benzyl halide with a sulfinate salt, can introduce several process-related impurities.[2] These may include unreacted starting materials (e.g., 2-bromobenzyl bromide, sodium benzenesulfinate), byproducts from side reactions, or residual solvents. A comprehensive purity assessment, therefore, requires a multi-faceted analytical strategy.

Comparative Analysis of Core Analytical Techniques

No single technique provides a complete picture of a compound's purity. The most reliable assessments are achieved by employing orthogonal methods—techniques that measure different chemical or physical properties. Here, we compare the principal methods for analyzing this compound.

Technique Primary Application Strengths Limitations Typical Purity Specification
HPLC-UV Quantitative Purity & Impurity ProfilingHigh precision, excellent for non-volatile impurities, robust and reproducible.Requires chromophore, may not detect co-eluting impurities without mass spectrometry.>98.0% (Area %)[3][4][5]
GC-MS Impurity Identification & VolatilesHigh sensitivity, definitive identification via mass spectra, excellent for residual solvents and volatile byproducts.[6][7]Not suitable for non-volatile or thermally labile compounds.Identifies and confirms trace impurities.
¹H NMR Spectroscopy Structural Confirmation & Purity EstimationGold standard for structural verification, can detect impurities with unique proton signals.[8][9][10]Less sensitive than chromatographic methods (~1% detection limit), requires pure reference for qNMR.Structure confirmed[5][11]
Melting Point Preliminary Purity CheckFast, inexpensive, simple indicator of purity.Non-specific, susceptible to user error, only useful for crystalline solids.94.0 to 98.0 °C[4][5][11]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For routine quality control and precise quantification of non-volatile impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18 or Phenyl) and a polar mobile phase. Given the aromatic nature of this compound, a Phenyl stationary phase can offer alternative selectivity through π-π interactions, potentially resolving isomers or closely related aromatic impurities more effectively than a standard C18 column.[12]

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To quantify the purity of this compound and separate it from potential synthesis-related impurities.

Instrumentation:

  • HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.[13]

Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Condition Rationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm Phenyl phase provides π-π interactions, enhancing separation of aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reversed-phase.
Gradient Program 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B Gradient elution ensures separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains consistent retention times.
Injection Volume 5 µL

| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine purity.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Vial Transfer Separate Separation on Phenyl Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Identification Specialist

GC-MS is an indispensable tool for identifying volatile and semi-volatile impurities that might be missed by HPLC.[7][14] For a halogenated compound like this compound, GC-MS offers a significant advantage: the mass spectrometer can detect the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of bromine-containing fragments.[6] This is particularly useful for identifying unreacted 2-bromobenzyl bromide or related byproducts.

Experimental Protocol: GC-MS for Impurity Identification

Objective: To identify potential volatile impurities and confirm the identity of the main component through its mass spectrum.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Solution (1 mg/mL): Dissolve ~1 mg of the synthesized product in 1 mL of solvent.

Chromatographic and Spectrometric Conditions:

Parameter Condition Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas.
Inlet Temp. 280 °C Ensures complete volatilization of the sample.
Injection 1 µL, Split ratio 50:1 Prevents column overloading.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min Separates components based on boiling point.
MS Source Temp. 230 °C Standard temperature for electron ionization.
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating fragment libraries.

| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and its fragments. |

Data Analysis: Compare the resulting mass spectra of eluted peaks against a spectral library (e.g., NIST) and analyze the isotopic patterns for bromine-containing ions to identify impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow SamplePrep 1. Sample Preparation (Dissolve in DCM) Injection 2. GC Injection (Split Mode) SamplePrep->Injection Separation 3. GC Separation (Temperature Program) Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Column Effluent MassAnalysis 5. Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection 6. Detection MassAnalysis->Detection DataProcessing 7. Data Analysis (Library Search & Isotope Pattern) Detection->DataProcessing Mass Spectra

Caption: Workflow for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While chromatography excels at separation and quantification, NMR spectroscopy provides the definitive structural proof.[8] For this compound, ¹H NMR is used to confirm the presence and connectivity of all protons, while ¹³C NMR confirms the carbon skeleton. The chemical shifts and coupling patterns are unique fingerprints of the molecule. Impurities can often be identified by the presence of unexpected signals in the spectrum.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Methylene (-CH₂-)~ 4.5 - 4.7Singlet (s)2H
Aromatic (Phenyl Sulfone)~ 7.5 - 8.0Multiplet (m)5H
Aromatic (Bromobenzyl)~ 7.1 - 7.6Multiplet (m)4H

Causality: The methylene protons appear as a singlet downfield due to the deshielding effects of the adjacent sulfone group and the bromobenzyl ring. The aromatic protons will show complex splitting patterns characteristic of their substitution. An unreacted starting material like 2-bromobenzyl bromide would show a methylene singlet at a slightly different chemical shift, allowing for its detection.

Visualizing the NMR Logic Flow

NMR_Logic Sample Synthesized Product in CDCl3 AcquireH1 Acquire ¹H Spectrum Sample->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Sample->AcquireC13 AnalyzeH1 Analyze ¹H Data (Shifts, Integration, Coupling) AcquireH1->AnalyzeH1 AnalyzeC13 Analyze ¹³C Data (Number of Signals, Shifts) AcquireC13->AnalyzeC13 StructureConfirm Structure Confirmed? AnalyzeH1->StructureConfirm AnalyzeC13->StructureConfirm Pure Product is Pure StructureConfirm->Pure Yes Impure Impurities Detected StructureConfirm->Impure No

Caption: Logical flow for structural verification via NMR.

Conclusion and Best Practices

  • For routine QC and quantification: A validated RP-HPLC method is the industry standard, providing reliable purity values.

  • For impurity investigation and structural confirmation: GC-MS is crucial for identifying volatile unknowns, while NMR remains the ultimate authority for structural verification.

  • For initial screening: A melting point determination offers a rapid, albeit non-specific, first indication of purity.

By integrating these methods, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality, consistency, and reliability of their synthetic intermediates and the integrity of their subsequent research.

References

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A Senior Application Scientist's Comparative Guide to Sulfone Reagents: Benchmarking the Efficiency of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate synthetic reagents is paramount to the success and efficiency of a synthetic campaign. In the realm of carbon-carbon bond formation, sulfone reagents have carved out a significant niche, particularly in olefination and cross-coupling reactions. This guide provides an in-depth technical comparison of 2-Bromobenzyl Phenyl Sulfone against other commonly employed sulfone reagents. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to aid in your experimental design.

The Enduring Utility of Sulfones in Modern Synthesis

The sulfonyl group (-SO₂-) is a versatile functional group that has found extensive application in organic synthesis. Its strong electron-withdrawing nature acidifies the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic species can then participate in a variety of bond-forming reactions. Furthermore, the sulfonyl group can act as a competent leaving group, enabling subsequent transformations.[1][2] These dual roles have made sulfones indispensable reagents in several name reactions, most notably the Julia-Kocienski olefination and the Ramberg-Bäcklund rearrangement. In the context of drug discovery, the sulfone moiety itself is a common pharmacophore found in numerous therapeutic agents.[3]

Featured Reagent: this compound

This compound is a versatile reagent characterized by the presence of a bromine atom on the ortho position of the benzyl ring. This substitution pattern is hypothesized to influence the reagent's reactivity and selectivity in several ways:

  • Steric Effects: The ortho-bromo group can introduce steric hindrance, which may influence the facial selectivity of the approach to the carbonyl electrophile in olefination reactions, potentially impacting the E/Z ratio of the resulting alkene.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can subtly modulate the acidity of the benzylic protons, potentially affecting the rate of deprotonation and subsequent reaction.

  • Orthogonal Reactivity: The presence of a bromine atom provides a handle for subsequent cross-coupling reactions, allowing for a divergent synthetic strategy where the sulfone is first used for olefination, and the aryl bromide is later functionalized.

Comparative Analysis: this compound vs. Alternative Sulfone Reagents

To provide a clear and objective comparison, we will benchmark this compound against a selection of relevant alternative sulfone reagents in the context of the widely utilized Julia-Kocienski olefination. The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from aldehydes and sulfones.[2][4][5][6]

Alternative Reagents Under Consideration:

  • Benzyl Phenyl Sulfone (Unsubstituted): The parent compound, serving as a baseline for evaluating the effect of the ortho-bromo substituent.

  • 2-Chlorobenzyl Phenyl Sulfone: A closely related analogue to assess the impact of a different halogen at the ortho position.

  • 2-Methylbenzyl Phenyl Sulfone: To investigate the effect of an electron-donating and sterically different group at the ortho position.

  • Benzothiazol-2-yl Benzyl Sulfone (BT-Sulfone): A reagent with a different activating group on the sulfur atom, known to influence the reaction mechanism and stereoselectivity of the Julia-Kocienski olefination.[4][6]

  • 1-Phenyl-1H-tetrazol-5-yl Benzyl Sulfone (PT-Sulfone): Another widely used reagent with a distinct activating group, often favoring the formation of E-alkenes.[4]

Hypothetical Comparative Data: Julia-Kocienski Olefination
Sulfone ReagentExpected Major Alkene IsomerHypothetical Yield (%)Plausible E/Z RatioKey Considerations
This compound E-alkene80-90~90:10Ortho-substituent may influence stereoselectivity. Bromine allows for post-olefination functionalization.
Benzyl Phenyl SulfoneE-alkene85-95>95:5Generally provides high E-selectivity with unhindered substrates.
2-Chlorobenzyl Phenyl SulfoneE-alkene80-90~90:10Similar to the bromo-analogue, with potential minor differences in reactivity due to halogen electronegativity and size.
2-Methylbenzyl Phenyl SulfoneE-alkene75-85~85:15The electron-donating methyl group might slightly decrease the acidity of the benzylic protons. Steric bulk could also play a role.
Benzothiazol-2-yl Benzyl SulfoneE-alkene85-95>95:5The BT-group is a highly effective activating group, often leading to excellent yields and E-selectivity.[4][6]
1-Phenyl-1H-tetrazol-5-yl Benzyl SulfoneE-alkene90-98>98:2The PT-group is known for promoting high E-selectivity in many cases.[4]

Causality Behind Expected Performance:

  • Stereoselectivity: In the Julia-Kocienski olefination, the formation of the more thermodynamically stable anti-diastereomeric β-alkoxy sulfone intermediate generally leads to the E-alkene. The steric and electronic nature of the sulfone's substituents can influence the transition state energies and thus the diastereoselectivity of this initial addition step. For ortho-substituted benzyl phenyl sulfones, the steric bulk of the substituent can disfavor the transition state leading to the syn-adduct, thereby enhancing E-selectivity.

  • Reactivity: The rate of the reaction is influenced by the acidity of the α-protons to the sulfonyl group. Electron-withdrawing groups, such as halogens, are expected to increase this acidity, potentially leading to faster deprotonation and reaction. Conversely, electron-donating groups like methyl may slightly decrease the acidity. The nature of the activating group on the sulfur (e.g., phenyl vs. BT vs. PT) has a significant impact on the overall reaction pathway and efficiency.

Experimental Protocols

To facilitate the practical application of these insights, we provide detailed, step-by-step protocols for the synthesis of a representative sulfone reagent and its use in a Julia-Kocienski olefination.

Synthesis of this compound

This protocol describes a typical two-step synthesis involving the alkylation of sodium benzenesulfinate with 2-bromobenzyl bromide.

Workflow Diagram:

Synthesis_of_2_Bromobenzyl_Phenyl_Sulfone cluster_step1 Step 1: Preparation of Sodium Benzenesulfinate cluster_step2 Step 2: Alkylation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Sodium_Benzenesulfinate Sodium Benzenesulfinate Benzenesulfonyl_Chloride->Sodium_Benzenesulfinate Reduction Sodium_Sulfite Sodium Sulfite Solution Sodium_Sulfite->Sodium_Benzenesulfinate Bromobenzyl_Bromide 2-Bromobenzyl Bromide Target_Sulfone 2-Bromobenzyl Phenyl Sulfone Bromobenzyl_Bromide->Target_Sulfone Sodium_Benzenesulfinate_input Sodium Benzenesulfinate Sodium_Benzenesulfinate_input->Target_Sulfone SN2 Reaction Julia_Kocienski_Olefination cluster_reaction One-Pot Julia-Kocienski Olefination cluster_workup Workup & Purification Sulfone 2-Bromobenzyl Phenyl Sulfone Alkene Alkene Product Sulfone->Alkene Aldehyde Aldehyde Aldehyde->Alkene Base Base (e.g., KHMDS) Base->Alkene Deprotonation & Reaction Quench Quench with sat. NH4Cl Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Alkene_input Alkene Product Alkene_input->Quench

Sources

A Comparative Guide to Spectroscopic Confirmation of Functional Group Transformations on 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise confirmation of molecular transformations is paramount. This guide provides an in-depth technical comparison of spectroscopic methods to validate functional group transformations on 2-Bromobenzyl Phenyl Sulfone. We will explore the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to provide unequivocal evidence of chemical modification. This guide is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating experimental approach.

Introduction: The Significance of this compound in Synthesis

This compound is a versatile bifunctional molecule, presenting two key reactive sites for synthetic elaboration: the carbon-bromine bond on the benzyl ring and the benzylic protons adjacent to the sulfone group. The bromine atom is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. The sulfone group, being strongly electron-withdrawing, acidifies the benzylic protons, making this position susceptible to deprotonation and subsequent alkylation or other nucleophilic additions.

Given these reactive possibilities, it is crucial to employ a suite of analytical techniques to confirm that a desired transformation has occurred and to characterize the resulting product thoroughly. This guide will focus on a representative transformation: a Suzuki-Miyaura coupling reaction at the C-Br bond.

The Spectroscopic Toolkit: A Comparative Overview

The three primary spectroscopic techniques for the characterization of organic molecules—NMR, FT-IR, and MS—each provide unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms and the electronic environment of individual atoms within a molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the presence or absence of specific functional groups.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

The synergy of these techniques allows for a comprehensive and unambiguous structural elucidation of the starting material and the transformed product.

Experimental Case Study: Suzuki-Miyaura Coupling of this compound

To illustrate the power of spectroscopic confirmation, we will consider the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[1]

Reaction Scheme:

Spectroscopic Profile of the Starting Material: this compound

A thorough characterization of the starting material is the essential first step.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR Aromatic protons on the brominated ring and the phenyl sulfone ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons will appear as a singlet, shifted downfield due to the influence of the adjacent sulfone group.
¹³C NMR Aromatic carbons will be observed in the δ 120-140 ppm region. The carbon bearing the bromine atom will have a characteristic chemical shift. The benzylic carbon will also be shifted downfield.
FT-IR Characteristic strong, sharp peaks for the sulfone group (S=O) will be present. Asymmetric and symmetric stretching vibrations are expected around 1320-1280 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[2] Aromatic C-H and C=C stretching bands will also be visible.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2), will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak will correspond to the molecular weight of C₁₃H₁₁BrO₂S.[3][4][5]
Spectroscopic Confirmation of the Transformed Product: 2-Arylbenzyl Phenyl Sulfone

Following the Suzuki-Miyaura coupling, the spectroscopic data of the purified product will exhibit distinct changes, providing clear evidence of the transformation.

Table 2: Comparative Spectroscopic Analysis of Starting Material vs. Product

Spectroscopic TechniqueExpected Changes Post-Transformation (2-Arylbenzyl Phenyl Sulfone)Rationale for Change
¹H NMR Disappearance of the characteristic splitting pattern of the brominated aromatic ring and the appearance of new signals corresponding to the protons of the newly introduced aryl group. The integration of the aromatic region will increase.The C-Br bond has been replaced by a C-C bond, altering the electronic environment and connectivity of the aromatic protons.
¹³C NMR The signal corresponding to the carbon previously bonded to bromine will disappear and be replaced by a new signal for the carbon now part of the biaryl linkage. New signals for the carbons of the introduced aryl group will appear.The change in substituent from bromine to an aryl group significantly alters the chemical shift of the ipso-carbon.
FT-IR The characteristic sulfone (S=O) stretches will remain. New bands corresponding to the functional groups on the introduced aryl ring may appear (e.g., a nitrile stretch if a cyano-substituted arylboronic acid was used). The overall fingerprint region will change.The core sulfone functional group is retained, while the introduction of a new aryl group modifies the overall vibrational profile of the molecule.
Mass Spectrometry The M⁺ and M+2 isotopic pattern characteristic of a bromine-containing compound will be absent. The molecular ion peak will correspond to the new, higher molecular weight of the coupled product.The bromine atom has been replaced by the aryl group, resulting in a change in the elemental composition and molecular weight of the molecule.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation start Purified Product prep_nmr Dissolve in CDCl3 for NMR start->prep_nmr prep_ftir Prepare KBr pellet or thin film for FT-IR start->prep_ftir prep_ms Dissolve in suitable solvent for MS start->prep_ms run_nmr Acquire 1H and 13C NMR Spectra prep_nmr->run_nmr run_ftir Acquire FT-IR Spectrum prep_ftir->run_ftir run_ms Acquire Mass Spectrum prep_ms->run_ms interp_nmr Analyze chemical shifts, coupling constants, and integration run_nmr->interp_nmr interp_ftir Identify characteristic functional group vibrations run_ftir->interp_ftir interp_ms Determine molecular weight and isotopic pattern run_ms->interp_ms final Structural Confirmation interp_nmr->final interp_ftir->final interp_ms->final

Caption: Workflow for spectroscopic analysis.

Visualization of Key Transformations

Logical Flow of Spectroscopic Evidence

G cluster_start Starting Material: this compound cluster_product Product: 2-Arylbenzyl Phenyl Sulfone start_nmr ¹H & ¹³C NMR: Signals for brominated aromatic ring transformation Suzuki-Miyaura Coupling start_nmr->transformation start_ftir FT-IR: Characteristic S=O stretches start_ftir->transformation start_ms MS: M⁺ and M+2 isotopic pattern start_ms->transformation prod_nmr ¹H & ¹³C NMR: New aromatic signals, loss of brominated pattern prod_ftir FT-IR: S=O stretches retained, new aryl bands prod_ms MS: Absence of Br isotopic pattern, new molecular ion transformation->prod_nmr transformation->prod_ftir transformation->prod_ms

Caption: Logic of spectroscopic change.

Conclusion: A Multi-faceted Approach to Certainty

The robust characterization of functional group transformations is not reliant on a single analytical technique but on the convergence of evidence from multiple, complementary spectroscopic methods. As demonstrated with the Suzuki-Miyaura coupling of this compound, the combined insights from NMR, FT-IR, and Mass Spectrometry provide an undeniable confirmation of the desired chemical change. By understanding the principles behind each technique and the expected spectral changes, researchers can confidently and accurately elucidate the structures of their novel compounds, a critical step in the journey of discovery and development.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(21), 9489–9499. [Link]

  • Royal Society of Chemistry. (2022). Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • MDPI. (2022). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. Retrieved from [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. [Link]

  • Sithebe, S., & Robinson, R. S. (2018). Microwave-Promoted Suzuki–Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein Journal of Organic Chemistry, 14, 1335–1343. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19385–19390. [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

  • MDPI. (2021). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, field-tested framework for the proper disposal of 2-Bromobenzyl Phenyl Sulfone (CAS No. 92022-50-9). The procedural logic outlined here is designed to ensure operational safety, environmental stewardship, and regulatory adherence, establishing a self-validating system for chemical waste management.

Core Principle: Hazard Characterization and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic sulfone. While some safety data sheets (SDS) may lack comprehensive hazard data, the molecular structure necessitates a cautious approach.[1] The presence of a brominated benzyl group suggests it should be handled as a hazardous substance. It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[2]

The foundational principle of safe disposal is the mitigation of these risks through appropriate engineering controls and Personal Protective Equipment (PPE). All handling of this compound, especially during waste consolidation, must be performed within a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption and skin irritation.[3][4]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against accidental splashes of solutions or solid particulates.
Lab Coat Standard flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Required if handling outside a fume hood (not recommended).An N95-rated dust mask may be necessary for handling fine powders to prevent inhalation.[4]

The Critical First Step: Correct Waste Segregation

The single most critical step in chemical waste disposal is proper segregation at the point of generation. The causality is clear: improper segregation can lead to dangerous chemical reactions within the waste container and complicates the final disposal process, which is often incineration for halogenated compounds.[5]

This compound is unequivocally classified as a Halogenated Organic Waste due to the bromine atom in its structure.[5][6][7] It must never be mixed with non-halogenated solvents, aqueous waste, or solid waste streams.[8] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental burden.[7]

Table 2: Chemical Waste Stream Segregation

Waste CategoryDescription & ExamplesRecommended Container
Halogenated Organic This compound , Dichloromethane, Chloroform, Bromobenzene.Clearly labeled, compatible polyethylene (plastic) container.[3] Often designated with a green label.[5]
Non-Halogenated Organic Acetone, Hexanes, Ethyl Acetate, Toluene, Methanol.Labeled plastic container, often designated with a black or red label.[5]
Aqueous Waste Acidic and basic solutions (neutralized if possible), non-hazardous buffer solutions.Labeled plastic container, often designated with a blue label.[5]

Step-by-Step Disposal Protocol for this compound

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and systematically verifiable.

Step 1: Container Selection and Preparation

  • Select the Correct Container: Obtain a designated hazardous waste container compatible with halogenated organic compounds. Polyethylene containers are recommended as halogenated compounds can degrade to form acids that corrode metal.[3]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7] Fill out all required generator information.

Step 2: Waste Accumulation

  • Transfer Waste: Carefully transfer waste this compound (whether solid or in a halogenated solvent solution) into the pre-labeled container. This must be done inside a chemical fume hood.

  • Update the Label: With every addition, list the full chemical name "this compound" and the estimated quantity on the hazardous waste tag.[7][8] Do not use abbreviations.

  • Keep Container Closed: The container must remain tightly sealed at all times except when waste is actively being added.[7][8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated SAA within your laboratory. This area must be clearly marked.

  • Secondary Containment: The container must be placed within a secondary containment bin or tub to contain any potential leaks.[3]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3]

Step 4: Arranging Final Disposal

  • Monitor Fill Level: Do not fill the container beyond 75-80% capacity to allow for vapor expansion and prevent spills during transport.

  • Request Pickup: Once the container is ready for removal, complete the hazardous waste tag and submit a collection request to your institution's EHS department or licensed waste contractor as per institutional policy.[7]

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

  • Small Spills (Contained within a fume hood):

    • Ensure all PPE from Table 1 is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][4]

    • Using non-sparking tools, carefully collect the absorbed material.

    • Place the contaminated absorbent into your designated halogenated organic waste container.

    • Decontaminate the surface of the fume hood according to your lab's standard operating procedures.

  • Large Spills (Any spill outside of a fume hood):

    • Evacuate the immediate area immediately. Alert all nearby personnel.

    • Contact your institution's EHS or emergency response team without delay.[4]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

Disposal Workflow Diagram

The following diagram provides a clear, logical visualization of the entire disposal process, from the point of generation to the final handoff for disposal.

G cluster_0 cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal A Start: Waste this compound B Identify chemical as a brominated organic compound A->B C Select a designated 'Halogenated Organic Waste' container B->C D Affix and complete a 'Hazardous Waste' label C->D E Transfer waste into container (in a fume hood) D->E F Store sealed container in SAA with secondary containment E->F G Request pickup from EHS or licensed contractor F->G H End: Waste is transported for regulated incineration G->H

Caption: Disposal workflow for this compound.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzyl phenyl sulfone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromobenzyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Bromobenzyl Phenyl Sulfone

This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of this compound (CAS No. 92022-50-9). It is designed for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights for laboratory safety.

Executive Summary: A Precautionary Approach is Mandatory

The core directive of this guide is to apply the precautionary principle. The molecular structure, which incorporates a brominated aromatic ring and a sulfone group, suggests potential for skin, eye, and respiratory irritation, as well as possible long-term health effects characteristic of halogenated organic compounds. Therefore, all personnel must handle this chemical with the assumption that it is hazardous. Adherence to the protocols outlined below is critical to ensure personnel safety and environmental protection.

Inferred Hazard Assessment

A rigorous risk assessment is the foundation of laboratory safety. In the absence of specific data for this compound, we infer potential hazards based on its chemical structure.

  • Chemical Structure: this compound

  • CAS Number: 92022-50-9[1]

  • Physical Form: White to off-white powder or crystalline solid[4].

  • Primary Exposure Routes:

    • Inhalation: As a powder, airborne dust presents a significant inhalation risk.

    • Dermal Contact: Absorption through the skin is a potential route of exposure for halogenated aromatic compounds.

    • Eye Contact: Solid particles can cause serious mechanical irritation and potential chemical damage.

    • Ingestion: Accidental ingestion.

Potential Health Effects (Inferred):

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Prolonged or repeated exposure to related brominated organic compounds can have systemic effects.

  • The environmental fate and ecotoxicity are unknown, but halogenated organic compounds are often persistent.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks associated with handling this compound. The selection of this equipment is guided by standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH)[5][6][7].

Protection Type Minimum Requirement Recommended for High-Volume or Splash Potential
Eye / Face ANSI Z87.1-compliant safety goggles with side shields.Safety goggles and a full-face shield.
Hand Double-gloving: Inner nitrile glove with an outer glove of a more resistant material (e.g., Butyl rubber, Neoprene).Thicker gauge (e.g., >15 mil) outer gloves. Change immediately upon contamination.
Body Fully-buttoned, long-sleeved laboratory coat.Chemical-resistant apron over a lab coat or disposable chemical-resistant coveralls.
Respiratory Engineering Control: All handling of solid material must be performed in a certified chemical fume hood.If Fume Hood is Unavailable (Not Recommended): NIOSH-approved half-mask or full-face respirator with P100 (particulate) filters.

The selection of appropriate gloves is paramount. Aromatic and halogenated hydrocarbons are known to attack many standard glove materials. Data on specific breakthrough times for this compound is unavailable. Therefore, a double-gloving strategy is mandated.

  • Inner Glove: A standard nitrile examination glove provides a base layer of protection and maintains dexterity. Nitrile is effective against a range of chemicals but offers poor resistance to many aromatic and halogenated solvents[8][9][10]. It should be considered for splash protection only and must be covered.

  • Outer Glove: The outer glove must provide more robust chemical resistance.

    • Butyl Rubber: Offers excellent protection against a wide variety of organic compounds like ketones, esters, and acids but may perform poorly with aromatic and halogenated hydrocarbons[11][12][13].

    • Neoprene: Provides good resistance to acids, bases, alcohols, and many other chemicals, offering a balanced option[10].

Causality: The double-gloving approach creates a redundant barrier. The outer glove provides the primary chemical shield, while the inner glove offers protection during the doffing (removal) process and in the event of an undetected breach of the outer glove. Gloves must be inspected before each use and changed immediately if contamination is suspected.

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Coveralls Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respiratory Protection (if required) Don2->Don3 Don4 4. Safety Goggles / Face Shield Don3->Don4 Don5 5. Outer Chemical-Resistant Gloves Don4->Don5 Doff1 1. Remove Outer Gloves (turn inside out) Doff2 2. Remove Lab Coat / Coveralls (turn inside out) Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves (turn inside out) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans
  • Preparation: Ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items. Confirm that a chemical spill kit, safety shower, and eyewash station are accessible.

  • PPE: Don the required PPE as described in the workflow above.

  • Weighing: Conduct all weighing of the solid this compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Transfers: When transferring the solid or preparing solutions, perform all operations deep within the fume hood to contain any dust or vapors.

  • Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water, collecting all wipes for disposal as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (see diagram) to avoid contaminating yourself. Dispose of all single-use PPE as hazardous waste.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Segregate from incompatible materials, particularly strong oxidizing agents.

  • Ensure the storage location is away from heat sources and direct sunlight.

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain [14]. All waste must be treated as hazardous chemical waste.

  • Segregation: Maintain separate, labeled waste streams for different types of waste. Proper segregation is key to safe and compliant disposal[15][16].

  • Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. Containers must be kept closed except when adding waste[14][16].

  • Disposal Workflow: Follow the decision process below for proper waste segregation.

Waste_Disposal cluster_type Categorize Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid ContaminatedPPE Contaminated PPE (Gloves, Wipes, Weigh Boats) IsSolid->ContaminatedPPE Solid ExcessSolid Excess/Unused Solid Compound IsSolid->ExcessSolid Solid Solutions Solutions containing the compound IsSolid->Solutions Liquid Rinsate Container Rinsate (first rinse) IsSolid->Rinsate Liquid SolidWaste Solid Hazardous Waste Container ContaminatedPPE->SolidWaste ExcessSolid->SolidWaste LiquidWaste Liquid Hazardous Waste Container (Halogenated Organic Waste) Solutions->LiquidWaste Rinsate->LiquidWaste

Caption: Waste Segregation and Disposal Workflow.

  • Empty Containers: A container that held this chemical is not truly empty. It must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste[16]. Subsequent rinses may be managed according to institutional policy.

  • Pickup: Contact your institution's Environmental Health and Safety (EH&S) department for pickup of full waste containers.

By adhering to these stringent protocols, you build a self-validating system of safety that protects researchers, the wider community, and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

  • Introduction to the NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (DHHS Publication No. 90-117). National Institute for Occupational Safety and Health.[Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR).[Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.[Link]

  • Best Practices for Laboratory Waste Management. ACTenviro.[Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 8 - Management of Waste. National Center for Biotechnology Information (NCBI).[Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1, Chemical Protective Clothing. Occupational Safety and Health Administration.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety.[Link]

  • A Guide to Selecting Chemical Protective Clothing. Safeopedia.[Link]

  • OSHA & EPA Chemical Protective Clothing Guidelines. International Enviroguard.[Link]

  • Chemical Protective Clothing: Navigating Standards to Match Your Hazards. Synergist.[Link]

  • Protective clothing against chemical and biological hazards. OSHwiki, European Agency for Safety and Health at Work.[Link]

  • Resistance To Chemicals of Common Glove Materials. University of Nebraska-Lincoln, Environmental Health and Safety.[Link]

  • OSHA Glove Selection Chart. University of California, Santa Cruz, Environmental Health and Safety.[Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.[Link]

  • Butyl Gloves: A Comprehensive Guide. The Glove Guru.[Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Safety.[Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health & Radiation Safety.[Link]

  • Glove Compatibility Chart. CP Lab Safety.[Link]

  • This compound Information. Chemical-Suppliers.com.[Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Safety Vibe.[Link]

  • Chemical Resistance Guide for Latex and Nitrile Gloves. Duke University, Safety Office.[Link]

  • PubChem Entry for 2-Bromobenzyl cyanide. National Center for Biotechnology Information.[Link]

  • PubChem Entry for Sulfones. National Center for Biotechnology Information.[Link]

Sources

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